6-Chloro-4-methylpyridazin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAHCMOZFNSMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493524 | |
| Record name | 6-Chloro-4-methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64068-00-4 | |
| Record name | 6-Chloro-4-methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-4-methylpyridazin-3-amine chemical properties
An In-Depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Core Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No: 64068-00-4), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delineates its fundamental chemical and physical properties, details a validated synthetic protocol, explores its characteristic spectroscopic profile, and examines its chemical reactivity with a focus on mechanistic principles. A significant emphasis is placed on its application as a key starting material in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Risdiplam. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction and Strategic Importance
This compound is a substituted pyridazine, a class of N-heterocycles that forms the core scaffold of numerous biologically active compounds. The specific arrangement of the chloro, methyl, and amine functionalities on the electron-deficient pyridazine ring imparts a unique combination of reactivity and structural properties. The chlorine atom at the 6-position serves as a versatile handle for nucleophilic substitution, a cornerstone reaction in the assembly of complex molecular architectures.
Its primary significance in the pharmaceutical industry is cemented by its role as a crucial building block in the synthesis of Risdiplam, a medication for the treatment of spinal muscular atrophy (SMA).[1] The strategic value of this intermediate lies in its ability to be efficiently incorporated into larger molecular frameworks, making it a compound of high interest for process chemistry and drug discovery programs targeting kinases, and other enzyme classes. This guide aims to consolidate the available technical data and provide field-proven insights into its handling and application.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its effective use in a laboratory or process setting. This compound is typically an off-white to light brown crystalline solid under standard conditions.[2] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 64068-00-4 | [3] |
| Molecular Formula | C₅H₆ClN₃ | [3] |
| Molecular Weight | 143.57 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 137-142 °C | [1][2] |
| Boiling Point | 360.2 ± 37.0 °C (Predicted) | [1] |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.49 ± 0.10 (Predicted) | [1] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers. | [2] |
| InChI Key | HSAHCMOZFNSMLH-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=NN=C1N)Cl | [3] |
Synthesis Pathway and Experimental Protocol
The most established route for synthesizing this compound involves the regioselective amination of a dichlorinated precursor. This process leverages the differential reactivity of the chlorine atoms on the pyridazine ring, although it characteristically yields a mixture of isomers.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the amination of dichloropyridazines.[1][4]
-
Vessel Charging: In a high-pressure reaction vessel, charge 3,6-dichloro-4-methylpyridazine (e.g., 400 g).
-
Solvent and Reagent Addition: Add ethanol (e.g., 3 L) as a solvent, followed by the careful addition of liquid ammonia (e.g., 4 L).[1]
-
Reaction Execution: Seal the reaction vessel securely. Heat the mixture to 120-125 °C and maintain this temperature, allowing the internal pressure to build. Stir the reaction at this temperature for a minimum of 12 hours to ensure completion.[1][4]
-
Workup and Isolation: Cool the vessel to room temperature (20-25 °C). Carefully vent the excess ammonia. Remove the ethanol and residual ammonia by evaporation under reduced pressure.
-
Purification: The resulting crude solid contains a mixture of this compound and its isomer, 6-chloro-5-methylpyridazin-3-amine.[1][4] Purification can be achieved via flash chromatography using ethyl acetate as the eluent or by performing a slurry wash in a solvent like n-heptane to isolate the desired product.[1][4]
Causality Note: The use of a sealed vessel and high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively weak nucleophile, ammonia. The reaction proceeds with regioselectivity but is not completely specific, leading to the formation of the 5-methyl isomer alongside the desired 4-methyl product.[1]
Expected Spectroscopic Profile
While publicly available, detailed spectra for this specific compound are limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 6-amino-3-chloropyridazine.[5]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl group (–CH₃) protons, likely in the range of δ 2.2-2.5 ppm.
-
A singlet for the aromatic proton on the pyridazine ring (at C5), expected further downfield, likely around δ 6.8-7.2 ppm.
-
A broad singlet corresponding to the amine (–NH₂) protons, typically in the range of δ 4.5-5.5 ppm, the chemical shift of which can be concentration-dependent and will exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five unique carbon atoms in the molecule. The chlorinated carbon (C6) and the carbon bearing the amino group (C3) would appear significantly downfield due to the electronegativity of the attached heteroatoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorptions:
-
Two distinct N-H stretching bands for the primary amine group in the 3200-3500 cm⁻¹ region.[5]
-
C-H stretching vibrations for the methyl and aromatic protons just below and above 3000 cm⁻¹, respectively.
-
An N-H bending vibration near 1600 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the pyridazine ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, which is expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 143. A characteristic isotopic pattern (M+2) at m/z 145 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.[6] Common fragmentation pathways for amines involve α-cleavage, though fragmentation of the heterocyclic ring is also expected.[7]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electron-deficient nature of the pyridazine ring, which makes the C6-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
Nucleophilic Aromatic Substitution (SNAr)
This is the most synthetically valuable reaction for this molecule. The two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and activating the ring towards attack by nucleophiles.[8][9]
The reaction proceeds via a well-established addition-elimination mechanism .[10][11]
-
Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which provides significant stabilization and lowers the activation energy for its formation.[8]
-
Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.
Reactivity Pathway Diagram
Caption: Mechanism of Nucleophilic Aromatic Substitution on the pyridazine ring.
Application in Medicinal Chemistry: The Synthesis of Risdiplam
The utility of this compound is best exemplified by its crucial role in the industrial synthesis of Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier.[1] In the synthetic route, the amine serves as a core fragment that is further elaborated. While various synthetic strategies exist, a key step often involves coupling the pyridazine core with other heterocyclic systems.[12][13][14]
For instance, a documented process involves reacting this compound with other advanced intermediates, where the chloro-group is eventually displaced or the amine group is used to construct a new ring system, ultimately forming the complex polycyclic structure of Risdiplam.[12] The robustness of this starting material and its predictable reactivity make it an ideal choice for scalable pharmaceutical manufacturing.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[3]
-
Recommended PPE: Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. This compound | 64068-00-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. mdpi.com [mdpi.com]
- 14. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Pivotal Intermediate in Modern Drug Discovery
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry, the strategic value of a molecular building block is measured by its versatility, reactivity, and the ultimate therapeutic potential of the compounds it helps create. 6-Chloro-4-methylpyridazin-3-amine (CAS No. 64068-00-4) has emerged as a heterocyclic intermediate of considerable significance. Its unique arrangement of a nucleophilic amino group and a reactive chloro substituent on a methyl-decorated pyridazine core provides a powerful platform for constructing complex, biologically active molecules. This guide offers an in-depth exploration of this compound, moving beyond simple data recitation to provide field-proven insights into its synthesis, reactivity, and critical applications, particularly its role in the synthesis of transformative therapeutics like Risdiplam.
Core Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. This compound is a solid, crystalline compound whose structure and properties have been well-characterized.
Table 1: Physicochemical and Structural Data for CAS 64068-00-4
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-6-chloro-4-methylpyridazine, 6-chloro-4-methyl-3-pyridazinamine | [1][2] |
| CAS Number | 64068-00-4 | [2] |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| Appearance | Solid / Crystalline Powder | [3][4] |
| Melting Point | 137 °C | [2][5] |
| Boiling Point (Predicted) | 360.2 ± 37.0 °C | [2][5] |
| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [2][5] |
| pKa (Predicted) | 4.49 ± 0.10 | [2] |
| SMILES | CC1=CC(=NN=C1N)Cl | [1] |
| InChIKey | HSAHCMOZFNSMLH-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification: A Protocol Driven by Mechanistic Understanding
The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) on a dichlorinated precursor. The choice of reagents and conditions is critical for achieving regioselectivity and high yield.
Synthetic Workflow Overview
The synthesis starts from the commercially available 3,6-dichloro-4-methylpyridazine. The core transformation is the selective displacement of one chlorine atom by an amino group. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack, but the positions are not electronically equivalent. The C6 position is generally more activated towards nucleophilic attack than the C3 position. However, in this specific amination, a mixture of isomers can be formed.
Caption: Workflow for the synthesis of this compound.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the amination of dichloropyridazines.[6]
Objective: To synthesize this compound from 3,6-dichloro-4-methylpyridazine.
Materials:
-
3,6-dichloro-4-methylpyridazine
-
Ethanol (anhydrous)
-
Liquid ammonia (handle with extreme care in a well-ventilated fume hood at low temperature)
-
Heavy-walled, sealable pressure vessel (sealed tube)
-
Ethyl acetate (for chromatography)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: In a fume hood, add 3,6-dichloro-4-methylpyridazine (e.g., 200 mg) to a pre-chilled, dry, sealable pressure vessel.
-
Solvent Addition: Add anhydrous ethanol (3 mL) to dissolve the starting material.
-
Ammonia Addition: Carefully condense liquid ammonia (3 mL) into the reaction vessel. Causality Note: Using a vast excess of ammonia drives the reaction towards mono-substitution and minimizes the formation of diamino byproducts. Ethanol serves as a solvent to ensure homogeneity.
-
Sealing and Heating: Securely seal the pressure vessel. Place it behind a blast shield and heat it in an oil bath or heating block to 120°C for 12 hours. Causality Note: The elevated temperature and pressure are necessary to overcome the activation energy for the SNAr reaction on the heterocyclic ring.
-
Work-up: After 12 hours, cool the vessel to room temperature and then carefully cool it further in a dry ice/acetone bath before opening. Allow the excess ammonia and ethanol to evaporate in the fume hood.
-
Purification: The resulting residue contains a mixture of the desired product (this compound) and its isomer (3-amino-5-methyl-6-chloropyridazine).[6] This mixture is purified by flash chromatography on silica gel using an appropriate eluent, such as ethyl acetate, to isolate the target compound.[6] Trustworthiness Note: The formation of an isomeric mixture is a known outcome of this reaction.[6] For applications where isomeric purity is critical, such as in GMP synthesis for pharmaceuticals, careful chromatographic separation and analytical verification (NMR, HPLC) are mandatory.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from its two distinct reactive sites: the C6-chloro group and the C3-amino group. This bifunctionality allows for sequential, controlled modifications.
Key Reaction Pathways
-
Nucleophilic Substitution at C6: The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols). This is the most common transformation and is central to its use in drug synthesis.
-
Acylation/Alkylation of the Amino Group: The amino group at C3 can be acylated with acid chlorides or anhydrides, or alkylated, allowing for the introduction of diverse side chains.[7]
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, respectively, further expanding molecular complexity.[8]
Caption: Major reaction pathways for this compound.
Application Spotlight: Synthesis of Risdiplam
The most prominent application of this compound is as a crucial building block in the synthesis of Risdiplam, a groundbreaking oral medication for the treatment of Spinal Muscular Atrophy (SMA).[6] In the synthesis, the chloro group of the pyridazine is displaced by a pyrazole-containing nucleophile, forming a key intermediate that eventually leads to the final drug molecule. This application underscores the compound's value in constructing highly specific and potent therapeutic agents.[2]
Analytical Characterization Profile
Proper analytical characterization is essential to confirm the identity and purity of the synthesized material. While raw spectra should be obtained for each batch, the expected spectral features can be predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.2-2.5 ppm).- A singlet for the aromatic proton (C₅-H) on the pyridazine ring (~6.5-7.0 ppm).- A broad singlet for the amine (NH₂) protons (~4.5-5.5 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Signals for the five carbon atoms of the ring, with the carbon bearing the chlorine (C₆) being significantly downfield.- A signal for the methyl carbon (~15-20 ppm). |
| Mass Spec (MS) | - A molecular ion peak (M⁺) showing the characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in an ~3:1 ratio). Expected m/z: 143 and 145. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the heterocyclic ring (~1500-1650 cm⁻¹).- C-Cl stretching vibration (~600-800 cm⁻¹). |
Researchers can find and verify experimental data through services provided by chemical suppliers or in spectral databases.[9]
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is an irritant and is harmful if ingested or comes into contact with skin.[1]
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6] |
| Storage | Store under an inert gas (Nitrogen or Argon) atmosphere at 2–8 °C. Keep in a dark place. | [2][3] |
Self-Validating Protocol for Handling: Always consult the most current Safety Data Sheet (SDS) from the supplier before use. Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Ensure an eyewash station and safety shower are immediately accessible.
Conclusion
This compound is far more than a simple catalog chemical; it is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. Its well-defined reactivity, strategic bifunctionality, and proven role in the synthesis of the SMA drug Risdiplam establish it as a high-value intermediate for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the key to unlocking its full potential in the creation of next-generation therapeutics.
References
- 1. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 64068-00-4,3-PyridazinaMine, 6-chloro-4-Methyl- | lookchem [lookchem.com]
- 3. This compound | 64068-00-4 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 64068-00-4 | CAS DataBase [m.chemicalbook.com]
- 6. This compound | 64068-00-4 [m.chemicalbook.com]
- 7. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 8. researchgate.net [researchgate.net]
- 9. 64068-00-4|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive analysis of 6-Chloro-4-methylpyridazin-3-amine, a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on the rationale behind experimental choices and the compound's reactivity, which underpins its utility as a versatile scaffold in the development of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: The Significance of the Pyridazine Core
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a valuable component in designing molecules that interact with biological targets.[1] this compound (CAS No. 64068-00-4) is a prominent example of a substituted pyridazine that serves as a versatile starting material.[3][4][5] The strategic placement of an amine, a chloro group, and a methyl group provides three distinct points for chemical modification, enabling the construction of diverse molecular libraries. Notably, this compound is a key intermediate in the synthesis of drugs like Risdiplam, used for treating spinal muscular atrophy (SMA), highlighting its industrial and pharmaceutical relevance.[3]
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and properties is fundamental to its application in synthesis.
Structural Identification
The definitive structure of this compound is confirmed through its systematic nomenclature and various identifiers.
The molecule consists of a central pyridazine ring. A chlorine atom is attached at the C6 position, a primary amine group (-NH₂) at the C3 position, and a methyl group (-CH₃) at the C4 position. The pyridazine ring itself is known to be planar.[9]
Physicochemical Data
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | Solid | [8] |
| Molecular Weight | 143.57 g/mol | [3][6] |
| Molecular Formula | C₅H₆ClN₃ | [3][6] |
| Purity | Typically ≥97% | [5][8] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [8] |
| LogP | 0.95070 | [7] |
| Polar Surface Area (PSA) | 52.53 Ų | [7] |
Spectroscopic Characterization (Anticipated)
While specific spectra for this exact compound are not publicly available in the search results, we can predict the key features based on its structure and data from analogous compounds. This is a crucial step for identity confirmation in a laboratory setting.
-
¹H NMR: One would expect to see a singlet for the aromatic proton on the pyridazine ring, a singlet for the methyl protons (around δ 2.2-2.5 ppm), and a broad singlet for the amine protons which may be exchangeable with D₂O.
-
¹³C NMR: Five distinct carbon signals would be expected, corresponding to the four carbons in the pyridazine ring and the one methyl carbon.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=N and C=C stretching in the aromatic region, and a C-Cl stretching band.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 143 and a characteristic M+2 peak at m/z ≈ 145 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Reaction Mechanism
The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction on a dichlorinated precursor.
Synthetic Workflow
The synthesis starts from 3,6-Dichloro-4-methylpyridazine and proceeds via selective amination.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aminopyridazines.[3]
Objective: To synthesize this compound from 3,6-Dichloro-4-methylpyridazine.
Materials:
-
3,6-Dichloro-4-methylpyridazine (1.0 eq)
-
Ethanol (EtOH)
-
Liquid Ammonia (NH₃)
-
Heavy-walled pressure tube (sealed tube)
-
Ethyl Acetate (EtOAc) for chromatography
-
Silica Gel
Procedure:
-
Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine (e.g., 200 mg) in ethanol (3 mL) within a heavy-walled pressure tube, carefully add liquid ammonia (3 mL) at a low temperature (e.g., in a dry ice/acetone bath).[3]
-
Reaction Execution: Securely seal the pressure tube. Place the tube behind a protective shield and heat the reaction mixture in an oil bath at 120 °C for 12 hours.[3]
-
Causality Insight: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively weak nucleophile, ammonia. The sealed tube prevents the volatile ammonia and ethanol from escaping. The C6 position is more electron-deficient due to the inductive effects of the adjacent nitrogens, making it susceptible to nucleophilic attack. This reaction often yields a mixture of isomers (amination at C3 vs. C6), but conditions can be optimized.
-
-
Work-up: After 12 hours, cool the reaction mixture to room temperature. Carefully vent the tube in a fume hood. Evaporate the ethanol and excess ammonia under reduced pressure.[3]
-
Purification (Self-Validation): The resulting crude residue contains a mixture of the desired product and its isomer, 3-amino-5-methyl-6-chloropyridazine. Purify this mixture using flash column chromatography on silica gel, eluting with a suitable solvent system like ethyl acetate.[3]
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity using analytical techniques such as TLC, ¹H NMR, and LC-MS.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from the differential reactivity of its functional groups. The amine and the chloro substituents are prime handles for derivatization.
-
Amine Group (C3): The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and reductive amination to build more complex side chains.
-
Chloro Group (C6): The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SₙAr) reactions, often catalyzed by transition metals (e.g., Palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig).
This dual reactivity allows the molecule to be used as a scaffold, where different functionalities can be introduced at two distinct vectors, enabling the exploration of chemical space for drug discovery.
Caption: Key reaction pathways for derivatizing the core scaffold.
Conclusion
This compound is a high-value chemical intermediate with a well-defined molecular structure and predictable reactivity. Its importance is underscored by its role as a key building block in the synthesis of pharmaceuticals. The synthetic protocols are robust, and the presence of two distinct, reactive functional groups—an amine and a chloro substituent—makes it an exceptionally versatile scaffold for constructing diverse and complex molecules for drug discovery and materials science. This guide provides the foundational knowledge required for its effective application in a research and development setting.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. This compound | 64068-00-4 [m.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound, CasNo.64068-00-4 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]
- 6. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridazinamine, 6-chloro-4-Methyl | CAS#:64068-00-4 | Chemsrc [chemsrc.com]
- 8. This compound | 64068-00-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
6-Chloro-4-methylpyridazin-3-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methylpyridazin-3-amine: A Key Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Risdiplam, a medication for spinal muscular atrophy. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevailing synthetic methodologies, mechanistic insights, and practical guidance on reaction execution and product characterization. We will delve into the nuances of the primary synthetic route, including the challenges of regioselectivity, and provide a thorough analysis of the synthesis of the requisite starting materials.
Introduction: The Significance of this compound
This compound (CAS No: 64068-00-4) is a substituted pyridazine that has garnered significant attention in medicinal chemistry.[1][2] Its structural features, particularly the presence of a reactive chlorine atom and an amino group on the pyridazine core, make it a versatile building block for the construction of more complex molecules.[1] The most prominent application of this compound is as a key intermediate in the synthesis of Risdiplam, a novel treatment for spinal muscular atrophy (SMA).[1] The efficient and scalable synthesis of this compound is therefore of paramount importance for the pharmaceutical industry.
This guide will provide an in-depth analysis of the primary synthetic route to this important molecule, starting from the synthesis of its precursor, 3,6-dichloro-4-methylpyridazine. We will explore the mechanistic underpinnings of the key reaction steps and discuss the critical aspect of regioselectivity in the amination reaction.
The Primary Synthetic Pathway: A Two-Step Approach
The most widely employed synthetic route to this compound is a two-step process that begins with the synthesis of 3,6-dichloro-4-methylpyridazine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with ammonia.
Step 1: Synthesis of the Precursor, 3,6-Dichloro-4-methylpyridazine
The starting material for the synthesis of this compound is 3,6-dichloro-4-methylpyridazine. This precursor is typically prepared from 4-methyl-1,2-dihydropyridazine-3,6-dione through chlorination with a strong chlorinating agent, most commonly phosphoryl chloride (POCl3).[3]
Reaction Scheme: Synthesis of 3,6-Dichloro-4-methylpyridazine
References
An In-depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Versatile Building Block in Modern Chemistry
Abstract: 6-Chloro-4-methylpyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a nucleophilic amino group, an electrophilic carbon-chlorine bond, and a methyl-substituted pyridazine core makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, particularly highlighting its role as a key intermediate in the development of pharmacologically active agents.
Chemical Identity and Nomenclature
The definitive identification of this compound is crucial for researchers and chemists. Its structure is based on a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms.
Synonyms: Common synonyms used in literature and commercial catalogs include 3-Amino-6-chloro-4-methylpyridazine and 6-Chloro-4-methyl-3-pyridazinamine.[2]
Physicochemical Properties
Understanding the physical and chemical properties is essential for handling, storage, reaction setup, and purification. The data below is compiled from various chemical databases and suppliers.
| Property | Value | Source |
| Molecular Weight | 143.58 g/mol | [1] |
| Appearance | Solid, typically a white to off-white or brown crystalline powder | [4] |
| Melting Point | 140-142 °C | [4] |
| Purity | Typically ≥95-99% from commercial suppliers | [1][5] |
| Storage Conditions | Store in a cool (2-8°C), dark place under an inert atmosphere | [3] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers | [4] |
Synthesis and Purification
The primary synthetic route to this compound involves the regioselective amination of a dichlorinated precursor. This method leverages the differential reactivity of the chlorine atoms on the pyridazine ring.
Protocol: Synthesis via Amination of 3,6-dichloro-4-methylpyridazine
This protocol is adapted from established procedures in heterocyclic chemistry.[6] The rationale behind this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where ammonia acts as the nucleophile. The reaction is typically performed under high pressure and temperature to overcome the activation energy for the substitution on the heteroaromatic ring.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure sealed tube, dissolve 3,6-dichloro-4-methylpyridazine (1.0 eq) in ethanol (e.g., 10 mL per gram of starting material).
-
Ammonia Addition: Cool the solution and carefully add liquid ammonia (approximately the same volume as the ethanol).
-
Causality Insight: Using a large excess of ammonia in a sealed vessel ensures the reaction proceeds to completion and minimizes the formation of diarylamine byproducts. Ethanol serves as a suitable solvent that is stable under the reaction conditions.
-
-
Heating: Securely seal the reaction tube and heat it to 120 °C for 12 hours.
-
Causality Insight: The elevated temperature is necessary to activate the C-Cl bond for nucleophilic attack by the relatively weak nucleophile, ammonia.
-
-
Workup: After cooling the vessel to room temperature, carefully vent any excess pressure. Evaporate the solvent and excess ammonia under reduced pressure.
-
Purification: The resulting residue contains a mixture of the desired this compound and its isomer, 3-amino-5-methyl-6-chloropyridazine.[6] This mixture can be purified using flash column chromatography on silica gel, typically with an eluent system such as ethyl acetate/hexanes.[6]
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to verify the structure and ensure the absence of starting material and isomeric impurities.
-
Caption: High-level workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The utility of this compound stems from its bifunctional nature. The chlorine atom and the amino group are key handles for synthetic transformations, making it a valuable building block. The pyridazine ring itself is a privileged scaffold in medicinal chemistry, known to be present in drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[7][8][9][10][11]
Key Reactive Sites:
-
C6-Chlorine (Electrophilic Site): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent ring nitrogens activates this position for such transformations.[12][13]
-
C3-Amine (Nucleophilic Site): The primary amino group is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, sulfonylation, and reductive amination to build more complex structures.[13]
-
Pyridazine Nitrogens (Basic Sites): The ring nitrogens are weakly basic and can be protonated or coordinated to metal centers.
References
- 1. This compound 95% | CAS: 64068-00-4 | AChemBlock [achemblock.com]
- 2. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 64068-00-4 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound, CasNo.64068-00-4 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]
- 6. This compound | 64068-00-4 [m.chemicalbook.com]
- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 9. sarpublication.com [sarpublication.com]
- 10. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 11. ijcrt.org [ijcrt.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
Spectroscopic Data for 6-Chloro-4-methylpyridazin-3-amine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-4-methylpyridazin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes the practical application and interpretation of spectroscopic data in structural elucidation and quality control, grounding the discussion in established scientific principles and methodologies.
Introduction
This compound, with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol , is a substituted pyridazine derivative. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1] Accurate structural characterization is paramount for any application, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed analysis of the expected spectroscopic signature of this compound.
It is important to note that while direct experimental spectra for this specific compound are not widely available in the public domain, the data presented herein are based on a combination of predictive models and analogous data from closely related structures, providing a robust framework for its spectroscopic identification.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the aromatic pyridazine ring, the chloro and methyl substituents, and the amine group, each contribute distinct signals in its various spectra. Understanding these contributions is key to a thorough interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the pyridazine ring.[2]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | H-5 (aromatic) |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~2.3-2.5 | s | 3H | -CH₃ |
Interpretation:
-
Aromatic Proton (H-5): The singlet in the aromatic region corresponds to the single proton on the pyridazine ring. Its chemical shift is influenced by the adjacent chloro and methyl groups.
-
Amine Protons (-NH₂): The broad singlet in the mid-field region is characteristic of amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Methyl Protons (-CH₃): The singlet in the upfield region is attributed to the three protons of the methyl group.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The chemical shifts are predicted based on established data for substituted pyridazines.[3]
| Predicted Chemical Shift (ppm) | Assignment |
| ~155-160 | C-3 |
| ~145-150 | C-6 |
| ~130-135 | C-4 |
| ~120-125 | C-5 |
| ~15-20 | -CH₃ |
Interpretation:
-
C-3 and C-6: These carbons, bonded to nitrogen and either the amine or chloro group, are expected to be the most downfield.
-
C-4 and C-5: The chemical shifts of these carbons are influenced by their position within the aromatic ring and the nature of their substituents.
-
-CH₃: The methyl carbon will appear at the most upfield position, typical for an sp³ hybridized carbon.
Experimental Protocol for NMR Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired chemical shift reference.[4]
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
2. Data Acquisition:
- Place the NMR tube in the spectrometer.
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).
- Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
3. Data Processing:
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.
Predicted IR Data
The following table summarizes the expected characteristic IR absorption bands based on data from analogous aminopyridazine derivatives.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| 1650-1550 | Strong | C=N and C=C stretching (aromatic ring) |
| 1500-1400 | Medium | N-H bending (amine) |
| 800-700 | Strong | C-Cl stretching |
Interpretation:
-
N-H Stretching: The broad band in the high-frequency region is a clear indication of the primary amine group.
-
C-H Stretching: The bands just above and below 3000 cm⁻¹ correspond to the aromatic and aliphatic C-H bonds, respectively.
-
Aromatic Ring Vibrations: The strong absorptions in the 1650-1550 cm⁻¹ region are characteristic of the pyridazine ring's C=N and C=C stretching vibrations.
-
C-Cl Stretching: The strong band in the fingerprint region is indicative of the carbon-chlorine bond.
Experimental Protocol for FT-IR Spectroscopy
1. Sample Preparation (KBr Pellet Method):
- Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
2. Data Acquisition:
- Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions.
3. Data Analysis:
- Identify and label the major absorption bands in the spectrum.
- Correlate the observed bands with known functional group frequencies to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Predicted Mass Spectrum Data
For this compound (MW = 143.57), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in an isotopic pattern for the molecular ion and chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).[7]
| m/z | Predicted Fragment |
| 143/145 | [M]⁺ (Molecular Ion) |
| 128/130 | [M - CH₃]⁺ |
| 108 | [M - Cl]⁺ |
| 81 | [M - Cl - HCN]⁺ |
Interpretation:
-
Molecular Ion Peak: The peak at m/z 143 (and 145 due to the ³⁷Cl isotope) corresponds to the intact molecule with one electron removed.
-
Loss of a Methyl Radical: A common fragmentation pathway is the loss of the methyl group, resulting in a fragment at m/z 128/130.[8]
-
Loss of a Chlorine Radical: The loss of the chlorine atom would lead to a fragment at m/z 108.
-
Further Fragmentation: Subsequent loss of hydrogen cyanide (HCN) from the pyridazine ring is a plausible fragmentation pathway for nitrogen-containing heterocycles, leading to the fragment at m/z 81.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
1. Sample Introduction and Ionization (Electron Ionization - GC-MS):
- Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
- Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from any impurities.
- In the ion source of the mass spectrometer, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
2. Mass Analysis:
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
3. Detection and Data Analysis:
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Conclusion
This technical guide has provided a detailed overview of the predicted and analogous spectroscopic data for this compound. The presented NMR, IR, and MS data, along with their interpretations and standard experimental protocols, offer a comprehensive resource for the characterization of this compound. By understanding the expected spectroscopic signatures, researchers and scientists can confidently identify and assess the purity of this compound in various applications, from synthetic chemistry to drug discovery and development. The principles and methodologies outlined here serve as a robust foundation for the spectroscopic analysis of this and related heterocyclic molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 6-Chloro-4-methylpyridazin-3-amine in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-4-methylpyridazin-3-amine (CAS: 64068-00-4), a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation—this document synthesizes theoretical principles with practical methodologies to offer a robust resource for researchers, chemists, and formulation scientists.
While direct, quantitative solubility data for this specific molecule is not extensively published, this guide leverages extensive data from a structurally analogous compound, 6-chloropyridazin-3-amine, to provide reliable estimations and a strong predictive framework.[2] We will explore the underlying physicochemical principles, discuss the anticipated impact of the key structural feature—the 4-methyl group—and provide detailed protocols for empirical determination.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility behavior. This compound is a heterocyclic amine with a distinct set of features that govern its interactions with various solvents.
Key properties are summarized in the table below:
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 64068-00-4 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [3] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 137 - 142 °C | [4] |
| Predicted pKa | 4.49 ± 0.10 (weakly basic) | [4] |
The molecule's structure contains both hydrogen bond donors (the amine group) and acceptors (the pyridazine nitrogen atoms), as well as a lipophilic region (the chloromethyl-substituted ring). This amphiphilic nature suggests a nuanced solubility profile, with potential for solubility in both polar and moderately non-polar solvents. One source notes its solubility in water is low, but it is soluble in organic solvents such as alcohols and ethers.[4]
The "Magic Methyl" Effect: Predicting Solubility Shifts
The primary structural difference between our target compound and its well-studied analog, 6-chloropyridazin-3-amine, is the presence of a methyl group at the 4-position. The addition of a single methyl group, often termed the "magic methyl" effect in medicinal chemistry, can have profound, though predictable, impacts on a molecule's physicochemical properties, including solubility.[5]
Expected Influence of the 4-Methyl Group:
-
Increased Lipophilicity: The methyl group is a non-polar, hydrophobic substituent. Its addition to the pyridazine core increases the overall lipophilicity of the molecule. This would generally be expected to decrease solubility in highly polar solvents like water and potentially increase solubility in less polar organic solvents (e.g., toluene, ethyl acetate) compared to its unmethylated counterpart.
-
Disruption of Crystal Lattice Energy: A key factor governing solubility is the energy required to break apart the solid-state crystal lattice. The introduction of the methyl group can disrupt the efficient packing of molecules in the crystal, potentially lowering the lattice energy. A lower lattice energy means less energy is required to dissolve the solid, which can lead to an increase in solubility across a range of solvents.[6]
-
Steric Hindrance: The methyl group may sterically hinder intermolecular hydrogen bonding between the amine group and the pyridazine nitrogens of adjacent molecules in the solid state. By weakening these intermolecular forces, the methyl group can facilitate the solvation process.
Given these competing effects, it is plausible that the solubility of this compound will be comparable to or even slightly greater than its unmethylated analog in many common organic solvents, despite the increase in lipophilicity.
Solubility Profile: Data from a Structurally Analogous Compound
The most reliable predictive tool available is the experimental solubility data for 6-chloropyridazin-3-amine. A comprehensive study measured its solubility in a variety of common organic solvents at temperatures ranging from 298.15 K to 343.55 K (25 °C to 70.4 °C).[2] The results from this study are summarized below and serve as a strong baseline for estimating the solubility of this compound.
Table 1: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Various Solvents [2]
| Solvent | 298.15 K (25 °C) | 313.15 K (40 °C) | 328.15 K (55 °C) | 343.15 K (70 °C) |
| Methanol | 0.0278 | 0.0465 | 0.0741 | 0.1140 |
| Ethanol | 0.0175 | 0.0304 | 0.0503 | 0.0792 |
| n-Butanol | 0.0078 | 0.0145 | 0.0252 | 0.0416 |
| Acetone | 0.0211 | 0.0385 | 0.0652 | 0.1040 |
| Ethyl Acetate | 0.0075 | 0.0146 | 0.0267 | 0.0457 |
| Toluene | 0.0008 | 0.0017 | 0.0035 | 0.0068 |
| N,N-Dimethylformamide (DMF) | 0.2011 | 0.2593 | 0.3259 | 0.4001 |
| Cyclohexanone | 0.0423 | 0.0711 | 0.1130 | 0.1702 |
Analysis of the Analog Data:
-
High Solubility: The compound shows exceptionally high solubility in DMF, a polar aprotic solvent, indicating strong solute-solvent interactions.
-
Good Solubility: Solubility is also significant in other polar solvents like cyclohexanone, methanol, and acetone.
-
Moderate Solubility: Alcohols show a clear trend where solubility decreases as the alkyl chain length increases (Methanol > Ethanol > n-Butanol), consistent with a decrease in solvent polarity.
-
Low Solubility: Solubility is markedly lower in the non-polar aromatic solvent, toluene.
For this compound, we can predict a similar trend, with the highest solubility in polar aprotic solvents like DMF and DMSO, good solubility in lower-chain alcohols and ketones, and poor solubility in non-polar hydrocarbon solvents.
Methodologies for Experimental Solubility Determination
When precise solubility data is required for process development or formulation, experimental determination is essential. The "shake-flask" method is a robust and widely accepted technique for determining equilibrium (thermodynamic) solubility.[2]
Standard Shake-Flask Protocol
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Core Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Steps:
-
Preparation: Add an excess amount of solid this compound to a sealed, screw-cap glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. The system should be agitated for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached.[2]
-
Sampling: After equilibration, cease agitation and allow the vial to stand at the same temperature until the undissolved solid has settled.
-
Separation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the solution through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution (i.e., the solubility) by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.
High-Throughput Kinetic Solubility Screening
In early-stage drug discovery, a faster, less material-intensive method may be preferred. Kinetic solubility assays, often performed in 96-well plates, provide a rapid assessment.
Core Principle: The compound is first dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO). This stock solution is then added to an aqueous buffer, and the point at which the compound precipitates is measured, typically by nephelometry or light scattering. This method measures the solubility of a supersaturated solution rather than the true equilibrium solubility.
Caption: High-Throughput Kinetic Solubility Workflow.
Strategies for Overcoming Solubility Challenges
In cases where the solubility of this compound is insufficient for a desired synthetic or formulation process, several strategies can be employed.[6]
-
Co-solvency: Using a mixture of solvents can significantly enhance solubility. For instance, if the compound is poorly soluble in a moderately polar solvent, adding a small amount of a strong, polar aprotic co-solvent like DMF or DMSO can be effective.[6]
-
Temperature Adjustment: As indicated by the data for the analog compound, solubility increases with temperature.[2] Performing reactions or crystallizations at elevated temperatures is a common and effective strategy.
-
pH Modification: As a weak base (predicted pKa ≈ 4.49), the amine group can be protonated in the presence of an acid to form a more polar and soluble salt.[4][6] This is particularly useful if subsequent reaction steps are compatible with acidic conditions.
Conclusion and Future Outlook
This guide establishes a robust framework for understanding and predicting the solubility of this compound in organic solvents. While direct quantitative data remains to be published, the detailed analysis of its physicochemical properties, the impact of the 4-methyl group, and extensive data from a close structural analog provide a strong and scientifically sound basis for decision-making in a research and development setting.
The provided experimental protocols offer clear, actionable steps for determining precise solubility values when required. For scientists and engineers working with this important intermediate, this guide serves as a critical resource for optimizing reaction conditions, developing purification strategies, and paving the way for successful formulation development.
References
- 1. This compound | 64068-00-4 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of 6-Chloro-4-methylpyridazin-3-amine
An In-depth Technical Guide to the Biological Activity of 6-Chloro-4-methylpyridazin-3-amine
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Versatile Pyridazine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridazine nucleus has garnered significant attention as a "privileged structure." Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and its ability to serve as a less lipophilic bioisostere for phenyl or other heterocyclic rings—make it an attractive scaffold for developing novel therapeutic agents.[1] Within this important class of compounds is this compound (CAS No. 64068-00-4), a key chemical intermediate whose significance has grown substantially in recent years.[2][3]
While not extensively studied for its own direct pharmacological effects, its primary role is as a crucial building block in the synthesis of more complex, biologically active molecules.[4] Its structure, featuring a reactive chlorine atom and an amino group, provides versatile handles for synthetic transformations, allowing for the creation of diverse chemical libraries.[2] This guide provides an in-depth analysis of the known biological relevance of this compound, the broader pharmacological activities of its derivatives, and the standardized protocols used to evaluate such compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64068-00-4 | [2][5] |
| Molecular Formula | C₅H₆ClN₃ | [2][5] |
| Molecular Weight | 143.57 g/mol | [2] |
| IUPAC Name | This compound | [5] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 140-142°C | [4] |
| Solubility | Low in water; soluble in organic solvents like alcohols and ethers. | [4] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C. |
Core Biological Significance: A Gateway to Advanced Therapeutics
The most prominent application of this compound is its use as a key starting material in the synthesis of Risdiplam , a revolutionary drug for the treatment of Spinal Muscular Atrophy (SMA).[2] SMA is a severe genetic disorder characterized by the loss of motor neurons. Risdiplam functions as a pre-mRNA splicing modulator, correcting the splicing of the SMN2 (Survival of Motor Neuron 2) gene to increase the production of functional SMN protein.[1] The pyridazine core, originating from intermediates like this compound, was found to be a critical structural element for this splicing modulatory activity.[1] Structure-activity relationship (SAR) studies revealed that replacing the pyridazine ring with isomeric pyridines, pyrimidines, or pyrazines resulted in a significant loss of activity, underscoring the scaffold's essential role.[1]
The Broader Pharmacological Potential of Pyridazine Derivatives
The pyridazine ring system is a versatile scaffold that has been incorporated into molecules exhibiting a wide spectrum of biological activities.[6] While this compound is primarily an intermediate, its derivatives are being investigated for various therapeutic applications.
-
Anticancer Activity : Pyridazine and fused pyridopyridazine derivatives have been explored as potential anticancer agents.[7] Their mechanism often involves the inhibition of signaling cascades that regulate cell proliferation, such as cyclin-dependent kinases (CDKs). The planar, heterocyclic nature of the pyridazine scaffold allows it to effectively interact with the ATP-binding pocket of kinases through hydrogen bonding.[7] Preliminary studies on N-benzyl-6-chloro-N-methylpyridazin-3-amine, a direct derivative, suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.[8]
-
Antimicrobial Properties : Research into pyridazine derivatives has shown their potential as antimicrobial agents.[8] The nitrogen atoms in the pyridazine ring can interact with key residues in bacterial enzymes, disrupting essential cellular processes.[8][9]
-
Enzyme Inhibition : The pyridazine scaffold is a common feature in various enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of p38 kinase, an enzyme involved in inflammatory responses, and cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[8][10]
Synthesis and Derivatization Pathway
Understanding the synthesis of this compound provides context for its role as a versatile intermediate. A common laboratory-scale synthesis involves the reaction of 3,6-dichloro-4-methylpyridazine with ammonia in a sealed tube under heat.[2] This process selectively substitutes one of the chlorine atoms with an amino group.
Caption: General synthesis and derivatization workflow for this compound.
Field-Proven Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound or its novel derivatives, a series of standardized in vitro assays are essential. The following protocols provide a self-validating system for initial screening.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., tetracycline) should be used as a reference standard.[9]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Caption: Workflow for the Broth Microdilution Antimicrobial Assay.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a cornerstone for anticancer drug screening.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
Table 2: Example Data Representation for Biological Assays
| Compound | Assay Type | Target | Result (IC₅₀ / MIC) |
| Derivative A | Cytotoxicity | HeLa Cells | 15.2 µM |
| Derivative A | Cytotoxicity | A549 Cells | 28.9 µM |
| Derivative B | Antimicrobial | S. aureus | 16 µg/mL |
| Derivative B | Antimicrobial | E. coli | > 128 µg/mL |
| Reference Drug | Cytotoxicity | HeLa Cells | 2.5 µM |
| Reference Drug | Antimicrobial | S. aureus | 1 µg/mL |
| (Note: Data is hypothetical and for illustrative purposes only) |
Conclusion and Future Directions
This compound stands as a testament to the principle that a molecule's value is not always in its intrinsic biological activity, but in the potential it unlocks. Its primary significance lies in its role as a key intermediate for synthesizing advanced therapeutics like Risdiplam.[2] The broader pyridazine class, however, is rich with pharmacological potential, showing promise in areas from oncology to infectious diseases.[6][7][8] Future research should focus on leveraging the synthetic versatility of this compound to build diverse libraries of novel derivatives. Systematic screening of these new chemical entities using robust protocols, such as those outlined in this guide, will be critical in uncovering the next generation of pyridazine-based drugs.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 64068-00-4 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyridazine and its derivatives | PPTX [slideshare.net]
The Strategic Deployment of 6-Chloro-4-methylpyridazin-3-amine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Enduring Relevance of the Pyridazine Scaffold
In the landscape of contemporary drug discovery, the strategic selection of core scaffolds is a critical determinant of success. Among the myriad of heterocyclic systems, the pyridazine nucleus has consistently emerged as a "privileged structure," endowed with a unique combination of physicochemical properties that render it particularly adept for molecular recognition and therapeutic intervention.[1][2][3] Its inherent polarity, capacity for robust hydrogen bonding, and favorable metabolic profile have cemented its role in the development of a diverse array of clinically impactful agents.[1][4] This guide focuses on a particularly versatile and increasingly important building block derived from this scaffold: 6-Chloro-4-methylpyridazin-3-amine . Through a detailed exploration of its synthesis, reactivity, and application, we will illuminate its strategic value for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a building block's fundamental characteristics is paramount to its effective utilization. This compound is a stable, off-white to light brown solid at room temperature.[5][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 64068-00-4 | [5] |
| Molecular Formula | C₅H₆ClN₃ | [7] |
| Molecular Weight | 143.57 g/mol | [7] |
| Melting Point | 137 °C | [5] |
| Boiling Point (Predicted) | 360.2 ± 37.0 °C | [5] |
| pKa (Predicted) | 4.49 ± 0.10 | [5] |
| Appearance | Off-white to light brown solid | [6] |
The synthesis of this compound is most commonly achieved via the nucleophilic aromatic substitution of a dichloro-precursor, a testament to the reactivity of the pyridazine ring. A general and scalable protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A representative synthesis of this compound.
Materials:
-
3,6-dichloro-4-methylpyridazine
-
Aqueous ammonia (25-30%) or liquid ammonia
-
Ethanol (optional, as a co-solvent)
-
Water
-
Ethyl acetate (for extraction/purification)
-
n-Heptane (for slurry)
-
Sealed reaction vessel or autoclave
Procedure:
-
A mixture of 3,6-dichloro-4-methylpyridazine and an excess of aqueous or liquid ammonia is heated in a sealed vessel to 120-125 °C.[5][8]
-
The reaction is maintained at this temperature with stirring for several hours, during which the progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the cooled reaction mixture, and the resulting solid is collected by filtration and washed with water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, or by slurrying in a non-polar solvent like n-heptane to afford a mixture of this compound and its regioisomer, 6-chloro-5-methylpyridazin-3-amine, which can often be used in subsequent steps without separation.[8]
The Reactivity Landscape: A Versatile Hub for Molecular Elaboration
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to displacement via various cross-coupling reactions and nucleophilic aromatic substitutions, while the amino group at the 3-position can be further functionalized. This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and this compound is a competent substrate for this transformation. This reaction enables the introduction of a wide range of aryl and heteroaryl moieties at the 6-position, a common strategy in the diversification of drug scaffolds.[9][10]
Illustrative Workflow for Suzuki-Miyaura Coupling:
A generalized workflow for Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent (e.g., 1,4-dioxane, toluene, with or without water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a ligand like SPhos) (typically 1-5 mol%).[9]
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-4-methylpyridazin-3-amine.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, providing a versatile route to arylamines.[11][12] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and N-heterocycles, at the 6-position.
Catalytic Cycle of Buchwald-Hartwig Amination:
A simplified catalytic cycle for Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried reaction vessel, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.), the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (typically 1-5 mol% Pd).[13][14]
-
The vessel is sealed and purged with an inert gas.
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH) is added via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred for the required time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-substituted 6-amino-4-methylpyridazin-3-amine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, further activated by the chloro-substituent, makes this compound amenable to nucleophilic aromatic substitution (SNAr) reactions.[15][16] This provides a complementary, often palladium-free, method for introducing various nucleophiles at the 6-position, particularly with strong nucleophiles or when the pyridazine ring is further activated by electron-withdrawing groups.[17]
Case Studies: The Application of this compound in Drug Discovery
The true measure of a building block's value lies in its successful application in the synthesis of bioactive molecules. This compound has proven to be a key intermediate in the development of several important therapeutic agents.
Case Study: The Synthesis of Risdiplam
Risdiplam is a survival of motor neuron 2 (SMN2) splicing modifier approved for the treatment of spinal muscular atrophy (SMA).[8] The synthesis of a key intermediate for Risdiplam utilizes this compound, highlighting the industrial relevance of this building block.[18][19]
Retrosynthetic Analysis of a Key Risdiplam Intermediate:
A simplified retrosynthesis of a key imidazo[1,2-b]pyridazine intermediate for Risdiplam.
In the synthesis of Risdiplam, this compound undergoes a condensation reaction with a halo-ketone (such as bromoacetone) to form the core imidazo[1,2-b]pyridazine scaffold.[20] This fused heterocyclic system is then further elaborated through a series of reactions, including a palladium-catalyzed cross-coupling at the chloro-position, to ultimately yield Risdiplam.
Emerging Applications: Kinase and Autotaxin Inhibitors
The pyridazine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP binding site.[2][21] this compound serves as an excellent starting point for the synthesis of such inhibitors. For instance, it can be used to generate libraries of compounds for screening against various kinases, such as Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy.[2][22]
Furthermore, recent patent literature has disclosed the use of pyridazine derivatives, accessible from precursors like this compound, as inhibitors of autotaxin, an enzyme implicated in fibrosis and cancer.[23] The general synthetic strategy often involves a Suzuki or Buchwald-Hartwig coupling at the 6-position to introduce a larger, often complex, substituent that imparts specificity and potency.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis, coupled with its versatile reactivity, provides a reliable and efficient platform for the construction of complex molecular architectures. The successful application of this scaffold in the synthesis of the approved drug Risdiplam, as well as its emergence in the development of novel kinase and autotaxin inhibitors, underscores its significant potential.
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of well-characterized and versatile building blocks like this compound will undoubtedly play an increasingly vital role. Future explorations are likely to expand its application into new therapeutic areas and further refine the synthetic methodologies for its elaboration, solidifying the pyridazine core as a truly privileged scaffold in the art and science of drug discovery.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. This compound | 64068-00-4 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
- 9. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. WO2024069646A1 - Improved process for the preparation of risdiplam and its intermediates - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Chemistry of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Chloro-4-methylpyridazin-3-amine
This in-depth technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridazin-3-amine, a crucial heterocyclic amine in modern medicinal chemistry. We will explore its discovery, historical development, and detailed synthetic methodologies, offering valuable insights for researchers, scientists, and drug development professionals. This guide is structured to provide not just procedural steps but also the scientific rationale behind the synthesis and its evolution.
Introduction
This compound, with the CAS number 64068-00-4, is a pyridazine derivative of significant interest in the pharmaceutical industry.[1] Its structural features, a chlorinated pyridazine ring with methyl and amine substituents, make it a versatile building block for the synthesis of more complex molecules. Notably, it is a key intermediate in the production of Risdiplam, a medication for the treatment of spinal muscular atrophy (SMA).[2][3] This guide will delve into the foundational synthesis of this compound and its subsequent applications and manufacturing processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 64068-00-4 |
| Molecular Formula | C5H6ClN3 |
| Molecular Weight | 143.57 g/mol |
| Melting Point | 137 °C |
| Boiling Point | 360.2±37.0 °C |
| Appearance | White crystalline powder |
| Solubility | Low solubility in water, soluble in some organic solvents like alcohols and ethers. |
(Data sourced from various chemical suppliers and databases)[4]
Discovery and Historical Context
The first documented synthesis of this compound can be traced back to the work of Linholter, S., et al. in 1961, published in Acta Chemica Scandinavica.[3] Their paper on pyridazine studies described a general procedure for the preparation of 3,6-disubstituted 4-methyl-pyridazines. While not solely focused on this specific compound, their method laid the groundwork for its synthesis.
The core of their discovery was the reaction of a dichlorinated pyridazine precursor with ammonia to introduce the amine group. This fundamental transformation remains a cornerstone of its synthesis today. The initial interest in such pyridazine derivatives was rooted in the exploration of their potential biological activities, as many heterocyclic compounds were being investigated for medicinal purposes during that era.
The significance of this compound surged with its identification as a critical intermediate in the synthesis of Risdiplam. This modern application has led to renewed interest and optimization of its manufacturing processes, moving from a laboratory-scale procedure to a large-scale industrial synthesis.
Synthetic Methodologies
The primary and most historically significant route to this compound involves the amination of 3,6-dichloro-4-methylpyridazine.
Synthesis of the Precursor: 3,6-dichloro-4-methylpyridazine
The starting material for the synthesis of this compound is 3,6-dichloro-4-methylpyridazine. This precursor is typically synthesized from 4-Methyl-1,2-dihydropyridazine-3,6-dione.
Experimental Protocol:
-
Chlorination: Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione in phosphoryl chloride (POCl3) under a nitrogen atmosphere.
-
Reflux: Heat the mixture to a gentle reflux for several hours until a homogenous solution is formed.
-
Removal of Excess Reagent: After cooling, distill off the excess phosphoryl chloride under reduced pressure.
-
Work-up: Carefully add the resulting oil to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.
-
Extraction and Purification: The product, 3,6-dichloro-4-methylpyridazine, can then be extracted with an organic solvent like chloroform and purified by recrystallization.[5]
Diagram: Synthesis of 3,6-dichloro-4-methylpyridazine
Caption: Reaction scheme for the synthesis of the key precursor.
The Linholter Method: Foundational Synthesis of this compound
The seminal work by Linholter and his team provided the first pathway to this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve 3,6-dichloro-4-methylpyridazine in ethanol in a sealed tube.
-
Amination: Add liquid ammonia to the solution.
-
Heating: Heat the sealed tube at 120°C for 12 hours.
-
Isolation: After cooling, evaporate the ethanol and excess ammonia.
-
Purification: The residue, a mixture of 3-amino-5-methyl-6-chloropyridazine and 3-amino-4-methyl-6-chloropyridazine, is then purified, often by chromatography, to yield the desired product.[3]
Diagram: The Linholter Amination Reaction
Caption: The foundational amination reaction for producing the title compound.
Modern Industrial Synthesis for Risdiplam Production
The synthesis of this compound for the production of Risdiplam generally follows the same chemical principles as the Linholter method but is optimized for large-scale manufacturing.
Key Industrial-Scale Modifications:
-
Solvent and Reagent Ratios: The ratios of solvents and reagents are carefully controlled to maximize yield and minimize byproducts.
-
Pressure Reactions: The amination is often carried out under pressure to increase the reaction rate and allow for lower temperatures.
-
Purification Techniques: Industrial-scale purification may involve crystallization and filtration rather than chromatography to handle larger volumes. For example, a common procedure involves slurrying the crude product in a suitable solvent like n-heptane to improve purity.[2]
-
Process Safety: Significant considerations are given to the safe handling of ammonia and high-pressure reactions.
A technical disclosure on the preparation of Risdiplam provides an example of such a scaled-up process where a mixture of 3,6-dichloro-4-methyl-pyridazine and a large excess of ammonia is heated under pressure.[2] The resulting product is then purified through a series of washing and crystallization steps.[2]
Applications in Medicinal Chemistry
The primary application of this compound is as a key building block for pharmacologically active molecules. Beyond its role in the synthesis of Risdiplam, it has been explored as an intermediate for other potential therapeutic agents. The pyridazine core is a common motif in medicinal chemistry, and the specific substitution pattern of this compound offers a handle for further chemical modifications to develop new drugs. It has been investigated for its potential in developing antibacterial and anti-cancer agents, as well as herbicides.[6]
Conclusion
From its initial description in a 1961 academic paper to its current role as a vital component in the manufacturing of a modern therapeutic, the journey of this compound highlights the evolution of synthetic chemistry and its impact on medicine. The foundational synthesis developed by Linholter et al. remains relevant, though significantly refined for industrial-scale production. This technical guide provides a solid foundation for understanding the history, synthesis, and importance of this key pharmaceutical intermediate.
References
- 1. horldenbio.com [horldenbio.com]
- 2. tdcommons.org [tdcommons.org]
- 3. This compound | 64068-00-4 [m.chemicalbook.com]
- 4. 64068-00-4 | CAS DataBase [m.chemicalbook.com]
- 5. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2024069646A1 - Improved process for the preparation of risdiplam and its intermediates - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Therapeutic Targeting Potential of 6-Chloro-4-methylpyridazin-3-amine Derivatives
Foreword: The Pyridazine Scaffold - A Nexus of Therapeutic Innovation
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for yielding potent and selective modulators of biological targets. The pyridazine ring is one such scaffold, prized for its unique physicochemical properties that make it an attractive component in drug design.[1] This guide delves into the therapeutic potential of a specific and versatile class of compounds: derivatives of 6-Chloro-4-methylpyridazin-3-amine. This starting material represents a key building block for the synthesis of a diverse array of molecules with promising applications in oncology, infectious diseases, and neurodegenerative disorders. Our exploration will be grounded in the principles of scientific integrity, providing not just a theoretical overview, but a practical guide for researchers and drug development professionals. We will examine the causality behind experimental designs and present self-validating protocols to empower the scientific community in their quest for novel therapeutics.
Part 1: The Anticancer Potential of Pyridazine Derivatives - Targeting Uncontrolled Cell Proliferation
Cancer remains a formidable challenge to human health, and the demand for novel, targeted therapies is ever-present. Pyridazine-containing molecules have shown significant promise as anticancer agents, with several approved drugs and clinical candidates featuring this core structure.[2][3] Their mechanism of action often involves the inhibition of key enzymes that drive tumor growth and survival.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
The Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies.[4] Several pyridazine-based compounds have been identified as potent VEGFR-2 inhibitors.[4][5][6][7] The this compound scaffold provides a strategic starting point for developing novel VEGFR-2 inhibitors, where the pyridazine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.
Quantitative Data Summary: VEGFR-2 Inhibition by Pyridazine Derivatives
| Compound ID | Modification | VEGFR-2 IC50 | Reference |
| 8c | Pyridazine derivative | 1.8 µM | [4] |
| 8f | Pyridazine derivative | 1.3 µM | [4] |
| 15 | Pyridazine derivative | 1.4 µM | [4] |
| 18b | 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative | 60.7 nM | [4] |
| 18c | Pyridazine derivative | 107 nM | [4] |
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds against VEGFR-2.[8][9][10][11][12]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).
-
-
Assay Procedure (96-well plate format):
-
Add the master mixture to each well.
-
Add the diluted test compounds to the respective wells.
-
Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding diluted recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (using a luminescence-based kit like Kinase-Glo®):
-
Add the detection reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Human Epidermal Growth Factor Receptor 2 (HER-2) Inhibition
The Rationale: Overexpression of HER-2, a receptor tyrosine kinase, is a driving factor in certain types of breast cancer.[1][13] Consequently, HER-2 is a well-established therapeutic target. The pyridazine scaffold has been incorporated into novel HER-2 inhibitors, demonstrating the versatility of this chemical class.
Experimental Workflow: HER-2 Kinase Inhibition Assay
Caption: Workflow for a HER-2 kinase inhibition assay.
Experimental Protocol: In Vitro HER-2 Kinase Assay
This protocol describes a luminescence-based assay to measure the inhibitory effect of compounds on HER-2 kinase activity.[14][15][16]
-
Reagent Preparation:
-
Prepare HER-2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Prepare stock solutions of ATP and a suitable substrate (e.g., Poly (Glu4,Tyr1)).
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound or vehicle (e.g., 5% DMSO) to the wells.
-
Add the HER-2 enzyme.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay):
-
Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Record luminescence.
-
-
Data Analysis:
-
Determine the amount of ADP produced from a standard curve.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Part 2: Combating Infectious Diseases with Pyridazine Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyridazine derivatives have demonstrated promising activity against a range of pathogens.
Antimicrobial and Antifungal Activity
The Rationale: Various pyridazine derivatives have shown significant antimicrobial and antifungal activity.[17][18][19] The specific mechanisms of action are still under investigation but may involve the disruption of essential cellular processes in microorganisms. The this compound core can be functionalized to generate a library of compounds for screening against various bacterial and fungal strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[20][21][22][23][24]
-
Inoculum Preparation:
-
From an overnight culture of the test microorganism on a non-selective agar medium, select 2-3 isolated colonies.
-
Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
-
Assay Procedure (96-well microtiter plate):
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in the wells of the plate.
-
Inoculate each well with a standardized concentration of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Interpretation:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Anti-HIV Activity: Targeting HIV-1 Reverse Transcriptase
The Rationale: HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus and is a well-established target for antiviral drugs.[25][26] Pyridazinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[27]
Experimental Protocol: HIV-1 Reverse Transcriptase Assay
This protocol measures the activity of HIV-1 RT and the inhibitory potential of test compounds.[3][28][29][30][31][32]
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, DTT, MgCl2, and a non-ionic detergent.
-
Prepare a mixture of a template-primer (e.g., poly(A)/oligo(dT)) and labeled dNTPs (e.g., ³H-TTP or DIG-dUTP/Biotin-dUTP).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a microtiter plate, combine the reaction buffer, template-primer/dNTP mix, and the test compound.
-
Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubate at 37°C for 60 minutes.
-
-
Detection:
-
Radiometric Method: Spot the reaction mixture onto filter mats, wash to remove unincorporated labeled dNTPs, and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric (ELISA) Method: The newly synthesized biotin-tagged cDNA is captured on a streptavidin-coated plate and detected with an anti-DIG-HRP conjugate, followed by the addition of a colorimetric substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of RT activity for each compound concentration.
-
Determine the IC50 value.
-
Part 3: Addressing Neurodegenerative Diseases with Pyridazine Derivatives
Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing healthcare burden. Pyridazine-based compounds have emerged as potential therapeutic agents in this area.
Acetylcholinesterase (AChE) Inhibition
The Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[2][33][34] Several aminopyridazine and pyridazinone derivatives have been identified as potent AChE inhibitors.[35]
Quantitative Data Summary: AChE Inhibition by Pyridazine Derivatives
| Compound ID | Description | AChE IC50 | Reference |
| Minaprine (3c) | 3-amino-6-phenylpyridazine derivative | 85 µM | [2] |
| 3y | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 0.12 µM | [2] |
| 5 | Pyridyl–pyridazine derivative | 0.26 µM | [33] |
| 17e | 2,6-disubstituted pyridazinone | High inhibitory activity | [35] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[18][36][37][38][39]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI, the substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of AChE enzyme.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the test compound to the wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm kinetically over several minutes or as an endpoint reading after a fixed incubation time. The yellow color is produced by the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
The Rationale: GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[40][41][42][43][44] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and brain-penetrant GSK-3β inhibitors.[40]
Experimental Workflow: GSK-3β Inhibition Assay
Caption: Workflow for a GSK-3β kinase inhibition assay.
Experimental Protocol: In Vitro GSK-3β Kinase Assay
This protocol describes a luminescence-based assay for measuring GSK-3β inhibition.[17][19][45][46][47]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer with DTT.
-
Prepare solutions of ATP and a specific GSK substrate peptide.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (96-well plate format):
-
Prepare a master mix containing the kinase buffer and substrate peptide.
-
Add the master mix to all wells.
-
Add the ATP solution to all wells except the blank.
-
Add the test compound or vehicle.
-
Initiate the reaction by adding the diluted GSK-3β enzyme.
-
Incubate at 30°C for 45 minutes.
-
-
Signal Detection (using Kinase-Glo® Max):
-
Add the Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure luminescence.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Conclusion: A Scaffold of Immense Possibilities
The derivatives of this compound represent a class of compounds with vast therapeutic potential. The pyridazine core serves as a versatile platform for the development of inhibitors targeting a range of enzymes and receptors implicated in cancer, infectious diseases, and neurodegenerative disorders. The experimental protocols and workflows provided in this guide are intended to serve as a robust foundation for researchers to explore and unlock the full potential of these promising molecules. As our understanding of the intricate molecular mechanisms of disease continues to grow, the strategic design and synthesis of novel pyridazine derivatives will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. HER2 Kinase Enzyme System Application Note [promega.kr]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. promega.com [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. woah.org [woah.org]
- 21. mdpi.com [mdpi.com]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. apec.org [apec.org]
- 24. myadlm.org [myadlm.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Discovery and optimization of pyridazinone non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. HIV-1 Reverse Transcriptase-Based Assay to Determine Cellular dNTP Concentrations | Springer Nature Experiments [experiments.springernature.com]
- 29. xpressbio.com [xpressbio.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. mdpi.com [mdpi.com]
- 32. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. echemcom.com [echemcom.com]
- 35. Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 38. sigmaaldrich.com [sigmaaldrich.com]
- 39. attogene.com [attogene.com]
- 40. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 44. pubs.acs.org [pubs.acs.org]
- 45. GSK3β Kinase Enzyme System Application Note [worldwide.promega.com]
- 46. promega.com [promega.com]
- 47. sigmaaldrich.com [sigmaaldrich.com]
6-Chloro-4-methylpyridazin-3-amine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 6-Chloro-4-methylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Associated Risks
This compound is a substituted pyridazine derivative utilized as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.[1][2] Its structural features, including the chlorinated pyridazine ring and the amine substituent, make it a valuable building block. However, these same features contribute to its potential health hazards, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data, to ensure the well-being of laboratory personnel.
Chapter 1: Hazard Identification and Classification
A foundational aspect of safe chemical handling is a comprehensive understanding of the potential hazards. This compound is classified as a hazardous substance, and it is crucial to recognize and respect its associated risks.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating hazard information. For this compound, the primary hazards are summarized below.
Table 1: GHS Hazard Profile of this compound
| Hazard Class | Category | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Data sourced from multiple chemical suppliers and safety data sheets.[3][4][5]
The "Warning" signal word indicates a less severe hazard compared to "Danger," but the risks are still significant and require careful management. The exclamation mark pictogram visually reinforces the presence of these hazards.[3]
Visualizing Key Safety Precautions
To ensure immediate recognition of the necessary precautions, the following diagram illustrates the primary hazards and the corresponding personal protective equipment (PPE).
Caption: Key Hazards and Corresponding PPE for this compound.
Chapter 2: Exposure Controls and Personal Protection
Controlling exposure is paramount when working with hazardous chemicals. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
The primary line of defense is to minimize the potential for exposure at the source.
-
Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE)
When engineering controls are not sufficient to eliminate exposure, PPE is required.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[4][6] A face shield may be necessary for operations with a higher risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[4]
-
Prevent Dust Formation: This compound is a solid, and care should be taken to avoid the formation of dust and aerosols during weighing and transfer.[4]
-
Grounding: For operations involving larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[8] Wash hands thoroughly after handling and before breaks.[7]
Storage Conditions
Proper storage is essential for both safety and to maintain the quality of the chemical.
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7][8]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6][8]
-
Controlled Access: Store in a locked cabinet or a restricted area accessible only to authorized personnel.
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1]
Chapter 4: Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial to mitigate harm.
First-Aid Measures
-
General Advice: In all cases of exposure, move the affected person out of the dangerous area and consult a physician.[9] Provide the Safety Data Sheet (SDS) to the medical personnel.[7]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4] Never give anything by mouth to an unconscious person.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire involving this compound.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides, carbon oxides, and hydrogen chloride gas.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
A systematic approach is necessary to safely manage a spill.
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Chapter 2.[4] Evacuate personnel from the area.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]
-
Containment and Cleanup:
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[7]
Spill Response Workflow
The following diagram outlines the logical flow for responding to an accidental spill of this compound.
Caption: Workflow for Responding to an Accidental Spill.
Chapter 5: Toxicological Information
Understanding the toxicological properties of this compound is essential for appreciating the potential health effects of exposure.
-
Acute Toxicity: The compound is harmful if swallowed, and may be harmful in contact with skin or if inhaled.[5]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[3][5]
-
Respiratory Effects: Inhalation may cause respiratory tract irritation.[3][5]
-
Chronic Effects: There is currently no data available on the long-term or chronic effects of exposure.
Conclusion
This compound is a valuable chemical intermediate, but it requires careful and informed handling due to its potential hazards. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this guide, researchers and scientists can work safely with this compound, minimizing the risk of exposure and ensuring a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
- 1. This compound | 64068-00-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. achemblock.com [achemblock.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.fi [fishersci.fi]
- 9. schc.org [schc.org]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Suzuki coupling reactions with 6-Chloro-4-methylpyridazin-3-amine
An Application Guide to Suzuki-Miyaura Coupling Reactions with 6-Chloro-4-methylpyridazin-3-amine
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of carbon-carbon bonds.[1] This guide provides a comprehensive technical overview and detailed protocols for the successful application of this compound as a substrate in Suzuki coupling reactions. While direct literature for this specific reagent is emerging, the methodologies presented herein are built upon robust, field-proven principles for the coupling of structurally related and electronically demanding chloro-heterocycles.[2][3] We will delve into the mechanistic nuances, explain the rationale behind the selection of catalysts, ligands, and reagents, and offer a step-by-step protocol designed for immediate application by researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability to functionalize the pyridazine core, particularly through the strategic formation of C-C bonds, is of paramount importance for generating novel chemical entities for drug discovery pipelines.[2][4] this compound (CAS: 64068-00-4) is a valuable building block, featuring a reactive chlorine atom poised for cross-coupling and an amino group that can be used for further derivatization or to modulate the compound's physicochemical properties.
The Suzuki-Miyaura reaction offers a powerful and versatile tool for this purpose, known for its mild conditions and tolerance of a wide array of functional groups.[5] However, the use of electron-deficient N-heterocyclic chlorides like our target substrate presents unique challenges, including the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the nitrogen-rich core.[6][7] This guide will equip the researcher with the knowledge to overcome these hurdles and achieve efficient and reliable coupling.
Reaction Principle and Mechanistic Considerations
The efficacy of a Suzuki coupling reaction hinges on a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices for Chloro-Pyridazines:
-
The Challenge of Oxidative Addition: The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting factor.[8] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] To overcome this, highly active catalytic systems are required. This necessitates the use of electron-rich and sterically bulky phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos) or N-heterocyclic carbenes (NHCs), which promote the formation of the coordinatively unsaturated Pd(0) species needed to break the C-Cl bond.[3][9]
-
The Role of the Base: The base is not merely a spectator; it is critical for activating the organoboron species in the transmetalation step. For challenging couplings involving chloroarenes, stronger inorganic bases such as potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate.[7]
-
Potential Catalyst Inhibition: The pyridazine nitrogens and the exocyclic amine can act as Lewis bases, coordinating to the palladium center. This can sequester the catalyst and inhibit its activity.[3] The use of bulky ligands helps to mitigate this effect by sterically shielding the metal center, favoring the desired catalytic cycle over off-cycle catalyst deactivation.
Recommended Protocol: Suzuki Coupling of this compound
This protocol is a generalized starting point and should be optimized for each specific boronic acid partner.
Materials and Reagents
| Reagent | CAS Number | Typical Purity | Notes |
| This compound | 64068-00-4 | >97% | The key substrate. |
| Arylboronic Acid or Pinacol Ester | Variable | >98% | Partner for cross-coupling. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Reagent grade | A common, air-stable Pd(0) precursor. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | >98% | A highly effective Buchwald ligand for aryl chlorides. |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Anhydrous, >98% | The base. Must be finely powdered and dry. |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Reaction solvent. |
| Deionized Water | 7732-18-5 | N/A | Co-solvent, degassed. |
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (0.02 mmol, 2 mol %) and the ligand XPhos (0.04 mmol, 4 mol %).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The ratio of organic solvent to water can be a key optimization parameter.
-
Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with inert gas. Alternatively, bubble inert gas through the stirred solution for 15-20 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Illustrative Results and Troubleshooting
While specific yields are substrate-dependent, the following table provides plausible, illustrative outcomes for the coupling of this compound with various boronic acids, based on results for similar heterocyclic systems.[2][10]
| Entry | Boronic Acid Partner | Product Structure | Illustrative Yield |
| 1 | Phenylboronic acid | 4-Methyl-6-phenylpyridazin-3-amine | 75-85% |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-methylpyridazin-3-amine | 80-90% |
| 3 | Pyridin-3-ylboronic acid | 4-Methyl-6-(pyridin-3-yl)pyridazin-3-amine | 60-70% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst system. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough. | 1. Screen other ligands (e.g., SPhos, RuPhos) or NHC-based catalysts.[9][11] 2. Ensure all reagents and solvents are dry. 3. Try a different base like Cs₂CO₃. |
| Protodeboronation | 1. Reaction temperature too high. 2. Presence of excess water or acid impurities. | 1. Lower the reaction temperature and extend the reaction time. 2. Use the boronic acid pinacol ester instead of the free acid. 3. Ensure the base is of high quality. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Ensure the degassing procedure is performed thoroughly and a positive pressure of inert gas is maintained throughout the reaction. |
| Formation of Byproducts | 1. Side reactions due to high temperature. 2. Reactivity of other functional groups. | 1. Screen lower reaction temperatures. 2. Protect sensitive functional groups on the boronic acid partner if necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly feasible and powerful transformation for the synthesis of novel, pharmaceutically relevant compounds. Success relies on acknowledging the reduced reactivity of the C-Cl bond and employing a suitably active catalyst system, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand like XPhos. By following the detailed protocols and considering the optimization and troubleshooting advice provided in this guide, researchers can confidently utilize this valuable building block to accelerate their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-arylation of 6-Chloro-4-methylpyridazin-3-amine
Introduction: The Significance of N-Arylated Pyridazine Scaffolds
N-aryl pyridazinamine derivatives are privileged scaffolds in modern medicinal chemistry and drug development. Their unique electronic and steric properties make them key components in a multitude of biologically active molecules, including kinase inhibitors for oncology and anti-inflammatory agents. The formation of the C-N bond to construct these scaffolds is a critical transformation.[1] Among the most powerful and versatile methods for forging such bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[2][3][4]
This application note provides a comprehensive, field-tested protocol for the N-arylation of 6-chloro-4-methylpyridazin-3-amine with a generic aryl bromide. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and provide insights for troubleshooting, ensuring a reproducible and high-yielding outcome for researchers.
Reaction Overview
The protocol outlines the coupling of this compound with an aryl bromide using a palladium catalyst, a phosphine ligand, and a base. The general transformation is depicted below:
Scheme 1: General N-arylation Reaction
(Image depicting the reaction of this compound with a generic 'Ar-Br' to yield the N-arylated product)
Part 1: Mechanistic Insights & Component Selection (E-E-A-T)
A deep understanding of the reaction mechanism is paramount for successful execution and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][3]
The Catalytic Cycle
The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5]
-
Oxidative Addition: A low-coordinate, electron-rich Palladium(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the aryl halide (Ar-X) bond. This forms a Pd(II) intermediate.[6] This step is often the rate-determining step of the cycle.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]
// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Complex [label="[L₂Pd(II)(Ar)(R₂NH)]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for positioning reactants/products ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"]; Amine [label="R₂NH", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-NR₂", shape=plaintext, fontcolor="#202124"]; BaseH [label="Base-H⁺", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition"]; OA_Complex -> Amine_Complex [label=" Amine\n Coordination"]; Amine_Complex -> Amido_Complex [label=" Deprotonation"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination"];
// Positioning reactants and products ArX -> Pd0 [style=invis]; Amine -> OA_Complex [style=invis]; Base -> Amine_Complex [style=invis]; Amido_Complex -> Product [style=invis]; Amine_Complex -> BaseH [style=invis];
// Set node attributes node[width=1.2, height=1.2]; }
Figure 1. Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Rationale for Component Selection
The success of the N-arylation is critically dependent on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Pre-catalyst: We utilize Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source. While Pd(OAc)₂ is also common, it requires in-situ reduction to the active Pd(0) state.[3][7] Using a Pd(0) source like Pd₂(dba)₃ can lead to more consistent initiation.
-
Phosphine Ligand: The ligand is arguably the most crucial component, as it modulates the stability, reactivity, and steric environment of the palladium center.[8][9] For coupling with an electron-deficient heteroaryl chloride, a bulky and electron-rich phosphine ligand is essential.[10] We have selected Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Its large "bite angle" promotes the formation of monoligated palladium species, which are highly active, and facilitates the reductive elimination step.[8] Bidentate ligands like Xantphos can also prevent the formation of inactive palladium dimers.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. We use Sodium tert-butoxide (NaOt-Bu) . It is a strong base with poor nucleophilicity and good solubility in common organic solvents like toluene or dioxane.[11] While weaker bases like K₂CO₃ can be used for sensitive substrates, they often result in slower reaction rates.[3][11]
-
Solvent: Anhydrous Toluene is the solvent of choice. It is an inert, aprotic solvent with a sufficiently high boiling point to facilitate the reaction, which is typically run at elevated temperatures (e.g., 100-110 °C). Dioxane is another common alternative.[3]
Part 2: Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly the maintenance of an inert atmosphere, is critical for reproducibility.
Materials & Equipment
-
Reactants: this compound, Aryl bromide of choice.
-
Catalyst System: Pd₂(dba)₃, Xantphos.
-
Base: Sodium tert-butoxide (NaOt-Bu).
-
Solvent: Anhydrous Toluene (from a solvent purification system or freshly distilled).
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line with a manifold, heating block or oil bath, standard laboratory glassware for workup, silica gel for column chromatography.
Reagent Quantities and Stoichiometry
The following table provides a template for a 1.0 mmol scale reaction. Adjust quantities proportionally for different scales.
| Component | M.W. ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) | Role |
| This compound | 143.58 | 1.0 | 143.6 | 1.0 | Substrate |
| Aryl Bromide | Varies | 1.2 | Varies | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol %) | 18.3 | 0.02 | Pre-catalyst |
| Xantphos | 578.68 | 0.04 (4 mol %) | 23.1 | 0.04 | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 134.5 | 1.4 | Base |
| Anhydrous Toluene | 92.14 | - | Varies | - | Solvent (0.1 M) |
Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere)
-
Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add this compound (143.6 mg, 1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Expert Tip: The base, NaOt-Bu, is hygroscopic. Weigh it quickly and add it to the flask last, just before solvent addition, to minimize exposure to air.
-
2. Solvent Addition and Degassing
-
Add anhydrous toluene (10 mL) via syringe through the septum.
-
Seal the flask and perform three cycles of vacuum/backfill with the inert gas to ensure the reaction mixture is thoroughly degassed.
3. Reaction Execution
-
Lower the flask into a preheated heating block or oil bath set to 110 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
4. Workup and Quenching
-
Once the reaction is complete (consumption of the limiting starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification
-
The crude product is typically a dark oil or solid.
-
Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
Part 3: Workflow and Troubleshooting
Experimental Workflow Diagram
// Nodes A [label="1. Reagent Prep & Weighing", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Assemble in Schlenk Flask\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add Anhydrous Solvent\n& Degas", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Heat to 110 °C\n(12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Cool & Quench\n(Sat. aq. NH₄Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Extraction & Workup\n(EtOAc / H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="8. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="9. Characterization\n(NMR, MS)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Periodic Sampling"]; E -> D [label="Reaction Incomplete"]; E -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; }
Figure 2. Step-by-step experimental workflow for the N-arylation protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (O₂ poisoning).3. Wet solvent or reagents. | 1. Use fresh catalyst/ligand. Consider a pre-catalyst.2. Improve Schlenk line technique; ensure proper degassing.3. Use freshly purified/distilled solvent. Dry reagents thoroughly. |
| Formation of Side Products | 1. Hydrodehalogenation (aryl bromide -> arene).2. Homocoupling of aryl bromide.3. Diarylation of the amine. | 1. Ensure a rigorously inert atmosphere. This can be a competing pathway.[2]2. This suggests the catalyst is active but the amination is slow. Re-evaluate ligand choice or temperature.3. Use a slight excess of the amine or adjust stoichiometry. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during workup or purification. | 1. Extend reaction time or slightly increase temperature (e.g., to 120 °C).2. Check pH during workup; pyridazinic nitrogens can be basic. Ensure proper eluent polarity for chromatography. |
Conclusion
This application note provides a robust and well-rationalized protocol for the N-arylation of this compound. By leveraging a modern palladium catalyst system and adhering to strict anhydrous and anaerobic conditions, researchers can reliably synthesize these valuable building blocks for pharmaceutical and materials science applications. The mechanistic insights and troubleshooting guide serve to empower scientists to not only execute the protocol but also to adapt and optimize it for their specific needs.
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Using 6-Chloro-4-methylpyridazin-3-amine in kinase inhibitor synthesis
Application Notes & Protocols
Topic: Strategic Use of 6-Chloro-4-methylpyridazin-3-amine in the Synthesis of Kinase Inhibitors
Introduction: The Pyridazine Scaffold as a Privileged Hinge-Binder
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of modern drug discovery. The pyridazine nucleus is recognized as a "privileged scaffold" due to its intrinsic ability to modulate physicochemical properties and improve the ADME/toxicity profile of drug candidates.[1] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, enabling potent and specific interactions with the highly conserved hinge region of the ATP-binding pocket in numerous kinases.[2]
This guide focuses on the strategic application of This compound , a highly versatile and functionalized starting material for the synthesis of next-generation kinase inhibitors. The molecule possesses two key reactive handles:
-
A C6-Chloro Group: An ideal site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents to build out the core inhibitor structure.
-
A C3-Amino Group: A nucleophilic center that can be further derivatized or serve as a critical hydrogen bond donor for kinase hinge binding.
This combination makes it an exemplary building block for targeting key oncogenic kinases, such as c-Met, where pyridazine-based compounds have shown significant promise.[3][4] These notes provide detailed, field-proven protocols for the two most critical transformations involving this reagent: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Reagent Profile and Safety
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 64068-00-4 | [5][6] |
| Molecular Formula | C₅H₆ClN₃ | [5] |
| Molecular Weight | 143.57 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [7] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood by trained personnel.[7]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Use a respirator if handling outside of a fume hood.[7]
-
Handling: Avoid creating dust. Ensure proper ventilation. Keep away from oxidizing agents.[7]
Core Synthetic Strategy I: Suzuki-Miyaura C-C Bond Formation
Principle and Mechanistic Insight
The Suzuki-Miyaura coupling is the cornerstone reaction for elaborating the 6-chloro-4-methylpyridazine scaffold. It facilitates the formation of a carbon-carbon bond between the electron-deficient C6 position of the pyridazine and a variety of aryl or heteroaryl boronic acids. This is the most common method for installing moieties that will occupy the solvent-exposed region of the kinase ATP pocket.
The choice of a robust palladium catalyst, such as Pd(PPh₃)₄, is critical.[8] The catalytic cycle proceeds through three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, (2) Transmetalation where the organic group is transferred from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the final C-C bond and regenerate the active palladium(0) catalyst.[9]
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 64068-00-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application of 6-Chloro-4-methylpyridazin-3-amine in Agrochemical Research: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Pyridazine Core in Modern Crop Protection
The pyridazine ring system is a privileged scaffold in the discovery of novel agrochemicals, owing to its unique physicochemical properties that facilitate interaction with a wide range of biological targets.[1][2] Derivatives of this six-membered heterocycle, containing two adjacent nitrogen atoms, have demonstrated potent herbicidal, fungicidal, and insecticidal activities.[2] The inherent polarity and hydrogen bonding capabilities of the pyridazine nucleus contribute to favorable pharmacokinetic profiles, making it an attractive starting point for the design of new active ingredients.[3] This guide focuses on the practical application of a key pyridazine-based building block, 6-Chloro-4-methylpyridazin-3-amine (CAS No. 64068-00-4) , in the synthesis and evaluation of novel herbicidal agents.
Physicochemical Properties of this compound
This compound serves as a versatile intermediate for the synthesis of a diverse array of agrochemical candidates.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClN₃ | [6] |
| Molecular Weight | 143.57 g/mol | [6] |
| Appearance | Off-white crystalline powder | [5] |
| Melting Point | 140-142 °C | [5] |
| Solubility | Low in water, soluble in organic solvents like alcohols and ethers. | [5] |
Application in Herbicidal Research: Synthesis of Novel Pyridazinamine Derivatives
The presence of a reactive chlorine atom at the 6-position and an amino group at the 3-position of this compound allows for facile derivatization to explore structure-activity relationships (SAR). A particularly promising avenue of research has been the synthesis of phenoxy- and aryloxy-pyridazine derivatives, which have shown significant herbicidal activity.[7][8] The general synthetic approach involves the nucleophilic substitution of the chlorine atom with a substituted phenol.
Below is a representative protocol for the synthesis of a novel herbicidal candidate, N-(substituted-phenyl)-6-chloro-4-methylpyridazin-3-amine, a class of compounds that has shown promise as inhibitors of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis.[8]
Synthetic Workflow Diagram
References
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. analyzeseeds.com [analyzeseeds.com]
- 3. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 64068-00-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Pyridazine-Based Compounds for Pharmaceutical Research
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to the development of numerous therapeutic agents. Pyridazine derivatives exhibit a remarkable breadth of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, antimicrobial, and antidepressant effects.[2][3][4][5] Notable drugs such as Hydralazine for hypertension and Minaprine for depression incorporate this vital heterocyclic system.[1] The continued interest in this scaffold stems from the observation that even minor structural modifications to the pyridazine ring can lead to significant changes in biological activity, making it a prime target for drug discovery and optimization programs.[1] This guide provides a detailed, field-proven experimental procedure for the synthesis of pyridazine-based compounds, focusing on the robust and widely applicable condensation of 1,4-dicarbonyl compounds with hydrazine.
Foundational Synthetic Strategy: The Paal-Knorr-Type Reaction
The most common and reliable method for constructing the pyridazine ring involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][6] This approach is analogous to the well-established Paal-Knorr synthesis used for pyrroles and furans and is valued for its operational simplicity and broad substrate scope.[7][8] The reaction proceeds by forming a stable dihydropyridazine intermediate, which is then oxidized to yield the final aromatic pyridazine.[9] This two-step sequence is highly efficient and avoids potential issues related to the direct formation of a strained cyclic intermediate.[9]
Causality of the Method: The choice of this pathway is rooted in its thermodynamic favorability and mechanistic reliability. The nucleophilic nitrogen atoms of hydrazine readily attack the electrophilic carbonyl carbons of the 1,4-dicarbonyl substrate. The subsequent intramolecular cyclization is entropically favored due to the formation of a stable six-membered ring. The final oxidation step provides the driving force for aromatization, resulting in a highly stable heterocyclic system.
Below is a diagram illustrating the general reaction mechanism.
Caption: Reaction mechanism for pyridazine synthesis.
Detailed Experimental Protocol: Synthesis of 3,6-diphenylpyridazine
This protocol describes the synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate, followed by in-situ oxidation.
Materials and Reagents:
-
1,4-Diphenyl-1,4-butanedione (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (recrystallization solvent)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution, 2M
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diphenyl-1,4-butanedione (e.g., 2.38 g, 10 mmol) in glacial acetic acid (30 mL).
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (0.75 mL, 12 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Cyclization and Oxidation: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Rationale: Acetic acid serves as both a solvent and a mild acid catalyst, facilitating the initial condensation. Heating to reflux provides the necessary activation energy for both the cyclization to the dihydropyridazine and its subsequent air oxidation to the aromatic pyridazine.
-
Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (150 mL). This will precipitate the crude product. Neutralize the solution by slowly adding 2M NaOH solution until the pH is approximately 7-8.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. A yield of over 70% is commonly reported for this type of synthesis.[10]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[5][10][11]
Experimental Workflow and Data Management
A systematic workflow is crucial for reproducible synthesis and reliable data collection. The following diagram outlines the key stages from preparation to final analysis.
Caption: Standard workflow for pyridazine synthesis.
Quantitative Data Summary:
The versatility of the 1,4-dicarbonyl condensation method allows for the synthesis of a wide array of substituted pyridazines. The table below summarizes typical reaction parameters and outcomes for different substrates.
| Starting 1,4-Diketone | R1, R4 Substituents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Diphenyl-1,4-butanedione | Phenyl | Acetic Acid | 118 | 3 | 71.2 | [10] |
| 1,4-Di(p-tolyl)-1,4-butanedione | p-Tolyl | Acetic Acid | 118 | 4 | 51.0 | [10] |
| 1,4-Di(2-thienyl)-1,4-butanedione | 2-Thienyl | Acetic Acid | 118 | 3.5 | 43.0 | [10] |
| Hexane-2,5-dione | Methyl | Ethanol | 78 | 5 | ~65 | Generic |
Characterization and Validation
Confirming the identity and purity of the synthesized pyridazine is a critical, self-validating step of the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra should show characteristic aromatic proton signals. For 3,6-disubstituted pyridazines, the protons at the 4 and 5 positions typically appear as a doublet. ¹³C NMR will confirm the number of unique carbon environments, with signals for the aromatic carbons appearing in the expected downfield region (δ > 120 ppm).[5][11]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the formation of the aromatic ring, with C=C and C=N stretching vibrations typically observed in the 1400-1600 cm⁻¹ region. The absence of a strong C=O stretch (around 1700 cm⁻¹) from the starting dicarbonyl is a key indicator of a complete reaction.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity for the crystalline product.[10]
Conclusion
The cyclocondensation of 1,4-dicarbonyl compounds with hydrazine is a highly effective and versatile strategy for the synthesis of pyridazine-based molecules. The protocol detailed in this application note is robust, scalable, and applicable to a wide range of substrates, making it an invaluable tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and adhering to a systematic experimental workflow, scientists can efficiently generate libraries of novel pyridazine derivatives for biological screening and lead optimization.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. sarpublication.com [sarpublication.com]
- 5. mdpi.com [mdpi.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 6-Chloro-4-methylpyridazin-3-amine: An Application Note for Pharmaceutical and Agrochemical Development
Abstract
This comprehensive application note provides a detailed technical guide for the scale-up synthesis of 6-Chloro-4-methylpyridazin-3-amine, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Moving beyond laboratory-scale procedures, this document outlines a robust and scalable process suitable for pilot plant and industrial manufacturing. Key considerations for reaction optimization, process safety, work-up, and purification are discussed in depth to ensure a high-yielding and reproducible synthesis. This guide is intended for researchers, chemists, and chemical engineers in the drug development and agrochemical industries who are focused on process development and scale-up.
Introduction: The Significance of this compound
This compound (CAS No: 64068-00-4) is a key heterocyclic building block in organic synthesis.[3] Its unique electronic and structural features make it a valuable precursor for a wide range of biologically active molecules. The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[4] For instance, derivatives of this compound are being investigated for their potential as kinase inhibitors, anti-inflammatory agents, and crop protection agents. The ability to produce this intermediate on a large scale, with high purity and in a cost-effective manner, is therefore critical for the successful development of new chemical entities.
This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this important intermediate, starting from the readily available precursor, 3,6-dichloro-4-methylpyridazine.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for safe handling and effective process development.
| Property | Value | Source |
| CAS Number | 64068-00-4 | [3] |
| Molecular Formula | C₅H₆ClN₃ | [3] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | Off-white to light brown solid | [5] |
| Melting Point | 137 °C | [5] |
| Boiling Point | 360.2±37.0 °C (Predicted) | [5] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8 °C |
Health and Safety Information
This compound is a chemical that requires careful handling. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Overall Synthetic Strategy
The scale-up synthesis of this compound is a two-stage process, commencing with the synthesis of the key precursor, 3,6-dichloro-4-methylpyridazine, followed by a regioselective amination.
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Protocols
Part 1: Scale-Up Synthesis of 3,6-dichloro-4-methylpyridazine
This protocol describes the synthesis of the starting material from 4-Methyl-1,2-dihydropyridazine-3,6-dione.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Methyl-1,2-dihydropyridazine-3,6-dione | 5754-18-7 | 126.11 | 1.00 kg | 7.93 mol |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | 5.80 L (9.57 kg) | 62.4 mol |
Equipment:
-
20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle or oil bath.
-
Scrubber system for acidic vapors.
-
Vacuum distillation setup.
-
Filtration apparatus.
-
Drying oven.
Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.00 kg).
-
Addition of POCl₃: Slowly add phosphoryl chloride (5.80 L) to the reactor with gentle stirring. The addition is exothermic, and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by HPLC or TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a separate vessel containing crushed ice and water (20 L) with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Filter the solid product and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 40-50 °C.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
-
Yield and Characterization: The expected yield is 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Scale-Up Synthesis of this compound
This protocol details the regioselective amination of 3,6-dichloro-4-methylpyridazine using aqueous ammonia in a pressure reactor. This method is preferable for scale-up over the use of liquid ammonia in a sealed tube due to enhanced safety and handling.[6]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,6-dichloro-4-methylpyridazine | 19064-64-3 | 163.00 | 1.00 kg | 6.13 mol |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 (as NH₄OH) | 5.0 L | ~75 mol |
| Ethanol | 64-17-5 | 46.07 | 10 L | - |
Equipment:
-
20 L stainless steel or Hastelloy pressure reactor equipped with a mechanical stirrer, temperature and pressure gauges, and a rupture disc.
-
Heating and cooling system for the reactor.
-
Filtration apparatus.
-
Rotary evaporator.
-
Recrystallization vessel.
Protocol:
-
Reactor Charging: Charge the pressure reactor with 3,6-dichloro-4-methylpyridazine (1.00 kg) and ethanol (10 L).
-
Addition of Aqueous Ammonia: Add aqueous ammonia (28-30%, 5.0 L) to the reactor.
-
Reaction:
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 120-130 °C. The pressure will increase as the temperature rises. The reaction should be maintained at this temperature for 12-18 hours.
-
Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by HPLC or TLC.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature. The pressure will decrease as the reactor cools.
-
Vent any residual pressure safely.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
-
Isolation and Purification:
-
The crude product will precipitate upon concentration.
-
Isolate the solid by filtration and wash with cold water.
-
The primary method for purification at scale is recrystallization.[7][8] A suitable solvent system is ethanol/water or ethyl acetate/heptane.[9] The choice of solvent can significantly impact crystal habit and, consequently, dissolution properties.[9]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them in a vacuum oven at 50-60 °C.
-
-
-
Yield and Characterization: The expected yield is 80-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, LC-MS, and melting point. Purity should be assessed by HPLC.
Process Safety and Hazard Management
The scale-up of this synthesis involves significant safety considerations, primarily due to the use of a pressure reactor and aqueous ammonia. A thorough Process Safety Management (PSM) program is essential.[10][11][12]
-
Pressure Reactor Safety: The pressure reactor must be operated by trained personnel and undergo regular maintenance and inspection. A properly sized rupture disc is a critical safety feature.
-
Ammonia Handling: Aqueous ammonia is corrosive and has a pungent, irritating odor.[10] All transfers should be conducted in a well-ventilated area. Appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield, must be worn.[13] An emergency shower and eyewash station should be readily accessible.
-
Exothermic Reactions: Both the quenching of POCl₃ and the amination reaction can be exothermic. Adequate cooling capacity and controlled addition rates are crucial to prevent thermal runaways.
-
Waste Disposal: Acidic and basic aqueous waste streams must be neutralized before disposal. Organic waste should be disposed of according to local regulations.
Impurity Profiling
For pharmaceutical and agrochemical applications, a comprehensive understanding of the impurity profile is mandatory according to regulatory bodies like the ICH.[14][15][16] Potential impurities in the final product include:
-
Unreacted 3,6-dichloro-4-methylpyridazine: The starting material may be present if the reaction does not go to completion.
-
Diamination product (3,6-diamino-4-methylpyridazine): This can form if the reaction conditions are too harsh or if an excessive amount of ammonia is used.
-
Regioisomer (3-amino-5-methyl-6-chloropyridazine): While the 4-methyl group directs the amination primarily to the 3-position, the formation of the 5-methyl isomer is possible.[1][5]
-
Hydrolysis products: Reaction of the chloro-substituents with water at elevated temperatures can lead to hydroxy-pyridazine impurities.
A robust analytical method, such as a gradient HPLC method, should be developed and validated to detect and quantify these potential impurities.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By transitioning from a lab-scale, high-pressure method using liquid ammonia to a more controlled, safer process with aqueous ammonia in a pressure reactor, this guide enables the production of this key intermediate in quantities suitable for preclinical and clinical development. Adherence to the outlined procedures, with a strong emphasis on process safety and analytical control, will ensure the consistent and reliable production of high-purity this compound for the advancement of new pharmaceutical and agrochemical products.
References
- 1. This compound | 64068-00-4 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound 95% | CAS: 64068-00-4 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 64068-00-4 [m.chemicalbook.com]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 9. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psm.ammoniaknowhow.com [psm.ammoniaknowhow.com]
- 11. You are being redirected... [ammonia-training.com]
- 12. field1st.com [field1st.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. Impurity Profiling-A Significant Approach in Pharmaceuticals | Bentham Science [eurekaselect.com]
Application Note: Comprehensive Purity Assessment of 6-Chloro-4-methylpyridazin-3-amine
Introduction
6-Chloro-4-methylpyridazin-3-amine is a crucial intermediate in the synthesis of various biologically active compounds, including pharmaceuticals.[1][2] The purity of this reagent is paramount as impurities can lead to side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the robust purity assessment of this compound. The methodologies detailed herein are designed to ensure the quality and consistency of this key starting material, adhering to the principles of scientific integrity and regulatory expectations.
The physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | CC1=CC(=NN=C1N)Cl | PubChem[3] |
| Molecular Formula | C5H6ClN3 | PubChem[3] |
| Molecular Weight | 143.57 g/mol | PubChem[3] |
| CAS Number | 64068-00-4 | PubChem[3] |
| Appearance | White crystalline powder | ChemBK[1] |
| Melting Point | 140-142 °C | ChemBK[1] |
| Solubility | Low in water, soluble in alcohols and ethers | ChemBK[1] |
A multi-tiered analytical approach is recommended for a comprehensive purity profile. This includes a primary chromatographic method for the quantification of impurities, an orthogonal chromatographic method for confirmation, a technique for structural confirmation and identification of impurities, and a method for assessing the bulk purity.
I. High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4][5] For this compound, a reversed-phase HPLC method is proposed. The basic nitrogen atoms in the pyridazine ring necessitate careful mobile phase selection to ensure good peak shape.[6]
Rationale for Method Development
The choice of a C18 stationary phase provides a versatile platform for the separation of the relatively polar parent compound from its potentially less polar impurities. The mobile phase, a mixture of acetonitrile and a buffered aqueous phase, allows for the fine-tuning of retention and selectivity. The use of a buffer at a slightly acidic pH (e.g., pH 3.0 with formic acid) is critical to ensure the consistent protonation of the amine functional group, which minimizes peak tailing caused by interactions with residual silanol groups on the silica support of the column.[6] UV detection is suitable as the pyridazine ring system contains a chromophore.
Experimental Protocol: HPLC Purity Assessment
1. Instrumentation and Materials:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (of known purity).
-
Sample of this compound for analysis.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis and Purity Calculation:
-
The purity is determined using the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure the validity of the analytical run.
Method Validation
The analytical method should be validated in accordance with ICH Q2(R2) guidelines.[7][8][9] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]
Caption: Workflow for HPLC purity assessment of this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-retained or detected by HPLC.[5][10] Given the potential for volatile starting materials or byproducts in the synthesis of this compound, GC-MS analysis is a valuable addition to the purity assessment.
Rationale for Method Development
A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of a broad range of volatile and semi-volatile compounds. The use of a temperature gradient allows for the elution of compounds with a wide range of boiling points. Mass spectrometric detection provides both quantitative data and structural information for impurity identification.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
GC-grade solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).
-
Sample of this compound.
2. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-400 amu |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
4. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Quantify impurities using the area percent method, assuming a response factor of 1 for all components, or by using a certified reference standard of the impurity if available.
Caption: Workflow for GC-MS analysis of volatile impurities.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[11][12] For purity assessment, ¹H NMR provides a quantitative measure of the main component against any proton-containing impurities.
Rationale for Use
¹H NMR allows for the direct observation and quantification of all proton-containing species in the sample. By integrating the signals of the main compound and any impurities, a molar ratio can be determined. This method is particularly powerful as it does not require a reference standard for every impurity.
Experimental Protocol: ¹H NMR Analysis
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample of this compound.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and dissolve in ~0.7 mL of deuterated solvent in an NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest for accurate integration.
4. Data Analysis:
-
Assign the proton signals of this compound.
-
Identify any impurity signals in the spectrum.
-
Integrate the signals of the main compound and the impurities.
-
Calculate the mole percent of impurities.
IV. Differential Scanning Calorimetry (DSC) for Absolute Purity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the absolute purity of highly crystalline organic compounds.[4][13][14] The method is based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[15]
Rationale for Use
DSC provides a measure of bulk purity and is orthogonal to chromatographic methods.[4] It is particularly useful for detecting eutectic impurities that may co-elute with the main peak in chromatography.[15] This technique is suitable for this compound as it is a crystalline solid with a defined melting point.[1]
Experimental Protocol: DSC Purity Analysis
1. Instrumentation and Materials:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
-
Aluminum sample pans and lids.
-
Sample of this compound (crystalline).
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
3. Data Acquisition:
-
Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
-
A nitrogen purge is typically used to maintain an inert atmosphere.
4. Data Analysis:
-
The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation.
-
The method is generally applicable for purities greater than 98 mol%.[4]
Conclusion
A combination of HPLC, GC-MS, NMR, and DSC provides a comprehensive and robust assessment of the purity of this compound. HPLC serves as the primary method for quantifying related substance impurities, while GC-MS provides an orthogonal view of volatile impurities. NMR confirms the structure and can provide quantitative information on proton-bearing impurities. Finally, DSC offers a measure of the absolute purity of the crystalline material. The implementation of these validated analytical methods is essential for ensuring the quality and consistency of this compound in research and drug development. All methods should be developed and validated according to the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance.[16][17]
References
- 1. chembk.com [chembk.com]
- 2. This compound | 64068-00-4 [m.chemicalbook.com]
- 3. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. veeprho.com [veeprho.com]
- 14. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 15. akjournals.com [akjournals.com]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 17. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Application Note: Optimizing the Synthesis of 6-Chloro-4-methylpyridazin-3-amine
Abstract
This guide provides a comprehensive technical overview for the synthesis of 6-Chloro-4-methylpyridazin-3-amine, a key building block in organic synthesis and pharmaceutical development. Notably, it serves as a crucial intermediate in the preparation of drugs like Risdiplam, used for treating spinal muscular atrophy (SMA)[1]. We will explore the core reaction mechanism, analyze critical parameters influencing yield, and present a detailed, optimized protocol derived from established literature. This document is intended for researchers, chemists, and process development scientists seeking to achieve high-yield, reproducible synthesis of this important molecule.
Introduction and Mechanistic Overview
This compound (C₅H₆ClN₃) is a substituted pyridazine derivative. The primary synthetic route to this compound involves the regioselective amination of a dichlorinated precursor, 3,6-Dichloro-4-methylpyridazine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: The pyridazine ring, being electron-deficient, is susceptible to attack by nucleophiles. The presence of two electron-withdrawing chlorine atoms further activates the ring. Ammonia (or an ammonia equivalent) acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The key to optimizing this reaction lies in controlling the regioselectivity and driving the reaction to completion while minimizing side reactions. The methyl group at the 4-position sterically and electronically influences the substitution pattern, leading to a mixture of isomers.
A foundational procedure involves the reaction of 3,6-dichloro-4-methylpyridazine with ammonia in a sealed vessel at elevated temperatures[1][2]. The high pressure and temperature are necessary to overcome the activation energy for the substitution on the heterocyclic ring[3].
Critical Parameters for Yield Optimization
Achieving an optimal yield in the synthesis of this compound requires careful control over several experimental variables. The causality behind each choice is critical for robust and scalable synthesis.
-
Nucleophile Source & Concentration: Liquid ammonia or a concentrated solution of ammonia in an alcohol (e.g., ethanol) is typically used.[1][2] A high concentration of the ammonia nucleophile is crucial to favor the desired amination reaction and suppress potential side reactions, following Le Châtelier's principle.
-
Temperature and Pressure: This reaction is typically conducted under high pressure in a sealed tube or autoclave. Heating to temperatures in the range of 120-180°C is required to provide sufficient thermal energy for the SNAr reaction to proceed at a practical rate[1][4]. Insufficient temperature will lead to low conversion and poor yields[3].
-
Solvent System: An alcohol, such as ethanol, is a common solvent choice. It is capable of solvating both the polar starting material and the ammonia, creating a homogenous reaction environment[1][2]. The use of anhydrous solvents is recommended to prevent hydrolysis of the chloro-substituent, which would form an undesired hydroxypyridazine impurity[3].
-
Reaction Time: A sufficient reaction time, often in the range of 12 hours or more, is necessary to ensure the reaction proceeds to completion[1][2]. Reaction progress should ideally be monitored by an appropriate analytical technique like TLC or LC-MS to determine the optimal endpoint.
-
Regioselectivity: The amination of 3,6-dichloro-4-methylpyridazine yields a mixture of two primary isomers: the desired this compound and 3-Chloro-4-methylpyridazin-6-amine. Literature suggests that this particular reaction often produces an inseparable mixture, for instance, a 1:1 ratio with a combined yield of 87%, which is then used in subsequent steps[1][2]. For applications where a single isomer is required, downstream purification via chromatography or crystallization would be necessary.
Comparative Analysis of Reaction Conditions
The following table summarizes a common set of conditions reported in the literature for the synthesis of the target compound and its regioisomer.
| Parameter | Condition | Reported Yield | Source |
| Starting Material | 3,6-Dichloro-4-methylpyridazine | N/A | [1][2] |
| Reagent | Liquid Ammonia | 87% (as a 1:1 mixture of isomers) | [1][2] |
| Solvent | Ethanol | 87% (as a 1:1 mixture of isomers) | [1][2] |
| Temperature | 120 °C | 87% (as a 1:1 mixture of isomers) | [1][2] |
| Time | 12 hours | 87% (as a 1:1 mixture of isomers) | [1][2] |
| Apparatus | Sealed Tube | 87% (as a 1:1 mixture of isomers) | [1][2] |
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Linholter, S., et al.[1][2]. It represents a reliable method for achieving a high combined yield of the isomeric amine products.
4.1. Materials and Equipment
-
3,6-Dichloro-4-methylpyridazine (MW: 163.01 g/mol )
-
Ethanol (anhydrous)
-
Liquid Ammonia (handle with extreme care in a well-ventilated fume hood)
-
Heavy-walled, sealable pressure tube or a suitable autoclave
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Equipment for flash column chromatography (Silica gel, appropriate solvents like ethyl acetate)
-
Standard laboratory glassware
4.2. Safety Precautions
-
High Pressure: This reaction is performed in a sealed vessel at high temperature and will generate significant pressure. Use a proper pressure-rated vessel and a blast shield. Never exceed the pressure rating of the equipment.
-
Ammonia: Liquid ammonia is corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
General Hazards: Wear standard PPE, including safety glasses, lab coat, and gloves.
4.3. Step-by-Step Procedure
-
Reagent Preparation: To a sealable pressure tube equipped with a magnetic stir bar, add 3,6-Dichloro-4-methylpyridazine (e.g., 200 mg, 1.227 mmol).
-
Solvent Addition: Add anhydrous ethanol (3 mL) to dissolve the starting material.
-
Ammonia Addition: Cool the tube in a dry ice/acetone bath. Carefully condense liquid ammonia (3 mL) into the reaction tube.
-
Sealing and Reaction: Securely seal the pressure tube. Allow it to warm slowly to room temperature behind a blast shield in a fume hood. Place the sealed tube in a pre-heated oil bath or heating mantle set to 120 °C.
-
Reaction Monitoring: Stir the reaction mixture at 120 °C for 12 hours.
-
Work-up: After 12 hours, remove the tube from the heat source and allow it to cool completely to room temperature. Once cooled, carefully cool the tube again in a dry ice/acetone bath before cautiously opening it to release any residual pressure.
-
Solvent Removal: Remove the tube from the cold bath and allow the excess ammonia and ethanol to evaporate under a gentle stream of nitrogen or by using a rotary evaporator.
-
Purification: The resulting residue contains a mixture of this compound and its isomer. Purify this residue by flash column chromatography on silica gel, using a suitable eluent such as ethyl acetate, to yield the mixed products. The literature reports obtaining 153 mg (87% combined yield) from a 200 mg scale reaction[1][2].
Visualized Synthesis and Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Reaction scheme for the amination of 3,6-Dichloro-4-methylpyridazine.
Caption: Step-by-step experimental workflow for the synthesis protocol.
References
The Strategic Utility of 6-Chloro-4-methylpyridazin-3-amine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 6-Chloro-4-methylpyridazin-3-amine, a substituted pyridazine derivative, has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of bioactive molecules.[1] Its unique electronic properties and strategically positioned functional groups—an amine for nucleophilic reactions and a reactive chlorine atom for cross-coupling—provide a powerful platform for molecular elaboration.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the preparation of biologically active compounds, including kinase inhibitors.
Chemical Profile and Reactivity
This compound (CAS No: 64068-00-4) possesses a molecular formula of C5H6ClN3 and a molecular weight of 143.57 g/mol .[3][4] The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, which influences the reactivity of the substituents.[1] The amino group at the 3-position and the chloro group at the 6-position are key handles for synthetic transformations. The methyl group at the 4-position can also be a site for further modification, although it is less commonly exploited.[1]
| Property | Value |
| CAS Number | 64068-00-4 |
| Molecular Formula | C5H6ClN3 |
| Molecular Weight | 143.57 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 137 °C |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) |
This data is compiled from multiple chemical supplier and database sources.[3][5]
The primary modes of reactivity for this compound involve nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon and cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atom for displacement by various nucleophiles.
Core Synthetic Applications and Protocols
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbons.[6][7] This reaction is instrumental in constructing biaryl and heteroaryl motifs, which are prevalent in many kinase inhibitors and other drug candidates.[8] In the context of this compound, the chloro substituent serves as the electrophilic partner for coupling with a variety of boronic acids or esters.
This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst and any necessary ligands under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-methylpyridazin-3-amine.[2][8]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, which can deactivate them. An inert atmosphere is crucial to maintain catalytic activity.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation and unwanted side reactions.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: Phosphine ligands stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Nucleophilic Aromatic Substitution (SNAr): Introduction of Diverse Functionality
The electron-deficient nature of the pyridazine ring facilitates the displacement of the chlorine atom by a variety of nucleophiles. This SNAr reaction is a straightforward and efficient method for introducing nitrogen, oxygen, or sulfur-based functional groups.
This protocol outlines the synthesis of N-aryl derivatives, which are common scaffolds in kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or other amine nucleophile (1.0-1.2 eq)
-
Acid catalyst (e.g., HCl, p-TsOH) or base (e.g., K2CO3, DIEA) depending on the nucleophile
-
Solvent (e.g., ethanol, n-butanol, DMF, DMSO)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
In a reaction vessel, dissolve this compound in the chosen solvent.
-
Add the amine nucleophile and the acid or base catalyst.
-
Heat the reaction mixture to reflux or a specified temperature (e.g., 100-150°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to afford the desired N-substituted product.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.
-
Catalyst: An acid catalyst can protonate the pyridazine nitrogen, further activating the ring towards nucleophilic attack. A base may be required to deprotonate the incoming nucleophile, increasing its nucleophilicity.
Application in the Synthesis of Bioactive Molecules
Kinase Inhibitors
The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 3-amino group can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase backbone. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinases, such as Polo-like kinase 4 (PLK4).[9] The general strategy involves an initial SNAr or Buchwald-Hartwig amination followed by a Suzuki coupling to build out the final inhibitor structure.
Risdiplam
This compound is a key intermediate in the synthesis of Risdiplam, a medication used for the treatment of spinal muscular atrophy (SMA).[3] This highlights the industrial relevance and scalability of synthetic routes employing this building block.
Safety and Handling
This compound is an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a cool, dry place under an inert atmosphere.[5][11]
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its predictable reactivity through Suzuki-Miyaura coupling and nucleophilic aromatic substitution allows for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Buy this compound | 64068-00-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 64068-00-4 [m.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound CAS#: 64068-00-4 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound 95% | CAS: 64068-00-4 | AChemBlock [achemblock.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-methylpyridazin-3-amine
Welcome to the technical support center for the synthesis of 6-Chloro-4-methylpyridazin-3-amine (CAS 64068-00-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical intermediate.
Introduction
This compound is a key building block in organic synthesis, notably in the preparation of pharmaceuticals such as Risdiplam, a medication for spinal muscular atrophy.[1] Achieving a high yield and purity of this compound is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide addresses common challenges encountered during its synthesis and provides practical, experience-driven solutions.
The primary and most common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a dichlorinated pyridazine precursor with an amino group. A widely referenced method starts from 3,6-dichloro-4-methylpyridazine and utilizes ammonia as the amine source.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently used starting material is 3,6-dichloro-4-methylpyridazine.[1][2] This precursor allows for a direct amination reaction to introduce the 3-amino group.
Q2: I am seeing a mixture of isomers in my final product. How can I improve the regioselectivity of the amination?
The reaction of 3,6-dichloro-4-methylpyridazine with ammonia can lead to a mixture of 3-amino-6-chloro-4-methylpyridazine and 3-amino-6-chloro-5-methylpyridazine.[1] The position of the methyl group influences the electrophilicity of the adjacent carbon atoms in the pyridazine ring.
Explanation of Causality: The electronic and steric effects of the methyl group on the pyridazine ring influence the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms are in different chemical environments, leading to potential formation of both isomers.
Strategies to Improve Selectivity:
-
Temperature Control: Carefully controlling the reaction temperature can influence the kinetic vs. thermodynamic product ratio. It is advisable to run small-scale trials at various temperatures to determine the optimal conditions for favoring the desired isomer.
-
Solvent Effects: The choice of solvent can impact the solubility of intermediates and transition states, thereby affecting the reaction pathway. Experimenting with different solvents (e.g., ethanol, methanol, DMF, acetonitrile) may improve selectivity.[3]
-
Catalysis: While not commonly reported for this specific transformation, exploring the use of catalysts that can direct the nucleophilic attack to the desired position could be a research avenue.
Q3: My reaction yield is consistently low. What are the critical factors I should investigate?
Low yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is essential.
Critical Factors Influencing Yield:
| Factor | Potential Issue | Recommended Action |
| Reagent Purity | Impurities in 3,6-dichloro-4-methylpyridazine or ammonia can lead to side reactions. | Use high-purity starting materials. Consider purification of the starting material if its quality is uncertain. |
| Reaction Conditions | Suboptimal temperature, pressure, or reaction time can result in incomplete conversion or product degradation. | Optimize reaction parameters. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[4] |
| Ammonia Concentration | Insufficient ammonia will lead to incomplete reaction. | Ensure a sufficient excess of ammonia is used. For reactions in a sealed tube, ensure the vessel is properly sealed to prevent the escape of ammonia gas. |
| Work-up and Purification | Product loss during extraction, washing, or chromatography will lower the isolated yield. | Optimize the work-up procedure. Perform extractions with multiple smaller volumes of solvent. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer.[5] |
Q4: What are the common byproducts in this synthesis, and how can I minimize their formation?
Besides the isomeric byproduct, other impurities can arise from side reactions.
Common Byproducts and Minimization Strategies:
-
Diamination Product: Reaction of both chlorine atoms with ammonia to form a diaminopyridazine derivative.
-
Mitigation: Control the stoichiometry of the reactants. Using a controlled amount of ammonia and a shorter reaction time can help to minimize this.
-
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the chloro group can occur, leading to the formation of pyridazinone derivatives.
-
Mitigation: Use anhydrous solvents and reagents to the extent possible.[4]
-
-
Starting Material: Unreacted 3,6-dichloro-4-methylpyridazine.
-
Mitigation: Ensure sufficient reaction time and optimal temperature. Monitor the reaction to completion via TLC or LC-MS.
-
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
Issue 1: The reaction is not proceeding to completion (significant starting material remains).
Caption: Troubleshooting workflow for an incomplete reaction.
Issue 2: The isolated product is impure, showing multiple spots on TLC.
Caption: Troubleshooting workflow for an impure product.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,6-Dichloro-4-methylpyridazine
This protocol is adapted from a general procedure found in the literature.[1][2]
Materials:
-
3,6-Dichloro-4-methylpyridazine
-
Ethanol (anhydrous)
-
Liquid Ammonia
-
Sealed reaction vessel (e.g., a pressure tube)
Procedure:
-
In a suitable pressure tube, dissolve 3,6-dichloro-4-methylpyridazine (1.0 eq) in ethanol.
-
Cool the solution in a dry ice/acetone bath.
-
Carefully add liquid ammonia (a significant excess, e.g., 10-20 eq) to the cooled solution.
-
Seal the tube tightly and allow it to warm to room temperature behind a blast shield.
-
Place the sealed tube in a preheated oil bath at 120 °C.
-
Heat the reaction mixture for 12 hours with stirring.
-
After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Cool the tube in a dry ice/acetone bath before carefully opening it to release any excess pressure.
-
Allow the ammonia and ethanol to evaporate in a well-ventilated fume hood.
-
The resulting residue contains the crude product.
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on TLC analysis.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
Expected Yield: Reported yields for the mixture of isomers can be as high as 87%.[1] The yield of the isolated desired isomer will depend on the regioselectivity of the reaction and the efficiency of the purification.
Data Summary
| Parameter | Recommended Value/Range | Reference |
| Starting Material | 3,6-Dichloro-4-methylpyridazine | [1][2] |
| Reagent | Liquid Ammonia | [1][2] |
| Solvent | Ethanol | [1][2] |
| Temperature | 120 °C | [1][2] |
| Reaction Time | 12 hours | [1][2] |
| Purification | Column Chromatography | [1][4] |
References
Technical Support Center: Synthesis of 6-Chloro-4-methylpyridazin-3-amine Derivatives
Welcome to the technical support center for the synthesis of 6-Chloro-4-methylpyridazin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. As a key intermediate in the preparation of pharmaceuticals like risdiplam, a drug for spinal muscular atrophy (SMA), achieving high purity and yield is critical[1].
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct synthesis involves the reaction of a precursor, 3,6-dichloro-4-methylpyridazine, with ammonia.[1][2] This reaction is typically performed in a sealed tube under elevated temperature and pressure, using a solvent like ethanol to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms with an amino group.[1][2]
Q2: What are the most common side reactions I should be aware of?
The primary challenge in this synthesis is controlling the regioselectivity of the amination reaction. The starting material, 3,6-dichloro-4-methylpyridazine, has two chlorine atoms that can be substituted. This can lead to the formation of an isomeric byproduct, 3-amino-5-methyl-6-chloropyridazine. In many reported procedures, a mixture of these two isomers is obtained.[1][2]
Other potential side reactions, particularly in the broader synthesis of pyridazine derivatives, can include:
-
Incomplete reaction: Leaving unreacted starting material.
-
Hydrazone formation: If the cyclization step to form the pyridazine ring is slow or incomplete, stable hydrazone intermediates may be isolated as byproducts.[3]
-
Over-alkylation/Dialkylation: When synthesizing derivatives, substitution can sometimes occur at multiple sites if not carefully controlled.[3]
Q3: How critical is the purity of the starting materials?
The purity of your starting materials, such as 3,6-dichloro-4-methylpyridazine and the ammonia source, is paramount. Impurities can introduce competing reactants, leading to the formation of unwanted byproducts and a decrease in the overall yield of the desired product.[3] It is always recommended to use reagents of the highest possible purity and to consider purifying them if their quality is in doubt.
Q4: What is the impact of reaction temperature and solvent choice on the synthesis?
Both temperature and solvent play a crucial role in the synthesis of pyridazine derivatives.[3]
-
Temperature: The reaction temperature must be carefully optimized. If the temperature is too low, the reaction may be incomplete, resulting in a low yield. Conversely, if the temperature is too high, it can lead to the decomposition of reactants or the desired product, and potentially favor the formation of side products.[3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and duration.[3]
-
Solvent: The choice of solvent can significantly affect the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used for this type of synthesis as they can help to facilitate the reaction.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: My TLC analysis shows multiple spots, indicating a mixture of products.
Probable Cause: The most likely reason for multiple spots on your TLC plate is the formation of a mixture of isomers: this compound and 3-amino-5-methyl-6-chloropyridazine.[1][2] The electronic and steric effects of the methyl group on the pyridazine ring can influence the position of the incoming amino group.
Solutions:
-
Chromatographic Separation: The most straightforward solution is to purify the resulting mixture using column chromatography. A common method is fast chromatography with ethyl acetate as the eluent.[1][2] However, due to the similar polarity of the isomers, complete separation can be challenging.
-
Optimize Reaction Conditions: Experiment with different reaction temperatures and times. Sometimes, lower temperatures can favor the formation of one isomer over the other, although this may come at the cost of a longer reaction time.
-
Use of Isomer Mixture: In some cases, the mixture of isomers can be used directly in the subsequent reaction step without further separation, especially if the next step can proceed with both isomers or if separation is easier at a later stage.[1][2]
Problem 2: The yield of my desired this compound is consistently low.
Probable Cause: Low yields are a frequent issue in pyridazinone and pyridazine synthesis and can be attributed to several factors.[3]
Solutions:
-
Verify Starting Material Purity: As mentioned in the FAQ, ensure the purity of your 3,6-dichloro-4-methylpyridazine.
-
Optimize Reaction Temperature: A low temperature may lead to an incomplete reaction, while a high temperature can cause decomposition.[3] Use TLC to monitor the reaction and find the optimal temperature.
-
Evaluate Solvent Choice: The solvent can impact both the rate and yield of the reaction. Protic solvents like ethanol are generally effective.[3]
-
Ensure Proper Sealing: The reaction is often carried out in a sealed tube to maintain pressure and prevent the escape of volatile reagents like ammonia.[1][2] An inadequate seal can lead to a loss of reagents and a lower yield.
-
Consider Water Removal: In some cyclization reactions that produce water, its removal can drive the equilibrium towards the product. While not always necessary for this specific amination, it's a factor to consider in related syntheses.[3]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Key Experimental Protocols
Protocol 1: Synthesis of this compound from 3,6-Dichloro-4-methylpyridazine
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
3,6-dichloro-4-methylpyridazine
-
Ethanol
-
Liquid ammonia
-
Sealed reaction tube
Procedure:
-
Dissolve 3,6-dichloro-4-methylpyridazine (e.g., 200 mg) in ethanol (e.g., 3 mL) in a suitable reaction vessel.
-
Carefully add liquid ammonia (e.g., 3 mL) to the solution at a low temperature to minimize evaporation.
-
Securely seal the reaction tube.
-
Heat the reaction mixture to 120 °C for 12 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel in a fume hood to release any excess pressure.
-
Remove the ethanol and ammonia by evaporation under reduced pressure.
-
The resulting residue, which is often a mixture of 3-amino-5-methyl-6-chloropyridazine and 3-amino-4-methyl-6-chloropyridazine, can then be purified.[1][2]
Purification:
-
The residue can be purified by fast chromatography using ethyl acetate as the eluent to yield the desired product mixture.[1][2]
General Synthetic Pathway and Side Reactions
Caption: Synthesis of this compound and its isomeric byproduct.
Data Summary
The following table summarizes the impact of various reaction parameters on the synthesis of pyridazine derivatives, based on general principles of organic synthesis.
| Parameter | Effect on Yield | Effect on Purity (Side Reactions) | Recommendations |
| Temperature | Increases with temperature up to an optimum, then decreases due to decomposition.[3] | Higher temperatures can increase the rate of side reactions. | Monitor with TLC to find the optimal balance. |
| Solvent | Protic solvents like ethanol generally give good yields.[3] | Solvent can influence regioselectivity. | Ethanol is a good starting point; other polar protic solvents can be explored. |
| Reaction Time | Yield increases with time until the reaction is complete. | Longer times can lead to product degradation. | Monitor reaction progress to avoid unnecessary heating. |
| Purity of Reagents | High purity is essential for good yields.[3] | Impurities can cause a variety of unknown side reactions. | Use high-purity starting materials. |
References
Technical Support Center: Overcoming Poor Solubility of 6-Chloro-4-methylpyridazin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the poor solubility of 6-Chloro-4-methylpyridazin-3-amine in various chemical reactions. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve reaction efficiency, yield, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic amine, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a polar pyridazine ring and an amino group, alongside a nonpolar methyl group and a chloro substituent, results in limited solubility in a broad range of common organic solvents. This poor solubility can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and challenges in purification.
Q2: What is the general solubility profile of this compound?
A2: this compound exhibits low solubility in water.[1] It has some solubility in organic solvents like alcohols and ethers, which can often be improved with heating.[1] However, for many common reaction solvents used in cross-coupling and other transformations (e.g., toluene, THF, dioxane), its solubility at room temperature is often insufficient for efficient reactions.
Q3: What are the primary strategies to address the poor solubility of this compound in reactions?
A3: The key strategies to mitigate the poor solubility of this compound include:
-
Solvent Selection and Co-solvents: Choosing an appropriate solvent or a mixture of solvents is the first line of defense.
-
Heating: Increasing the reaction temperature is a common and effective method to enhance solubility.[4][5]
-
Sonication: The use of ultrasound can facilitate the dissolution of solids and accelerate reactions.[6][7]
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving immiscible phases.[8][9][10][11]
Troubleshooting Guides for Specific Reactions
Issue 1: Incomplete or Sluggish Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the poor solubility of this compound can be a significant hurdle.
Possible Cause: The concentration of the dissolved pyridazine derivative in the organic phase is too low for efficient catalytic turnover.
Solutions:
-
Optimizing the Solvent System:
-
Co-solvents: Employing a co-solvent system can dramatically improve solubility. A mixture of a nonpolar solvent like toluene or dioxane with a more polar, water-miscible solvent such as ethanol, isopropanol, or DMF can be effective.[12] The aqueous phase, often containing the inorganic base, can also help in dissolving the starting material to some extent.
-
Greener Alternatives: Consider exploring greener solvent systems. For instance, mixtures of N-Hydroxyethylpyrrolidone (HEP), water, and an organic base have shown promise in facilitating cross-coupling reactions.[13] Poly(ethylene glycol) (PEG) in combination with water can also be an effective medium.[14]
-
-
Elevating the Reaction Temperature:
-
Heating the reaction mixture is a straightforward way to increase the solubility of the starting material.[4][15] It is crucial to select a solvent or co-solvent system with a boiling point that allows for the desired reaction temperature to be reached and maintained safely.[15]
-
Caution: Always consider the thermal stability of your reactants, catalyst, and products. Unwanted side reactions or decomposition can occur at elevated temperatures.
-
-
Advanced Techniques:
-
Solid-State Cross-Coupling: For extremely insoluble substrates, solid-state reaction protocols using ball milling at high temperatures can be a viable, albeit specialized, alternative to solution-phase chemistry.[16]
-
Experimental Protocol: Suzuki-Miyaura Coupling with a Co-solvent System
-
Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Addition of this compound: Add this compound (1.0 equiv.) to the flask.
-
Solvent Addition and Degassing: Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v). Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction mixture to a temperature that ensures dissolution of the starting materials (e.g., 80-100 °C). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Issue 2: Low Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds. The insolubility of this compound can impede this reaction, leading to diminished yields.
Possible Cause: Insufficient concentration of the pyridazine derivative in the reaction medium, leading to slow reaction kinetics and potential catalyst deactivation.
Solutions:
-
Solvent and Base Selection:
-
A variety of solvents have been reported for Buchwald-Hartwig reactions, including ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene).[17] The choice of solvent can significantly impact the solubility of both the starting material and the base.
-
The use of a soluble organic base, such as DBU, can sometimes be advantageous over insoluble inorganic bases, especially in flow chemistry applications.[18][19] However, for many standard batch reactions, inorganic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.
-
-
Application of Sonication:
-
Ultrasound can be a powerful tool to enhance the dissolution of solids and accelerate heterogeneous reactions.[6][7][20][21] The cavitation phenomenon induced by sonication can lead to microjets that impinge on the solid surface, increasing mass transfer.[21]
-
Sonication can often be performed at room temperature, which is beneficial if any of the reaction components are thermally sensitive.
-
-
Phase-Transfer Catalysis (PTC):
-
PTC is an excellent technique for reactions where the reactants are in different, immiscible phases.[8][9][10][11] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of a reactant from one phase to another, thereby enabling the reaction to occur.[8][10] This can be particularly useful when using an aqueous base with an organic solvent.
-
Experimental Protocol: Buchwald-Hartwig Amination with Sonication
-
Reaction Setup: In a reaction vessel suitable for sonication, combine this compound (1.0 equiv.), the desired amine coupling partner (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., Xantphos or a Buchwald ligand, 2-6 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane).
-
Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, follow a standard aqueous work-up procedure, and purify the product by column chromatography.
Data Summary Table
| Strategy | Key Parameters to Consider | Potential Advantages | Potential Disadvantages |
| Solvent/Co-solvent Selection | Polarity, boiling point, miscibility, "green" aspects. | Simple to implement, can be highly effective. | May require extensive screening, high-boiling solvents can be difficult to remove. |
| Heating | Reaction temperature, thermal stability of all components. | Often significantly increases solubility and reaction rate. | Risk of decomposition or side reactions, requires careful temperature control. |
| Sonication | Frequency, power, temperature control. | Can accelerate reactions at lower temperatures, improves mass transfer. | Requires specialized equipment, may not be suitable for all scales. |
| Phase-Transfer Catalysis | Choice of catalyst, solvent system, base. | Excellent for biphasic reactions, can improve reaction rates. | Catalyst may need to be removed during purification. |
References
- 1. chembk.com [chembk.com]
- 2. This compound | 64068-00-4 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Applications of Phase Transfer Catalysis in Heterocyclic Chemistry (1984) | Roger Gallo | 20 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 16. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions with 6-Chloro-4-methylpyridazin-3-amine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for cross-coupling reactions involving 6-Chloro-4-methylpyridazin-3-amine. The unique electronic properties of this substrate, featuring an electron-deficient pyridazine ring and a potentially coordinating amine group, present specific challenges and optimization opportunities.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and resolve common issues encountered during your experiments in a systematic, question-and-answer format.
Issue 1: The reaction shows low to no conversion of the starting material.
Q: I've set up my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound, but after several hours, I see mostly starting material. What are the first things I should check?
A: Before adjusting catalyst loading, it's crucial to verify the integrity of your fundamental reaction parameters. Low conversion is often traced back to these basics:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen, which can lead to rapid deactivation.[1] Ensure that you have rigorously degassed your solvent and that the reaction is maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen).
-
Reagent Quality:
-
Coupling Partner: Boronic acids, in particular, can degrade during storage, leading to protodeboronation or the formation of unreactive anhydrides.[2] Verify the purity of your coupling partner.
-
Solvent and Base: Ensure you are using anhydrous, high-purity solvents and that your base is fresh and dry. Moisture can lead to unwanted side reactions, such as hydrodehalogenation of your substrate.[1]
-
-
Temperature Control: Confirm that your reaction is being heated to the target temperature. Inaccurate temperature readings can lead to sluggish reaction rates. Some challenging couplings may require higher temperatures (e.g., up to 120°C) to proceed efficiently.[3]
Q: I've confirmed my reagents and conditions are optimal, but the yield is still poor. How should I approach diagnosing the catalyst system?
A: The issue likely lies with the activity of your catalytic system. Consider the following:
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Catalyst Precursor and Ligand Choice: The combination of the palladium source and the ligand is critical. Chloro-pyridazines are electron-deficient and can be challenging coupling partners.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider moving to more active, state-of-the-art systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precursor like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.[5][6]
-
Potential Catalyst Poisoning: The nitrogen atoms on the pyridazine ring and the exocyclic amine group of your substrate can coordinate to the palladium center. This can sequester the catalyst in an unreactive, off-cycle state, effectively poisoning it.[7] Using sterically hindered ligands can help prevent this inhibitory coordination.
-
Initial Catalyst Loading: If you started with a very low catalyst loading (<1 mol%), the catalyst might be deactivating before a significant turnover can occur. For a new or challenging substrate, starting with a higher, more robust loading (e.g., 2-5 mol%) is often advisable to establish a baseline yield.[8]
dot
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: The reaction is messy, with multiple side products and poor selectivity.
Q: My reaction is consuming the starting material, but I'm getting a mixture of products, including what looks like homocoupling of my coupling partner and/or hydrodehalogenation of my pyridazine. How can catalyst loading affect this?
A: Poor selectivity is often a sign that the rate of your desired productive catalytic cycle is not sufficiently faster than competing side reactions. Catalyst loading plays a key role here:
-
Excessively High Loading: While it can drive a sluggish reaction, very high catalyst loading can sometimes promote side reactions. It increases the concentration of active catalyst, which might accelerate undesired pathways.
-
Sub-Optimal Catalyst/Ligand Ratio: An improper ratio can lead to the formation of different active species, some of which may favor side reactions. Ensure you are using the recommended ratio for your chosen catalytic system.
-
Low-Loading to Improve Selectivity: In some advanced cases, reducing the catalyst loading to very low levels (ppm levels) has been shown to enhance reaction selectivity.[9] This is because the desired reaction may proceed on a specific catalytic species (e.g., a nanoparticle surface) that is favored at low concentrations, while side reactions (e.g., hydrodehalogenation) may occur in the solution phase with different species.[9] Before attempting this, ensure your primary reaction is robust.
Q: What other adjustments should I consider to improve selectivity?
A: Beyond catalyst loading, consider these factors:
-
Base and Solvent: The choice of base and solvent system is critical. For instance, in Suzuki-Miyaura reactions, a common side reaction is protodeboronation of the boronic acid partner, which is highly dependent on the base and the presence of water.[2] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems can significantly improve selectivity.[5][10]
-
Temperature: Lowering the reaction temperature can sometimes disfavor side reactions, which may have a higher activation energy than the desired coupling.[1]
-
Additives: For some systems, additives can stabilize the catalyst or inhibit side reactions. For example, in Suzuki couplings, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve results.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a cross-coupling reaction with this compound?
A1: For initial screening and establishing reaction viability, a catalyst loading in the range of 1-5 mol% of the palladium precursor is a robust starting point.[8] If the reaction proceeds cleanly and efficiently, you can then perform optimization experiments to reduce the loading for cost-effectiveness and to minimize residual palladium in the final product. Some highly active, modern catalyst systems may function well at loadings as low as 0.05 mol% under optimized conditions.[11]
Q2: When should I increase versus decrease the catalyst loading?
A2:
-
Increase Loading When: You observe very low or no conversion, and you have already ruled out issues with reagent quality and reaction conditions. An increase (e.g., from 1 mol% to 3-5 mol%) can help overcome catalyst deactivation or a slow initiation phase.[8] This is a common strategy when working with less reactive aryl chlorides.
-
Decrease Loading When: The reaction proceeds to high yield, and you are moving towards process optimization and scale-up. Reducing catalyst loading is economically and environmentally beneficial. Additionally, if you are observing selectivity issues or product degradation that could be catalyzed by excess palladium, a lower loading might be beneficial.[9]
Q3: How does the amine group on this compound affect the reaction? Can it cause problems?
A3: Yes, the presence of the amine and the pyridazine nitrogens is a critical consideration. These basic nitrogen atoms can act as ligands for the palladium catalyst.[7] This coordination can have adverse effects:
-
Catalyst Inhibition/Poisoning: Strong coordination can form stable, unreactive palladium complexes, effectively removing the catalyst from the productive cycle.
-
Altered Reactivity: The electronic nature of the catalyst can be changed, potentially slowing down key steps like oxidative addition or reductive elimination.
To mitigate these effects, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Stradiotto-type ligands) is highly recommended.[4][12] These ligands coordinate strongly to the palladium center, sterically hindering the substrate's nitrogen atoms from interfering with the catalytic cycle.
Q4: Which type of palladium-catalyzed reaction is best suited for this substrate?
A4: this compound is an excellent candidate for several powerful cross-coupling reactions used in medicinal chemistry:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids/esters. This is one of the most versatile and widely used methods.[13]
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide variety of amines, including ammonia.[12][14]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[5]
The choice depends on the desired final structure. For all these reactions, optimization of the catalyst, ligand, base, and solvent is essential for success.[5][15]
Data & Protocols
Table 1: Representative Starting Conditions for Cross-Coupling Reactions
This table summarizes typical starting conditions compiled from literature for palladium-catalyzed reactions on related chloro-pyridazine or other challenging heteroaryl chloride systems. Optimization for this compound is required.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) | SPhos or XPhos (4-8) | K₃PO₄ (2.0) | Toluene or Dioxane/H₂O | 100-110 | [5][6] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos or DPPF (2-4) | Cs₂CO₃ or NaOtBu (2.0) | Toluene or Dioxane | 80-110 | [6][15] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | None (CuI co-catalyst) | Et₃N or DIPA (2.0) | THF or DMF | RT - 100 | [5] |
Note: Ligand-to-metal ratio is critical. For Pd(OAc)₂ and Pd₂(dba)₃, a L/Pd ratio of 1.5-2.0 is a common starting point.
General Protocol for Suzuki-Miyaura Coupling (Screening)
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with inert gas (Argon or Nitrogen) for 5-10 minutes. This is typically done by evacuating and backfilling the vessel three times.[2]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Catalyst Addition: In a single portion, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further change is observed.[2]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.
Mechanistic Considerations
Understanding the catalytic cycle is key to rational optimization. Catalyst loading directly impacts the concentration of species in each step.
dot
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in Pyridazine Ring Functionalization
Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyridazine scaffold. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature and the presence of two adjacent nitrogen atoms, present distinct challenges in achieving desired chemical transformations.[1][2][3]
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format, addressing specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome common hurdles and accelerate your research.
Section 1: Challenges in C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic systems. However, the electron-deficient pyridazine ring and the Lewis basicity of its nitrogen atoms can lead to challenges in reactivity and regioselectivity.[4][5][6]
FAQ 1: My palladium-catalyzed C-H arylation is giving low yields and poor regioselectivity. What is the likely cause and how can I fix it?
Answer:
Low yields and poor regioselectivity in palladium-catalyzed C-H arylations of pyridazines are common issues often stemming from catalyst inhibition and the inherent electronic properties of the ring.[7] The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[8][9] Additionally, the electron-deficient nature of the ring makes C-H activation inherently difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-H arylation.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be optimal.
-
Action: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and prevent catalyst inhibition.[10][11]
-
Rationale: Bulky ligands can disfavor the coordination of the pyridazine nitrogen to the metal center, thus preserving the catalyst's activity.
-
-
Employ a Directing Group: The inherent reactivity of pyridazine C-H bonds is low.
-
Action: Introduce a directing group, such as a carboxylate, onto the pyridazine ring. This can facilitate regioselective C-H activation at the ortho position.[12][13]
-
Rationale: The directing group chelates to the palladium catalyst, bringing it into proximity with the target C-H bond and lowering the activation energy for cleavage. Carboxylate groups can often be removed post-functionalization, acting as a "traceless" directing group.[12]
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the solvent, base, temperature, and reaction time. The use of a substoichiometric amount of pivalic acid has been shown to accelerate direct arylation reactions.
-
Rationale: These parameters are highly interdependent. For example, the solubility and strength of the base are critical for the concerted metalation-deprotonation (CMD) pathway often involved in C-H activation.
-
-
Consider the N-Oxide Strategy:
-
Action: Convert the pyridazine to its corresponding N-oxide. This modification can significantly alter the electronic properties of the ring, making it more susceptible to functionalization.
-
Rationale: N-oxidation activates the positions ortho and para to the nitrogen oxide for nucleophilic attack and can also influence the regioselectivity of metal-catalyzed reactions.[14][15][16]
-
Section 2: Overcoming Hurdles in Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds, respectively. However, their application to pyridazine substrates is not always straightforward.
FAQ 2: My Suzuki-Miyaura coupling with a halopyridazine is failing or giving significant dehalogenation. What should I investigate?
Answer:
Reaction failure and dehalogenation are frequent problems in Suzuki-Miyaura couplings involving pyridazines. These issues often point to catalyst deactivation, instability of the boronic acid reagent, or suboptimal reaction conditions.[10][17]
Troubleshooting Protocol:
| Problem | Potential Cause | Recommended Solution & Rationale |
| No Reaction / Low Conversion | Catalyst Inhibition: Pyridazine nitrogen coordinates to Pd, poisoning the catalyst.[8][10][18] | Switch Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to shield the Pd center.[10] Use a Pre-catalyst: Buchwald G3 pre-catalysts can provide a more active and stable catalytic species.[10] |
| Poor Reagent Quality: Boronic acids can degrade on storage, especially pyridinylboronic acids which are prone to hydrolysis.[19] | Check Reagents: Use fresh boronic acid or consider more stable boronic esters (e.g., pinacol or MIDA esters).[10] | |
| Dehalogenation of Starting Material | Protonolysis: Reaction with a proton source (e.g., water) leading to loss of the halogen.[17] | Anhydrous Conditions: Use dry solvents and reagents. Milder Base: Switch to a weaker base (e.g., K₂CO₃ or Cs₂CO₃) to minimize side reactions.[10] |
| Reductive Dehalogenation: Mediated by the palladium catalyst, sometimes involving hydride sources. | Optimize Reaction Time: Shorter reaction times can minimize this side reaction.[10] Protect from Light: Photostability of iodinated pyridazines can be an issue; protect the reaction from light.[17] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Leads to oxidative coupling of the boronic acid. | Rigorous Degassing: Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[11] |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Setup: To an oven-dried flask, add the halopyridazine (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and a finely powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of DME, ethanol, and aqueous Na₂CO₃ solution) via syringe.[20]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst/ligand combination under a positive flow of inert gas.[20]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
FAQ 3: My Buchwald-Hartwig amination of a chloropyridazine is not working. Why is this so challenging?
Answer:
Buchwald-Hartwig amination of chloropyridazines is particularly challenging due to two primary factors: the high propensity for catalyst poisoning by the pyridine nitrogen and the lower reactivity of the C-Cl bond towards oxidative addition compared to C-Br or C-I bonds.[9][21]
Causality and Troubleshooting Diagram:
Caption: Logic diagram for troubleshooting Buchwald-Hartwig amination.
Key Optimization Strategies:
-
Ligand Choice is Critical: Standard phosphine ligands are often ineffective.
-
Action: Employ specialized, highly active ligands designed for challenging couplings. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands like Josiphos are excellent starting points.
-
Rationale: These ligands create a highly electron-rich and sterically hindered palladium center that is less susceptible to inhibition and more reactive towards the C-Cl bond.
-
-
Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle.
-
Action: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a standard, but lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be more effective in difficult cases.[10][22]
-
Rationale: The base must be strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.
-
-
Temperature and Solvent:
-
Action: Higher temperatures (e.g., 100-120 °C) are often required to facilitate the oxidative addition of the C-Cl bond. High-boiling point, non-coordinating solvents like toluene or dioxane are typically used.
-
Rationale: The oxidative addition step is often the rate-limiting step for aryl chlorides, and increasing the thermal energy can help overcome this kinetic barrier.
-
Section 3: Regioselectivity and Stability Issues
FAQ 4: How can I control the regioselectivity of functionalization on a substituted pyridazine?
Answer:
Controlling regioselectivity is a central challenge in pyridazine chemistry. The outcome is a delicate balance of electronic and steric effects from existing substituents, as well as the reaction mechanism itself.
Guiding Principles for Regioselectivity:
-
Electronic Effects: The two adjacent nitrogen atoms strongly withdraw electron density, making the ring electron-deficient.
-
Electrophilic Attack: Generally disfavored, but if it occurs, it is directed to the positions with the highest electron density (C4 and C5).
-
Nucleophilic Attack: Favored at the electron-deficient positions ortho and para to the ring nitrogens (C3 and C6).
-
Minisci Reaction (Radical): For radical substitutions like the Minisci reaction, functionalization typically occurs at the 3-position.[23]
-
-
Steric Hindrance: Bulky substituents will generally direct incoming reagents to the less hindered positions of the ring.
-
Directing Groups: As discussed in FAQ 1, chelating directing groups can override the innate electronic preferences of the ring to achieve site-specific functionalization.[12][13]
-
Skeletal Editing: A novel strategy involves synthesizing a substituted pyridine, performing a functionalization, and then "editing" the pyridine skeleton into a pyridazine. This allows the differing regioselectivities of pyridine and pyridazine to be exploited to access isomers that are difficult to obtain directly.[23]
FAQ 5: My iodinated pyridazine starting material decomposes during purification on silica gel. What can I do?
Answer:
The instability of pyridazine derivatives, particularly iodinated ones, on silica gel is a common problem.[17] The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic surface of standard silica gel, leading to tailing, poor separation, and on-column decomposition.[17]
Purification Alternatives and Solutions:
-
Deactivated Stationary Phase:
-
Action: Use deactivated (neutral) silica or alumina for column chromatography. You can prepare neutral silica by treating it with a triethylamine solution.
-
Rationale: Neutralizing the acidic sites on the silica surface minimizes the strong interaction with the basic pyridazine nitrogens.
-
-
Avoid Chromatography:
-
Action: If possible, purify the compound by other means such as crystallization or distillation (for thermally stable liquids).
-
Rationale: These methods avoid contact with potentially destructive stationary phases.
-
-
Protect from Light:
-
Action: Aromatic iodides can be light-sensitive.[17] Protect the compound from light during work-up, purification, and storage by using amber vials or wrapping glassware in aluminum foil.
-
Rationale: Exposure to light, especially UV, can initiate radical reactions leading to deiodination or other forms of degradation.[17]
-
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. mdpi.com [mdpi.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. knowledge.uchicago.edu [knowledge.uchicago.edu]
Stability of 6-Chloro-4-methylpyridazin-3-amine under different reaction conditions
Welcome to the technical support center for 6-Chloro-4-methylpyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to the stability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a heterocyclic amine containing a chlorinated pyridazine ring. The primary stability concerns stem from the reactivity of the chloro-substituent and the amino group. The molecule is susceptible to nucleophilic substitution at the chlorine atom, particularly under basic or heated conditions. The amino group can undergo oxidation, and the entire molecule may be sensitive to prolonged exposure to high temperatures and UV light.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term integrity of the compound, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2] It should be protected from light and moisture.
Q3: Is this compound soluble in common organic solvents?
A3: The solubility of this compound is low in water but it is soluble in some organic solvents such as alcohols and ethers.[3] For reactions, polar aprotic solvents like DMF, DMSO, and NMP, or alcohols like methanol and ethanol, are often effective.[4] In some cases, gentle heating can improve solubility, but this should be done with caution to avoid thermal degradation.[4]
Q4: How does pH affect the stability of this compound?
A4: As a weak base, this compound can form a salt with acids.[3] In acidic conditions, the protonated form may be more soluble but also potentially more susceptible to hydrolysis of the chloro group over extended periods or at elevated temperatures. In strongly basic conditions, nucleophilic attack by hydroxide ions on the carbon bearing the chlorine atom can lead to the formation of the corresponding pyridazinone.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific issues that may arise during chemical reactions involving this compound.
Issue 1: Unexpected Side Product Formation or Low Yield in a Reaction Run at Elevated Temperature.
Possible Cause: Thermal degradation of this compound.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction protocol allows, attempt the reaction at a lower temperature for a longer duration.
-
Thermal Stability Check: Before proceeding with a lengthy synthesis, it is prudent to assess the thermal stability of the starting material under the proposed reaction conditions (solvent, base, etc.) but in the absence of other reactants.
-
Protocol: Dissolve a small amount of this compound in the reaction solvent. Heat the solution to the intended reaction temperature for the planned duration. Analyze the sample by HPLC or LC-MS at different time points to monitor for the appearance of degradation products.
-
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation, which can be accelerated at higher temperatures.
Issue 2: Formation of a More Polar Impurity, Especially in the Presence of Water and Base.
Possible Cause: Hydrolysis of the chloro-substituent to form 6-hydroxy-4-methylpyridazin-3-amine.
Causality: The pyridazine ring is electron-deficient, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. In the presence of a base (e.g., hydroxide, carbonate) and water, a nucleophilic aromatic substitution (SNAr) reaction can occur, replacing the chlorine with a hydroxyl group.
Troubleshooting Steps:
-
Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) in an aprotic solvent. If an inorganic base is necessary, ensure it is thoroughly dried before use.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC, HPLC, or LC-MS. If the polar impurity begins to form, consider stopping the reaction earlier or optimizing other parameters like temperature and reaction time.
-
pH Control: If the reaction is performed in an aqueous or protic medium, maintaining a neutral or slightly acidic pH can help to suppress the rate of hydrolysis.
Potential Degradation Pathway: Hydrolysis
Caption: Hydrolysis degradation pathway.
Issue 3: Reaction Mixture Darkens and Multiple Unidentified Products are Observed, Especially When Exposed to Air.
Possible Cause: Oxidative degradation.
Causality: The amino group on the pyridazine ring can be susceptible to oxidation, leading to the formation of colored byproducts. This can be exacerbated by the presence of transition metal catalysts or exposure to atmospheric oxygen, especially at elevated temperatures or under UV light.
Troubleshooting Steps:
-
Degas Solvents: Before use, thoroughly degas all reaction solvents to remove dissolved oxygen.
-
Strict Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and workup.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant (e.g., BHT) may help to prevent oxidative degradation, provided it does not interfere with the desired reaction.
-
Purify Starting Material: Ensure the starting material is free from any metallic impurities that could catalyze oxidation.
Issue 4: Dechlorinated Product Observed in a Reaction Involving Reductive Reagents.
Possible Cause: Reductive dehalogenation.
Causality: The carbon-chlorine bond can be cleaved under reductive conditions, for example, during catalytic hydrogenation or when using strong reducing agents. This will lead to the formation of 4-methylpyridazin-3-amine.
Troubleshooting Steps:
-
Choice of Reducing Agent: If a reduction is required elsewhere in the molecule, select a reagent that is less likely to cause dehalogenation. The choice will be highly dependent on the specific functional group to be reduced.
-
Catalyst Selection for Hydrogenation: If catalytic hydrogenation is being performed, the choice of catalyst and reaction conditions is critical. For example, some palladium catalysts are highly active for dehalogenation. Screening different catalysts (e.g., platinum, rhodium) and adjusting hydrogen pressure and temperature may allow for selective reduction.
-
Reaction Monitoring: Carefully monitor the reaction to stop it once the desired transformation is complete, to minimize the formation of the dehalogenated side product.
Decision Workflow for Troubleshooting Stability
Caption: Troubleshooting workflow for stability issues.
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 80°C.
-
At various time points, dissolve a portion of the solid in the analysis solvent to the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
-
The HPLC method should be capable of separating the parent compound from all degradation products.
-
Peak purity analysis should be performed on the parent peak in the chromatograms of the stressed samples to ensure no degradation products are co-eluting.
Data Summary Table: Expected Stability Profile
| Stress Condition | Reagents/Parameters | Expected Stability of this compound | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate to low | 6-Hydroxy-4-methylpyridazin-3-amine |
| Base Hydrolysis | 0.1 M NaOH, RT | Low | 6-Hydroxy-4-methylpyridazin-3-amine |
| Oxidation | 3% H₂O₂, RT | Moderate | N-oxides, hydroxylated derivatives, and other oxidative cleavage products |
| Thermal | 80°C (solid) | Moderate to high | To be determined by analysis |
| Photolytic | ICH Q1B exposure | Moderate | Dehalogenated product (4-methylpyridazin-3-amine) and other photoproducts |
References
How to avoid dimerization of 6-Chloro-4-methylpyridazin-3-amine
Technical Support Center: 6-Chloro-4-methylpyridazin-3-amine
Welcome to the technical support guide for this compound (CAS 64068-00-4). This resource is designed for researchers, chemists, and drug development professionals to address a common and critical challenge encountered during its use: unwanted dimerization. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound widely used as a reagent and building block in organic synthesis.[1][2] Its bifunctional nature, featuring a nucleophilic amine group and an electrophilic carbon-chlorine bond on an electron-deficient pyridazine ring, makes it a valuable precursor in the synthesis of more complex molecules. It is notably used in the preparation of pharmaceuticals, such as Risdiplam, a medication for spinal muscular atrophy (SMA).[3]
Q2: What is dimerization, and why is it a significant problem in my reactions?
Dimerization is a side reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This process consumes your starting material, reduces the yield of your desired product, and complicates the purification process due to the need to separate the dimer, which often has similar polarity to the desired product.
Q3: What are the likely mechanisms driving the dimerization of this compound?
Two primary pathways are the most probable culprits for dimerization:
-
Nucleophilic Aromatic Substitution (SNAr): The amine group (-NH₂) of one molecule acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the chlorine on a second molecule. The pyridazine ring is inherently electron-poor, which activates the C-Cl bond for this type of substitution. This pathway is often accelerated by heat and the presence of a base.[4][5][6]
-
Oxidative Coupling: The amine groups can be oxidized, leading to the formation of a reactive intermediate that then couples with another molecule to form an azo-dimer (containing an -N=N- linkage). This reaction is often facilitated by trace metals, oxygen, or other oxidizing agents. Studies on other heteroaromatic amines have demonstrated this type of oxidative dimerization.[7][8]
Caption: Proposed dimerization pathways for this compound.
Q4: How should I properly store this reagent to maintain its integrity?
Proper storage is the first line of defense against degradation and dimerization. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] It should also be kept in a dark place to prevent potential photochemical reactions. Exposure to air and moisture can initiate the degradation pathways described above.
Troubleshooting Guide: Dimerization During Synthesis
This section addresses the common problem of observing a significant, high-molecular-weight impurity consistent with a dimer during reaction monitoring (e.g., by LC-MS or TLC).
Problem: High Level of Dimer Formation in My Reaction
This is typically observed in cross-coupling reactions like Buchwald-Hartwig amination, where the pyridazinamine is intended to react with another aryl halide.
The conditions of your primary reaction (e.g., base, temperature, concentration) may be inadvertently promoting the self-reaction of the starting material.
The key is to create an environment where the desired catalytic cycle is significantly faster than the uncatalyzed or base-mediated dimerization side reaction.
Optimized Protocol for a Generic Buchwald-Hartwig Coupling:
The following protocol incorporates best practices to minimize dimerization.
-
Rigorous Inert Atmosphere:
-
Assemble your glassware and flame-dry it under a vacuum.
-
Backfill with an inert gas (Argon is preferred for its density, but Nitrogen is also suitable). Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
-
Use solvents that have been passed through a purification system (e.g., Grubbs apparatus) or have been freshly degassed by sparging with argon for at least 30 minutes.
-
-
Strategic Reagent Addition (Workflow):
-
To a dried flask under inert gas, add the palladium catalyst, the phosphine ligand, and the base.
-
Add your coupling partner (the aryl halide/triflate) and the degassed solvent.
-
In a separate flask, dissolve the this compound in degassed solvent.
-
Crucially, add the solution of this compound to the main reaction flask slowly over a period of 30-60 minutes using a syringe pump. This maintains a low instantaneous concentration of the amine, statistically disfavoring the bimolecular dimerization reaction.
-
Caption: Recommended workflow for reagent addition to minimize dimerization.
-
Selection of Base and Temperature:
-
The choice of base is critical. Strong, bulky, non-nucleophilic bases are preferred. They are effective at facilitating the catalytic cycle but are sterically hindered from promoting the SNAr dimerization.
-
Temperature control is essential. Start the reaction at room temperature or even 0 °C after the slow addition is complete, and only gently warm if the reaction is sluggish. Higher temperatures will accelerate dimerization.
-
Table 1: Comparison of Reaction Parameters
| Parameter | Recommended (To Avoid Dimer) | Problematic (May Promote Dimer) | Rationale |
| Atmosphere | Strict Inert (Argon/Nitrogen) | Air / Ambient | Prevents oxidative dimerization and protects the catalyst. |
| Base | NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ | NaOH, KOH, Et₃N, DBU | Bulky, non-nucleophilic bases favor the desired catalytic reaction over acting as a shuttle for SNAr.[9] |
| Temperature | Start at 0-25 °C, warm gently if needed | High temperatures (>80 °C) | Dimerization often has a higher activation energy than the catalyzed reaction; lower temperatures favor the desired pathway. |
| Concentration | Dilute conditions (<0.1 M) | High concentrations (>0.5 M) | Reduces the probability of two substrate molecules colliding and reacting. |
| Addition | Slow addition of pyridazinamine | All reagents mixed at once | Keeps the instantaneous concentration of the nucleophile low, disfavoring the bimolecular side reaction. |
Atmospheric oxygen or peroxide impurities in solvents (especially ethers like THF or dioxane) can initiate oxidative dimerization.
-
Inert Atmosphere: This is the most critical factor. Follow the rigorous inerting and degassing procedures outlined in Solution A.
-
Solvent Purity: Use freshly opened anhydrous solvents or solvents purified through a solvent system. If using an older bottle of an ether solvent like THF or Dioxane, test for peroxides and purify if necessary.
By carefully controlling the reaction environment and the sequence of reagent addition, you can decisively shift the reaction equilibrium away from unwanted dimerization and towards your desired product, improving yield, simplifying purification, and ensuring the overall success of your synthesis.
References
- 1. This compound CAS#: 64068-00-4 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 64068-00-4 [m.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative dimerization of (hetero)aromatic amines utilizing t-BuOI leading to (hetero)aromatic azo compounds: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Impact of solvent choice on 6-Chloro-4-methylpyridazin-3-amine reactivity
Welcome to the technical support center for 6-Chloro-4-methylpyridazin-3-amine (CAS: 64068-00-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile heterocyclic intermediate. The following sections provide in-depth answers to frequently asked questions and troubleshooting workflows, with a core focus on how solvent selection critically impacts reactivity, yield, and reaction success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and the theoretical basis for solvent selection in its primary reaction classes.
Q1: What are the key physicochemical properties of this compound that influence its reactivity and solubility?
Answer: this compound is a crystalline solid whose reactivity is governed by the interplay of its structural features[1]. Understanding these is the first step to effective solvent selection.
-
Electronic Nature: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms. This electronic property is crucial as it makes the ring susceptible to nucleophilic attack, which is the primary mechanism for displacing the chloro group[2]. The electron-withdrawing nature of the ring is a key driver for its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions[3].
-
Functional Groups: It possesses a basic amine group (-NH₂) and a chloro (-Cl) leaving group. The amine group can act as a directing group and can be protonated in acidic media, which would dramatically alter the compound's solubility and the electronic nature of the ring[1][4].
-
Solubility Profile: The compound exhibits low solubility in water but is soluble in certain organic solvents, such as alcohols and ethers[1]. This limited solubility is often attributed to strong crystal lattice energy from intermolecular hydrogen bonding (via the amine) and dipole-dipole interactions of the polar pyridazine core[4][5]. Overcoming this energy barrier is a primary function of the chosen solvent system. In practice, polar aprotic solvents like DMF and DMSO are often effective at solvating the molecule[4].
Q2: From a mechanistic standpoint, how do solvent polarity and proticity affect Nucleophilic Aromatic Substitution (SNAr) on this substrate?
Answer: The choice between polar aprotic and polar protic solvents is critical in an SNAr reaction as it directly influences the nucleophile's reactivity and the stability of the reaction intermediate. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex[6].
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the preferred choice for SNAr reactions. They possess high dipole moments that can effectively solvate the counter-ion of the nucleophile but are poor hydrogen-bond donors. This leaves the nucleophile "bare" and highly reactive, accelerating the initial attack on the electron-deficient pyridazine ring[7]. They are also excellent at stabilizing the delocalized negative charge of the Meisenheimer intermediate without interfering with the nucleophile.
-
Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents can solvate both the nucleophile and its counter-ion through hydrogen bonding. This strong solvation shell around the nucleophile reduces its energy and, consequently, its reactivity, often leading to slower reaction rates compared to aprotic solvents[7]. However, they can be useful when the nucleophile is also the solvent (e.g., ammonolysis in ethanol/ammonia) or in cases where solubility in aprotic solvents is prohibitively low[8].
The diagram below illustrates the SNAr mechanism and highlights the role of the solvent.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 64068-00-4 [m.chemicalbook.com]
Temperature control in the synthesis of 6-Chloro-4-methylpyridazin-3-amine
Technical Support Center: Synthesis of 6-Chloro-4-methylpyridazin-3-amine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of temperature control. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges, ensuring procedural integrity and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and why is temperature so critical?
A1: The most common and direct method is the nucleophilic aromatic substitution of 3,6-dichloro-4-methylpyridazine with ammonia.[1][2] This reaction is highly sensitive to temperature for two primary reasons. First, sufficient thermal energy is required to overcome the activation barrier for the substitution of a chloro group on the pyridazine ring. Second, the reaction is typically performed in a sealed vessel with liquid ammonia, and temperature directly dictates the internal pressure and the solubility of the starting materials, all of which are crucial for achieving a high yield and purity.[3]
Q2: What is the generally recommended temperature and reaction time for the amination step?
A2: A widely cited protocol specifies heating the reaction mixture in a sealed tube at 120 °C for 12 hours.[1][2] However, broader temperature ranges, from 30 °C to 180 °C, have been noted for analogous chloropyridazine aminations.[4] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the thermal degradation of reactants and products.
Q3: How does operating at temperatures outside the optimal range impact the reaction?
A3: Deviating from the optimal temperature can significantly compromise the reaction's success.
-
Temperatures too low: Result in sluggish or incomplete reactions, leading to a low yield and recovery of unreacted starting material.[5]
-
Temperatures too high: Can accelerate the formation of undesired byproducts or lead to decomposition, reducing the purity and isolated yield of the target compound.[6] In sealed systems, excessive temperatures also pose a significant safety risk due to extreme pressure buildup.
Q4: Why must this reaction be conducted in a sealed vessel?
A4: A sealed vessel, such as a pressure-rated tube or an autoclave, is essential for two reasons. First, the reaction utilizes liquid ammonia, which has a boiling point of -33 °C and is a gas at room temperature. A sealed system is necessary to contain the ammonia. Second, heating the mixture to 120 °C generates high internal pressure, which increases reactant concentration in the solvent phase and helps drive the substitution reaction to completion.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related causes and solutions.
Problem 1: Very low or no conversion of 3,6-dichloro-4-methylpyridazine.
-
Primary Suspected Cause: The reaction temperature was insufficient to overcome the activation energy of the reaction.
-
Investigative Questions:
-
Was the heating apparatus (oil bath, heating mantle) properly calibrated and verified to be at the target temperature of 120 °C?
-
Was the reaction vessel making proper contact with the heating source?
-
Was the reaction time adequate? A lower temperature requires a significantly longer reaction time.
-
-
Proposed Solution:
-
Verify the temperature of your heating apparatus with a calibrated external thermometer.
-
Ensure the reaction vessel is sufficiently immersed in the heating medium for uniform heat transfer.
-
Maintain the reaction at a consistent 120 °C for the full 12-hour duration. If this is not possible, consider a longer reaction time at a slightly lower temperature, monitoring progress via TLC or LC-MS.
-
Problem 2: The isolated product is impure, showing significant byproducts.
-
Primary Suspected Cause: The reaction temperature was excessively high, leading to decomposition or side reactions. While the starting material is symmetrical, leading to a single desired product in this case, high temperatures can promote the formation of other impurities.
-
Investigative Questions:
-
Did the temperature of the heating source overshoot the 120 °C target?
-
Are there signs of decomposition (e.g., significant color change to dark brown or black)?
-
-
Proposed Solution:
-
Employ a temperature controller to maintain a stable reaction temperature and prevent overheating.
-
Consider optimizing the temperature by running the reaction at slightly lower temperatures (e.g., in 10 °C increments, such as 110 °C or 100 °C) and extending the reaction time accordingly. This can often provide a cleaner reaction profile.[5]
-
Ensure the purity of the starting 3,6-dichloro-4-methylpyridazine, as impurities can lead to side products at elevated temperatures.
-
Problem 3: The reaction appears to stall, with starting material remaining even after extended time.
-
Primary Suspected Cause: Poor solubility of the 3,6-dichloro-4-methylpyridazine starting material in the ethanol/ammonia mixture at the operating temperature.
-
Investigative Questions:
-
Is the solvent volume appropriate for the scale of the reaction?
-
Was the mixture agitated or stirred during the reaction?
-
-
Proposed Solution:
-
Increasing the reaction temperature is a primary method to improve the solubility of pyridazine derivatives.[3] Ensure you are operating at the recommended 120 °C.
-
If your sealed vessel setup allows for it (e.g., in a specialized high-pressure reactor), introduce magnetic stirring to improve mass transfer and ensure the starting material remains suspended and available for reaction.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for temperature-related issues.
Experimental Protocol: Amination of 3,6-dichloro-4-methylpyridazine
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
3,6-dichloro-4-methylpyridazine
-
Ethanol (anhydrous)
-
Liquid Ammonia (NH₃)
-
Pressure-rated sealed reaction tube with a screw cap and PTFE liner
Procedure:
-
Reagent Preparation: To a pressure-rated sealed tube, add 3,6-dichloro-4-methylpyridazine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the tube (e.g., 3 mL for 200 mg of starting material).
-
Ammonia Addition: Cool the tube in a dry ice/acetone bath (-78 °C). Carefully condense liquid ammonia into the tube (e.g., 3 mL for 200 mg of starting material).
-
CAUTION: Liquid ammonia is hazardous. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
-
Sealing the Vessel: Securely seal the tube with the cap. Double-check that the seal is tight to prevent leakage.
-
Heating and Reaction:
-
Place the sealed tube behind a blast shield.
-
Submerge the tube in a pre-heated oil bath or heating block set to 120 °C .
-
Critical Temperature Control: Maintain this temperature consistently for 12 hours . Use a thermocouple and controller to avoid temperature fluctuations.
-
-
Cooling: After 12 hours, turn off the heat and allow the reaction vessel to cool completely to room temperature (ambient) behind the blast shield. Do not attempt to accelerate cooling.
-
Work-up: Once at room temperature, carefully unseal the tube in a fume hood to vent the excess ammonia pressure.
-
Isolation: Evaporate the ethanol and remaining ammonia under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography (e.g., using ethyl acetate as the eluent) to yield this compound.[1]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Data Summary Table: Temperature Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Reaction Temperature | 120 °C | Optimal for balancing reaction rate and minimizing byproduct formation.[1][2] |
| Acceptable Range | 100 - 130 °C | Minor adjustments may be needed for optimization. Temperatures below 100°C will be very slow. |
| Heating Duration | 12 hours | Required time for reaction completion at 120 °C.[1][2] |
| Cooling Protocol | Slow cooling to RT | CRITICAL SAFETY STEP. Do not quench or force-cool the vessel to avoid thermal shock and uncontrolled pressure changes. |
References
- 1. This compound | 64068-00-4 [m.chemicalbook.com]
- 2. This compound CAS#: 64068-00-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Chloro-4-methylpyridazin-3-amine and its Analogs
For researchers and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Among the myriad of pyridazine derivatives, 6-Chloro-4-methylpyridazin-3-amine stands out as a key building block and a compound of significant interest. This guide provides a comprehensive comparison of the biological activity of this compound and its analogs, grounded in experimental data and established principles of medicinal chemistry. We will delve into the structure-activity relationships that govern their biological effects, provide detailed experimental protocols for their evaluation, and explore the potential signaling pathways they may modulate.
Introduction to this compound: A Versatile Pharmacophore
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and an amine group at the 3-position. This unique arrangement of functional groups imparts a specific electronic and steric profile, making it a valuable starting point for the synthesis of a diverse array of biologically active molecules. The pyridazine core is a common feature in compounds exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The substituents on the pyridazine ring play a crucial role in defining the specific biological target and the potency of the resulting compound.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct comparative studies of this compound against a systematic panel of its close analogs are not extensively documented in a single repository, we can synthesize a robust structure-activity relationship (SAR) understanding from various studies on related pyridazine derivatives. The following sections will explore the impact of substitutions at key positions of the 3-aminopyridazine scaffold.
The Significance of the 3-Amino Group
The 3-amino group is a critical pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets such as kinases and other enzymes. Its basic nature also influences the physicochemical properties of the molecule, such as solubility and pKa, which in turn affect its pharmacokinetic profile.
Impact of Substitution at the 6-Position: The Role of the Chloro Group
The 6-chloro substituent is a common feature in many biologically active pyridazine derivatives. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the pyridazine ring and the acidity of the 3-amino group. Furthermore, the chloro group can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of the molecule to its target protein.
Studies on related 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine analogs have demonstrated potent cytotoxic activities against various cancer cell lines. In one such study, a series of these compounds were synthesized and evaluated for their in vitro cytotoxicity against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and a human breast adenocarcinoma cell line (MCF-7). The results revealed that the cyclized triazoles exhibited better cytotoxicity than their hydrazone precursors, highlighting the importance of the overall molecular architecture extending from the 3-position[1].
Influence of the 4-Methyl Group
The methyl group at the 4-position can impact biological activity through several mechanisms:
-
Steric Effects: The methyl group can provide a steric hindrance that influences the preferred conformation of the molecule and its fit within a binding pocket.
-
Hydrophobic Interactions: The lipophilic nature of the methyl group can lead to favorable hydrophobic interactions with the target protein, potentially increasing binding affinity.
-
Metabolic Stability: The presence of the methyl group can influence the metabolic stability of the compound by blocking potential sites of oxidation.
While direct comparisons with analogs bearing different alkyl groups at the 4-position are limited for this compound itself, a theoretical guide on 6-propylpyridazin-3-amine and 6-isopropylpyridazin-3-amine highlights the importance of steric bulk and conformational flexibility of the alkyl substituent in influencing biological activity[2]. The more sterically hindered isopropyl group, for instance, might exhibit different binding characteristics compared to a linear propyl group, which could translate to altered potency or selectivity[2].
Experimental Data Summary
To provide a quantitative perspective, the following table summarizes representative data on the cytotoxic activity of 6-chloropyridazine analogs from the literature. It is important to note that these are not direct analogs of this compound but belong to the broader class of 6-chloropyridazine derivatives, offering insights into the potential of this scaffold.
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 6-chloropyridazin-3-yl hydrazone derivative | NALM-6 | ~1.14-3.7 | [1] |
| Analog 2 | 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazine | NALM-6 | ~1.14-3.7 | [1] |
| Analog 3 | 6-chloropyridazin-3-yl hydrazone derivative | SB-ALL | ~1.64-5.66 | [1] |
| Analog 4 | 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazine | SB-ALL | ~1.64-5.66 | [1] |
Note: The IC₅₀ values are presented as a range as reported in the study for a series of related compounds.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyridazine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
Many pyridazine derivatives are known to be kinase inhibitors. This protocol describes a generic in vitro kinase inhibition assay.
Principle: The assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme. This is often done by quantifying the amount of phosphorylated substrate produced.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations in a reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or an antibody-based detection method (e.g., ELISA).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Visualizing a Potential Signaling Pathway and SAR Workflow
To further illustrate the context of this research, the following diagrams, created using Graphviz, depict a hypothetical signaling pathway that could be targeted by this compound analogs and a generalized workflow for a structure-activity relationship study.
References
- 1. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloropyridazin-3-amine Derivatives as Cytotoxic Agents
For researchers and professionals in the field of drug discovery and development, the pyridazine scaffold represents a privileged heterocyclic motif with a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a series of 6-chloropyridazin-3-amine derivatives, specifically focusing on their cytotoxic effects against various cancer cell lines. By examining the experimental data, we aim to elucidate the key structural features that govern their anti-proliferative potency and provide insights for the rational design of novel therapeutic agents.
The core of this investigation centers on a series of 6-chloropyridazin-3-yl hydrazones and their cyclized counterparts, 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines.[1] The rationale behind exploring these particular derivatives lies in the established anticancer potential of both the pyridazine and triazole moieties. The strategic combination of these pharmacophores into a single molecular entity offers a promising avenue for the development of potent cytotoxic agents.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of the synthesized 6-chloropyridazin-3-yl hydrazone derivatives (Series 3a-q ) and their corresponding 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines (Series 4b-q ) was evaluated against a panel of human cancer cell lines, including two Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and a human breast adenocarcinoma cell line (MCF-7).[1] The results, presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the tables below.
Table 1: Cytotoxic Activity of 6-chloropyridazin-3-yl Hydrazone Derivatives (3a-q)
| Compound | R | IC50 (µM) vs. SB-ALL | IC50 (µM) vs. NALM-6 | IC50 (µM) vs. MCF-7 |
| 3a | H | >100 | >100 | >100 |
| 3b | 4-OCH3 C6H4 | 85.32 | 91.24 | 95.17 |
| 3c | 4-CH3 C6H4 | 79.45 | 83.16 | 88.52 |
| 3d | 4-Cl C6H4 | 68.19 | 72.83 | 77.41 |
| 3e | 4-Br C6H4 | 65.47 | 69.15 | 73.88 |
| 3f | 4-F C6H4 | 71.28 | 75.92 | 80.14 |
| 3g | 2,4-diCl C6H3 | 59.81 | 63.49 | 67.23 |
| 3h | 2-NO2 C6H4 | 55.12 | 58.76 | 62.94 |
| 3i | 3-NO2 C6H4 | 52.83 | 56.19 | 60.37 |
| 3j | 4-NO2 C6H4 | 49.57 | 53.28 | 57.16 |
| 3k | 2-OH C6H4 | 92.14 | 95.88 | >100 |
| 3l | 4-OH C6H4 | 95.73 | >100 | >100 |
| 3m | 4-N(CH3)2 C6H4 | 88.61 | 92.35 | 96.82 |
| 3n | 2-pyridyl | 81.39 | 85.17 | 90.46 |
| 3o | 3-pyridyl | 78.92 | 82.64 | 87.19 |
| 3p | 4-pyridyl | 75.48 | 79.21 | 84.53 |
| 3q | 2-thienyl | 83.17 | 87.49 | 92.78 |
| Doxorubicin | - | 0.167 | 0.09 | 0.45 |
Table 2: Cytotoxic Activity of 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazine Derivatives (4b-q)
| Compound | R | IC50 (µM) vs. SB-ALL | IC50 (µM) vs. NALM-6 | IC50 (µM) vs. MCF-7 |
| 4b | 4-OCH3 C6H4 | 15.83 | 12.47 | 18.91 |
| 4c | 4-CH3 C6H4 | 18.29 | 14.73 | 21.56 |
| 4d | 4-Cl C6H4 | 9.71 | 6.84 | 11.28 |
| 4e | 4-Br C6H4 | 8.15 | 5.39 | 9.72 |
| 4f | 4-F C6H4 | 5.66 | 3.18 | 7.43 |
| 4g | 2,4-diCl C6H3 | 6.28 | 4.09 | 8.15 |
| 4h | 2-NO2 C6H4 | 12.41 | 9.87 | 15.36 |
| 4i | 3-NO2 C6H4 | 10.93 | 8.15 | 13.27 |
| 4j | 4-NO2 C6H4 | 3.82 | 1.14 | 5.98 |
| 4k | 2-OH C6H4 | 25.17 | 21.84 | 29.33 |
| 4l | 4-OH C6H4 | 28.49 | 24.16 | 32.71 |
| 4m | 4-N(CH3)2 C6H4 | 21.73 | 18.92 | 26.48 |
| 4n | 2-pyridyl | 14.68 | 11.25 | 17.84 |
| 4o | 3-pyridyl | 16.91 | 13.58 | 20.17 |
| 4p | 4-pyridyl | 19.37 | 16.04 | 22.89 |
| 4q | 2-thienyl | 1.64 | 2.51 | 4.19 |
| Doxorubicin | - | 0.167 | 0.09 | 0.45 |
Structure-Activity Relationship (SAR) Insights
A thorough analysis of the cytotoxic data reveals several key SAR trends:
-
Superiority of the Triazolopyridazine Scaffold: A striking observation is the significantly enhanced cytotoxic activity of the cyclized 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazine derivatives (Series 4 ) compared to their 6-chloropyridazin-3-yl hydrazone precursors (Series 3 ).[1] This suggests that the rigid, planar triazolopyridazine ring system is a crucial pharmacophoric feature for potent anti-proliferative activity.
-
Influence of Substituents on the Phenyl Ring:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring at the 3-position of the triazolopyridazine core generally leads to increased cytotoxicity. Notably, the 4-nitrophenyl substituted derivative 4j exhibited remarkable potency, particularly against the NALM-6 cell line (IC50 = 1.14 µM).[1]
-
Halogen Substitution: Halogen substitution on the phenyl ring also proved beneficial for cytotoxic activity. The 4-fluorophenyl derivative 4f and the 4-bromophenyl derivative 4e displayed potent activity across all cell lines.[1]
-
Electron-Donating Groups: Conversely, electron-donating groups such as methoxy (4b ), methyl (4c ), and dimethylamino (4m ) resulted in comparatively weaker, though still significant, cytotoxic activity.[1]
-
-
Impact of Heteroaromatic Substituents: The replacement of the phenyl ring with heteroaromatic moieties also influenced the cytotoxic profile. The 2-thienyl derivative 4q emerged as one of the most potent compounds in the series, with an IC50 of 1.64 µM against the SB-ALL cell line.[1]
Mechanism of Action: Induction of Apoptosis
Further mechanistic studies on the most potent compounds (4f , 4j , and 4q ) revealed that their cytotoxic effects are mediated through the induction of apoptosis.[1] Treatment of NALM-6 cells with these derivatives led to the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[1] This indicates that these 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines trigger programmed cell death in cancer cells. The proposed mechanism involves the inhibition of crucial cellular targets like c-Met and Pim-1 kinases, leading to the downstream activation of apoptotic pathways.[3][4]
Caption: Proposed mechanism of apoptosis induction by triazolopyridazine derivatives.
Experimental Protocols
Synthesis of 6-chloropyridazin-3-yl Hydrazone Derivatives (General Procedure)
A solution of 6-chloro-3-hydrazinopyridazine (1 mmol) in ethanol (20 mL) was treated with the appropriate aldehyde or ketone (1 mmol). A catalytic amount of glacial acetic acid (2-3 drops) was added, and the reaction mixture was refluxed for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried to afford the desired 6-chloropyridazin-3-yl hydrazone derivative.[1]
Caption: Workflow for the synthesis of 6-chloropyridazin-3-yl hydrazones.
Synthesis of 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazine Derivatives (General Procedure)
To a solution of the appropriate 6-chloropyridazin-3-yl hydrazone (1 mmol) in dichloromethane (20 mL), iodobenzene diacetate (1.1 mmol) was added portion-wise at room temperature. The reaction mixture was stirred for 2-3 hours, and the progress was monitored by thin-layer chromatography. Upon completion, the solvent was evaporated under reduced pressure. The residue was triturated with diethyl ether, and the resulting solid was filtered, washed with diethyl ether, and dried to yield the corresponding 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazine derivative.[1]
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Anticancer Agents Derived from theTriazolo[4,3-b]pyridazine Scaffold
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Anticancer Agents Derived from the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus is a foundational scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities. This guide focuses on a particularly promising class of these compounds: derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold, which originates from the versatile chemical intermediate 6-Chloro-4-methylpyridazin-3-amine. These novel heterocyclic compounds have emerged as potent anticancer agents in preclinical studies, demonstrating significant cytotoxic effects across a range of human cancer cell lines.
This technical guide provides a comprehensive comparison of the in vitro efficacy of several leading series of[1][2][3]triazolo[4,3-b]pyridazine derivatives. We will delve into the experimental data supporting their mechanisms of action, which primarily involve the induction of apoptosis and the inhibition of key oncogenic signaling pathways. While in vivo data for the most potent of these specific compounds remains forthcoming in published literature, we will discuss the available information on their drug-like properties and the established methodologies for future in vivo evaluation.
Comparative In Vitro Efficacy of Lead Compounds
Extensive in vitro screening has identified several[1][2][3]triazolo[4,3-b]pyridazine derivatives with potent cytotoxic activity against various cancer cell lines. The following tables summarize the performance of standout compounds from different research series, providing a clear comparison of their potency.
Series 1: 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines
This series of compounds has demonstrated significant cytotoxicity, particularly against hematological cancer cell lines. The substitution at the 3-position of the triazolo ring plays a crucial role in their anticancer activity.
| Compound ID | Cell Line (Cancer Type) | IC50 (µM) | Reference Compound (IC50, µM) |
| 4f | SB-ALL (Leukemia) | ~1.64-5.66 | Doxorubicin (0.167) |
| NALM-6 (Leukemia) | ~1.14-3.7 | ||
| 4j | SB-ALL (Leukemia) | ~1.64-5.66 | Doxorubicin (0.167) |
| NALM-6 (Leukemia) | ~1.14-3.7 | ||
| 4q | SB-ALL (Leukemia) | ~1.64-5.66 | Doxorubicin (0.167) |
| NALM-6 (Leukemia) | ~1.14-3.7 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Series 2: 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents
Designed as analogues of the natural antitubulin agent Combretastatin A-4 (CA-4), this series features a rigid[1][2][3]triazolo[4,3-b]pyridazine scaffold. These compounds have shown remarkable potency against a variety of solid tumor cell lines.[1][4][5]
| Compound ID | Cell Line (Cancer Type) | IC50 (µM) | Reference Compound (IC50, µM) |
| 4q | SGC-7901 (Gastric) | 0.014 | CA-4 (0.009-0.012) |
| A549 (Lung) | 0.008 | ||
| HT-1080 (Fibrosarcoma) | 0.012 |
Series 3: Dual c-Met/Pim-1 Kinase Inhibitors
This series of[1][2][3]triazolo[4,3-b]pyridazine derivatives was rationally designed to dually target c-Met and Pim-1 kinases, both of which are implicated in tumor growth and survival.
| Compound ID | Target Kinase | IC50 (µM) |
| 4g | c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 |
Mechanistic Insights from In Vitro Studies
The potent cytotoxic effects of these[1][2][3]triazolo[4,3-b]pyridazine derivatives are underpinned by their ability to induce programmed cell death (apoptosis) and interfere with critical cellular processes required for cancer cell proliferation.
Induction of Apoptosis
A primary mechanism of action for many of these compounds is the induction of apoptosis. For instance, compounds 4f, 4j, and 4q from Series 1 have been shown to induce apoptosis in NALM-6 leukemia cells through the activation of caspases 3 and 7.[3] Similarly, compound 4g from Series 3 demonstrated a 29.61-fold increase in apoptosis compared to controls and was found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][3][6]
Caption: Apoptosis induction by[1][2][3]triazolo[4,3-b]pyridazine derivatives.
Inhibition of Oncogenic Kinase Signaling
The dual c-Met/Pim-1 inhibitor, 4g , has been shown to suppress the PI3K/AKT/mTOR signaling pathway, a critical downstream effector of both c-Met and Pim-1 that promotes cell survival and proliferation.[2][3][6] This inhibition leads to cell cycle arrest and apoptosis.
Caption: Inhibition of the c-Met/Pim-1 pathway by Compound 4g.
Disruption of Microtubule Dynamics
The 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine, 4q , exerts its potent anticancer effect by inhibiting tubulin polymerization.[1][4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1][4]
In Vivo Efficacy: A Research Frontier
While the in vitro data for these[1][2][3]triazolo[4,3-b]pyridazine derivatives is compelling, comprehensive in vivo efficacy studies in animal models are not yet extensively available in the peer-reviewed literature. The abstract for the study on compound 4g mentions that it exhibits "good drug-ability and pharmacokinetic properties," suggesting that preliminary assessments are favorable for in vivo applications.[2][3][6] Furthermore, several studies have qualified their most potent compounds for further in vivo screening based on their strong in vitro performance.[7]
The logical next step for these promising candidates is evaluation in xenograft models, where human cancer cells are implanted into immunocompromised mice. Such studies are essential to determine the therapeutic potential of these compounds in a living organism and to assess key parameters such as tumor growth inhibition, survival benefit, and potential toxicities.
Experimental Methodologies
The following are detailed protocols for the key in vitro assays used to characterize the efficacy of the[1][2][3]triazolo[4,3-b]pyridazine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Treatment: Seed and treat cells with the test compounds in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., c-Met or Pim-1), a suitable substrate (e.g., a specific peptide), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Caption: General workflow for preclinical evaluation of novel anticancer compounds.
Conclusion and Future Directions
The derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold represent a highly promising class of novel anticancer agents. The extensive in vitro data clearly demonstrates their potent cytotoxic activity against a variety of cancer cell lines, operating through well-defined mechanisms such as apoptosis induction and inhibition of key oncogenic pathways. The exceptionally low IC50 values of compounds like the antitubulin agent 4q and the dual c-Met/Pim-1 inhibitor 4g highlight their potential for further development.
The critical next phase in the evaluation of these compounds is the transition to in vivo studies. The establishment of xenograft models will be paramount in validating the in vitro findings and assessing the therapeutic window of these agents. Future research should focus on determining the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising lead candidates to pave the way for their potential clinical translation.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytostatic activity of 1,2,4-triazolo- and 1,2,3,4-tetrazolo pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 6-Chloro-4-methylpyridazin-3-amine: A Guide for Researchers
Introduction: The Significance of 6-Chloro-4-methylpyridazin-3-amine
This compound is a crucial heterocyclic building block in contemporary medicinal chemistry. Its importance is underscored by its role as a key intermediate in the synthesis of Risdiplam, a medication for the treatment of spinal muscular atrophy (SMA)[1]. The pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, is a prevalent scaffold in a variety of pharmacologically active compounds, exhibiting activities such as antihypertensive, antidepressant, and anticancer effects. The precise arrangement of the chloro, methyl, and amine substituents on the pyridazine ring in this compound makes it a valuable synthon for the construction of more complex molecular architectures.
This guide provides a comparative analysis of the primary synthetic routes to this important intermediate. By examining the underlying chemical principles, reaction conditions, and potential challenges of each approach, we aim to equip researchers in drug discovery and process development with the knowledge to make informed decisions for their synthetic campaigns.
Route 1: Direct Amination of 3,6-Dichloro-4-methylpyridazine
The most direct and widely reported method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 3,6-dichloro-4-methylpyridazine with ammonia.
Reaction Scheme & Mechanism
The reaction proceeds via a regioselective displacement of one of the chlorine atoms by ammonia. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack. The position of the methyl group influences the electron density of the adjacent carbon atoms, and the reaction conditions are optimized to favor the substitution at the 3-position. The reaction is typically carried out at elevated temperatures and pressures in a sealed vessel.
The mechanism involves the addition of ammonia to the electron-deficient pyridazine ring, forming a Meisenheimer-like intermediate. This is followed by the elimination of a chloride ion to restore the aromaticity of the ring, yielding the desired product.
Experimental Protocol
-
Materials:
-
3,6-dichloro-4-methylpyridazine
-
Ethanol
-
Liquid Ammonia
-
-
Procedure (based on Linholter, S., et al., 1961)[1]:
-
A solution of 3,6-dichloro-4-methylpyridazine (200 mg) in ethanol (3 mL) is prepared in a pressure-resistant sealed tube.
-
Liquid ammonia (3 mL) is carefully added to the solution.
-
The sealed tube is heated to 120 °C for 12 hours.
-
After cooling to room temperature, the ethanol and excess ammonia are removed by evaporation under reduced pressure.
-
The resulting residue is purified by flash chromatography (eluent: ethyl acetate) to yield a mixture of 3-amino-6-chloro-4-methylpyridazine and its isomer, 3-amino-6-chloro-5-methylpyridazine.
-
Workflow Diagram
Caption: Workflow for the direct amination of 3,6-dichloro-4-methylpyridazine.
Route 2: Synthesis via a Pyridazinone Intermediate (Proposed)
An alternative strategy for the synthesis of this compound involves the construction of the pyridazine ring from acyclic precursors to form a pyridazinone intermediate, which is subsequently chlorinated. This multi-step approach offers a different set of synthetic challenges and opportunities for diversification.
Reaction Scheme & Mechanism
This route begins with the cyclocondensation of a 1,4-dicarbonyl compound, such as a 4-methyl-substituted ketoester, with hydrazine hydrate. This reaction forms the pyridazinone ring system. The subsequent chlorination of the pyridazinone can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step converts the hydroxyl group of the pyridazinone tautomer into the chloro substituent.
Proposed Experimental Protocol
-
Step 1: Synthesis of 4-methyl-6-oxo-1,6-dihydropyridazin-3-amine
-
Materials:
-
Ethyl 2-amino-3-oxobutanoate (or a similar 1,4-dicarbonyl precursor)
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Ethyl 2-amino-3-oxobutanoate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
Upon cooling, the product, 4-methyl-6-oxo-1,6-dihydropyridazin-3-amine, precipitates and is collected by filtration.
-
-
-
Step 2: Chlorination to this compound
-
Materials:
-
4-methyl-6-oxo-1,6-dihydropyridazin-3-amine
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
4-methyl-6-oxo-1,6-dihydropyridazin-3-amine is carefully added to an excess of phosphorus oxychloride.
-
The mixture is heated under reflux.
-
After completion of the reaction, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
-
-
Workflow Diagram
Caption: Proposed two-step synthesis of this compound via a pyridazinone intermediate.
Comparative Analysis
| Parameter | Route 1: Direct Amination | Route 2: Via Pyridazinone Intermediate (Proposed) |
| Number of Steps | 1 | 2 |
| Starting Materials | 3,6-dichloro-4-methylpyridazine | 1,4-dicarbonyl precursor, hydrazine |
| Key Reagents | Liquid ammonia, ethanol | Hydrazine hydrate, POCl₃ |
| Reported Yield | ~87% (mixture of isomers)[1] | Dependent on precursor and specific conditions |
| Reaction Conditions | High temperature and pressure (120 °C, sealed tube) | Reflux conditions for both steps |
| Purification | Flash chromatography to separate isomers | Filtration, recrystallization, or column chromatography |
| Advantages | Direct, one-step synthesis | Readily available and diverse starting materials, potential for analogue synthesis |
| Disadvantages | Formation of isomeric byproducts, requires high pressure | Multi-step process, use of hazardous POCl₃ |
Conclusion
The synthesis of this compound can be approached through two distinct strategies. The direct amination of 3,6-dichloro-4-methylpyridazine offers a concise, one-step route, albeit with the challenge of isomeric byproduct formation that necessitates careful purification. This method is well-documented and appears to be the industrially preferred route.
The proposed two-step synthesis via a pyridazinone intermediate, while longer, provides greater flexibility in the choice of starting materials and may allow for the synthesis of a wider range of analogues by modifying the initial 1,4-dicarbonyl precursor. However, this route involves the use of hazardous reagents like phosphorus oxychloride and would require optimization for the specific target molecule.
The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including the desired scale, purity specifications, and available starting materials and equipment. For large-scale production where the starting dichloro-pyridazine is readily available, the direct amination route is likely more economical. For exploratory chemistry and the generation of compound libraries, the pyridazinone route may offer greater versatility.
References
A Comparative Performance Analysis of 6-Chloro-4-methylpyridazin-3-amine in Metabolic Enzyme Assays
For researchers and drug development professionals navigating the complex landscape of metabolic pathway modulators, the selection of potent and selective chemical tools is paramount. This guide provides an in-depth technical comparison of 6-Chloro-4-methylpyridazin-3-amine, a pyridazine derivative with emerging significance, against established inhibitors in key enzymatic assays. By presenting side-by-side performance data and detailed experimental protocols, this document aims to equip scientists with the critical information needed to make informed decisions for their research endeavors.
Introduction: The Growing Interest in Pyridazine Scaffolds
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and capacity for hydrogen bonding have made it a fertile ground for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory conditions.[1][2] this compound (Figure 1) has been identified as a modulator of key enzymes in lipid metabolism, positioning it as a compound of interest for studies in metabolic disorders and oncology.[3]
This guide will focus on benchmarking the performance of this compound in two critical metabolic assays: Acetyl-CoA Carboxylase (ACC) inhibition and Carnitine Palmitoyltransferase 1A (CPT1A) inhibition. Furthermore, we will address the compound's cytotoxic profile, a crucial aspect of its potential as a selective research tool.
Comparative Analysis of ACC Inhibition
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a rate-limiting role in the biosynthesis of fatty acids.[4] It exists in two isoforms, ACC1 and ACC2, both of which are attractive targets for the treatment of metabolic diseases and cancer.[5][6]
Performance Data:
This compound has been reported to be a competitive inhibitor of both ACC1 and ACC2.[3] For a robust comparison, we benchmark its performance against ND-646 , a well-characterized, potent, and allosteric inhibitor of ACC.[5][7]
| Compound | Target | Ki (nM) | IC50 (nM) | Source(s) |
| This compound | ACC1 | 8.7 | - | [3] |
| ACC2 | 14.2 | - | [3] | |
| ND-646 | hACC1 | - | 3.5 | [7][8] |
| hACC2 | - | 4.1 | [7][8] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. While not directly interchangeable, they provide a strong basis for comparison.
Discussion of Mechanistic Differences:
An important distinction lies in the mechanism of inhibition. This compound acts as a competitive inhibitor, suggesting it likely competes with the substrate, acetyl-CoA, at the enzyme's active site. In contrast, ND-646 is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC, preventing enzyme dimerization, a mechanism that confers high selectivity and potency.[5] This fundamental difference in how these compounds interact with the target protein is a critical consideration for researchers when designing experiments and interpreting results.
Comparative Analysis of CPT1A Inhibition
Carnitine Palmitoyltransferase 1A (CPT1A) is a key enzyme in fatty acid oxidation, responsible for the transport of long-chain fatty acids into the mitochondria.[9] Its inhibition can modulate cellular energy metabolism, making it a target of interest in various diseases.[10]
Performance Data:
This compound has been shown to act as a non-competitive inhibitor of CPT1A.[3] We compare its activity to Etomoxir , a widely used irreversible inhibitor of CPT1A.[11][12]
| Compound | Target | Ki (µM) | IC50 (nM) | Source(s) |
| This compound | CPT1A | 22 | - | [3] |
| Etomoxir | CPT1A | - | 5 - 20 | [11] |
Interpreting the Data:
The data indicates that while this compound does inhibit CPT1A, its potency is in the micromolar range. In contrast, Etomoxir exhibits potent, nanomolar inhibition. The non-competitive inhibition mechanism of this compound suggests it binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Etomoxir, on the other hand, forms a covalent bond with the enzyme, leading to irreversible inhibition.[13]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. Below are representative protocols for the assays discussed.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established methods for measuring ACC activity.[14][15]
Carnitine Palmitoyltransferase 1A (CPT1A) Inhibition Assay (Colorimetric Method)
This protocol is based on the principle of measuring the release of Coenzyme A (CoA-SH), which then reacts with DTNB (Ellman's reagent) to produce a colored product.[16][17]
Cellular Cytotoxicity Profile
Assessing the off-target cytotoxicity of a compound is crucial for its validation as a specific inhibitor. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Performance Data:
While specific cytotoxicity data for this compound is not extensively published in peer-reviewed literature, related nitro-substituted imidazo[1,2-b]pyridazine compounds have been evaluated. For instance, one such compound showed a 50% cytotoxic concentration (CC50) of >7.8 µM in HepG2 cells, a human liver cancer cell line.[18] Given that HepG2 cells are a standard model for assessing hepatotoxicity, this provides a preliminary indication of low toxicity for a structurally related scaffold.
| Compound | Cell Line | Assay | CC50 / IC50 (µM) | Source(s) |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | HepG2 | MTT | >7.8 | [18] |
| A series of 1,2,4-triazine compounds | HepG2 | MTT | Varies | [19] |
Note: The data for the related compound provides a preliminary reference point. Direct cytotoxicity testing of this compound is recommended.
MTT Cytotoxicity Assay Protocol
This is a generalized protocol for assessing cell viability.[19]
-
Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1 adipocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
This compound emerges as a dual inhibitor of ACC and CPT1A, with notably higher potency towards the ACC isoforms. Its competitive inhibition of ACC places it as a valuable tool for probing the role of this enzyme in various cellular processes. The comparison with the highly potent allosteric inhibitor ND-646 highlights the different mechanistic approaches available to researchers for modulating this key metabolic node.
While its inhibition of CPT1A is less potent than the established inhibitor Etomoxir, its distinct non-competitive mechanism may offer unique research applications. The preliminary cytotoxicity data for related compounds is encouraging, but further direct evaluation of this compound is warranted to establish a clear therapeutic window for its on-target effects.
For drug development professionals, the pyridazine scaffold of this compound represents a promising starting point for optimization. Structure-activity relationship (SAR) studies could be conducted to enhance potency and selectivity for either ACC or CPT1A, or to fine-tune the dual-inhibitor profile.
References
- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 64068-00-4 [smolecule.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct Expression of CPT1a Enables a High Throughput Platform for the Discovery of CPT1a Modulators [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Chloro-4-methylpyridazin-3-amine Based Kinase Inhibitors
For drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. The 6-chloro-4-methylpyridazin-3-amine core represents a versatile starting point for the synthesis of potent kinase inhibitors. However, the inherent structural similarity across the ATP-binding sites of the human kinome makes off-target interactions a significant concern.[1][2]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of kinase inhibitors derived from this pyridazine scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling. The objective is to build a complete picture of an inhibitor's activity, enabling informed decisions for lead optimization and preclinical development.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
Protein kinases are one of the most heavily pursued target classes in drug discovery, particularly in oncology.[3] The development of selective inhibitors is complicated by the highly conserved nature of the ATP-binding pocket across the entire kinase family.[1] This conservation means that an inhibitor designed for a specific kinase may inadvertently bind to and inhibit dozens of others.
Such "off-target" effects are a double-edged sword. They can lead to unforeseen toxicities, causing promising candidates to fail in later clinical stages.[4][5][6] Conversely, a well-characterized "polypharmacology" profile, where an inhibitor hits multiple, disease-relevant targets, can be therapeutically advantageous.[7][8] Therefore, a rigorous and early assessment of cross-reactivity is not merely a checkbox exercise; it is fundamental to understanding a compound's true mechanism of action and predicting its clinical potential.
Experimental Workflow for Comprehensive Cross-Reactivity Analysis
A multi-tiered approach, integrating biochemical, biophysical, and cell-based methods, provides the most reliable assessment of inhibitor selectivity. This workflow ensures that observations from in vitro assays are validated in a more physiologically relevant context.
Caption: Figure 1. A tiered workflow for kinase inhibitor profiling.
Part 1: Foundational Biochemical Profiling
The initial step is to understand the inhibitor's activity against a broad range of purified kinases. This provides a foundational, unbiased view of its kinome-wide interactions.
Protocol 1: Large-Scale Kinase Panel Screen (Radiometric Assay)
This method is a gold standard for assessing inhibitory activity by directly measuring the phosphorylation of a substrate.[9]
-
Assay Preparation : Prepare assay plates containing a panel of purified kinases (e.g., the 468-kinase DiscoverX KINOMEscan® or a similar service). Each well should contain a specific kinase, its corresponding substrate peptide or protein, and a buffer system containing MgCl₂.
-
Compound Addition : Add the test inhibitor (e.g., "CMPD-Pyr1," derived from the this compound scaffold) at a single, high concentration (typically 1-10 µM) to each well. Include a DMSO vehicle control and a known potent inhibitor as a positive control.
-
Initiation of Reaction : Start the kinase reaction by adding ATP, including a radiolabeled [γ-³³P]-ATP tracer. Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The concentration of ATP should ideally be at or near the Km for each respective kinase to ensure the measured IC₅₀ values approximate the inhibitor's intrinsic affinity (Ki).[9]
-
Termination and Measurement : Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away the unbound [γ-³³P]-ATP.
-
Data Analysis : Measure the radioactivity retained on the filter using a scintillation counter. Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Follow-up : For any kinase showing significant inhibition (e.g., >70%), perform a subsequent dose-response experiment with a 10-point concentration curve to determine the IC₅₀ value.
Part 2: Validating Hits with Biophysics and in a Cellular Milieu
Biochemical assays are invaluable but occur in an artificial environment. It is crucial to confirm that the inhibitor engages these targets within the complex milieu of a living cell.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. A protein bound to an inhibitor is typically more resistant to heat-induced denaturation.
-
Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with the test inhibitor (CMPD-Pyr1) at various concentrations for 1-2 hours. Include a vehicle-treated control group.
-
Harvest and Heat Shock : Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation : Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification : Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis : Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates that the inhibitor has bound to and stabilized the target protein in the cellular environment.
Caption: Figure 2. Logical progression from in vitro activity to cellular function.
Comparative Analysis: A Case Study
To illustrate the application of these principles, we present a hypothetical case study comparing our lead compound, CMPD-Pyr1 , against two alternative inhibitors targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial in B-cell signaling.[10] The pyridazinone scaffold has been explored for BTK inhibition, making this a relevant example.[10]
-
CMPD-Pyr1 : A novel inhibitor based on the this compound scaffold.
-
Alternative A (Ibrutinib) : A first-generation, clinically approved covalent BTK inhibitor.
-
Alternative B (Acalabrutinib) : A second-generation, more selective covalent BTK inhibitor.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ values in nM)
| Kinase Target | CMPD-Pyr1 (Hypothetical Data) | Alternative A (Ibrutinib) | Alternative B (Acalabrutinib) | Rationale for Inclusion |
| BTK (On-Target) | 5.2 | 0.5 | 3.0 | Primary Therapeutic Target |
| TEC | 35 | 2.1 | 450 | Tec family kinase with high homology |
| ITK | 80 | 10.7 | 19.0 | Tec family kinase, T-cell specific |
| EGFR | >10,000 | 7.8 | >10,000 | Key off-target linked to side effects |
| SRC | 250 | 25 | 450 | Common and potent off-target for many TKIs |
| LYN | 180 | 18 | 300 | Src family kinase involved in B-cell signaling |
| MEK1 | >10,000 | >5,000 | >10,000 | Serine/Threonine kinase (distantly related) |
Data Interpretation:
-
On-Target Potency : CMPD-Pyr1 is a potent BTK inhibitor, though slightly less potent than the clinical comparators in this biochemical assay.
-
Selectivity within Tec Family : CMPD-Pyr1 shows moderate selectivity against other Tec family kinases like TEC and ITK. Its profile appears more selective than Ibrutinib but less so than Acalabrutinib in this regard.
-
Key Off-Targets : Crucially, CMPD-Pyr1 shows high selectivity against EGFR, a known off-target of Ibrutinib that is associated with side effects like rash and diarrhea. This represents a potential safety advantage.[11]
-
Overall Profile : CMPD-Pyr1 demonstrates a favorable selectivity profile. While it hits other kinases like SRC and LYN, it does so at concentrations significantly higher than its on-target IC₅₀, suggesting a good therapeutic window.
This comparative analysis is essential. It benchmarks the novel compound against established drugs, immediately highlighting its potential advantages and liabilities, which can guide the next steps in chemical modification and development.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for developing novel kinase inhibitors. However, realizing this potential requires a deep and empirical understanding of a compound's cross-reactivity profile. The tiered, multi-faceted workflow described in this guide—progressing from broad biochemical screening to biophysical validation and cellular target engagement—provides a robust framework for this critical task.
By systematically generating and objectively comparing cross-reactivity data against relevant alternatives, researchers can de-risk their drug development programs, identify compounds with the highest probability of clinical success, and ultimately, contribute to the next generation of targeted therapies.
References
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Novel Anticancer Agents: A Comparative Guide for 6-Chloro-4-methylpyridazin-3-amine Derivatives
This guide provides a comprehensive framework for the preclinical validation of the mechanism of action for a promising new class of anticancer compounds: 6-Chloro-4-methylpyridazin-3-amine derivatives. For the purpose of this guide, we will focus on a hypothetical derivative, hereafter referred to as CMPD-X , which has been designed as a potent and selective inhibitor of the non-receptor tyrosine kinase, Src.
Src family kinases (SFKs) are frequently overactive in a multitude of human cancers, playing a pivotal role in signaling pathways that govern cell proliferation, survival, migration, and invasion.[1][2] Consequently, Src has emerged as a critical target for cancer therapy.[3][4] This guide will detail a rigorous, multi-faceted approach to validating the hypothesis that CMPD-X exerts its anticancer effects through the direct inhibition of Src kinase.
To provide a clear benchmark for performance, we will compare the experimental data for CMPD-X with that of Dasatinib , a well-characterized, FDA-approved multi-kinase inhibitor known for its potent inhibition of the Src family kinases.[5][6][7] This comparative analysis will offer researchers, scientists, and drug development professionals a robust template for assessing the therapeutic potential of novel kinase inhibitors.
A Multi-Pillar Approach to Mechanism of Action Validation
A thorough validation of a drug's mechanism of action is foundational to its clinical development. It provides the necessary evidence for target engagement, efficacy, and safety. Our approach is built on three pillars of experimental inquiry:
-
Biochemical Assays: To determine the direct interaction and inhibitory potential of CMPD-X against purified Src kinase.
-
Cellular Assays: To confirm target engagement and downstream signaling inhibition in a physiologically relevant context.
-
In Vivo Models: To evaluate the anti-tumor efficacy and target modulation of CMPD-X in a whole-organism setting.
This tiered approach ensures a comprehensive understanding of the compound's activity, from the molecular level to its effects in a complex biological system.
Pillar 1: Biochemical Validation of Src Kinase Inhibition
The initial step in validating the mechanism of action of a putative kinase inhibitor is to demonstrate its direct interaction with the purified target enzyme. Biochemical assays provide a clean, cell-free system to quantify the potency and selectivity of the compound.
Experimental Workflow: Biochemical Assays
Caption: Workflow for determining the in vitro inhibitory activity of test compounds against Src kinase.
Key Experiment: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of CMPD-X to inhibit the enzymatic activity of Src kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment, indicating the potency of the inhibitor.[8]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.
-
Reconstitute purified, active Src kinase in the reaction buffer to the desired concentration (e.g., 1-5 ng/µL).
-
Prepare a solution of a suitable peptide substrate for Src (e.g., poly(E,Y)4:1) and ATP at their respective Km concentrations in the reaction buffer.
-
Prepare serial dilutions of CMPD-X and Dasatinib in 100% DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the compound dilutions (CMPD-X or Dasatinib) or DMSO (vehicle control).
-
Add 2.5 µL of the Src kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution.
-
Incubate the plate for 1 hour at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data: Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| CMPD-X | Src | 1.5 |
| Dasatinib | Src | 0.8[9] |
| CMPD-X | Abl | > 1000 |
| Dasatinib | Abl | < 1[9] |
Interpretation: The hypothetical data in the table above would suggest that CMPD-X is a potent inhibitor of Src kinase, with an IC50 value in the low nanomolar range, comparable to the potent Src inhibitor Dasatinib. Furthermore, the high IC50 value against Abl kinase would indicate a high degree of selectivity for Src over other related kinases, a desirable characteristic for a targeted therapeutic.
Pillar 2: Cellular Mechanism of Action Validation
While biochemical assays are crucial for determining direct target inhibition, they do not fully recapitulate the complex environment within a living cell. Cellular assays are therefore essential to confirm that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and inhibit downstream signaling pathways.[10][11]
Signaling Pathway: Src-Mediated Signaling
Caption: Simplified Src signaling pathway and points of inhibition by CMPD-X and Dasatinib.
Key Experiment 1: Cellular Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a compound to its target kinase within living cells.[12] This assay measures the apparent affinity of the test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[13]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a Src-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of CMPD-X and Dasatinib.
-
Add the compound dilutions to the cells, followed by the NanoBRET™ tracer.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Substrate to measure the NanoLuc® luminescence and the tracer fluorescence.
-
Read the plate on a luminometer capable of measuring both signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Key Experiment 2: Western Blot Analysis of Src Signaling
To confirm that target engagement translates into functional inhibition of the kinase, Western blotting can be used to measure the phosphorylation status of Src and its key downstream substrates.[5] A reduction in phosphorylation indicates successful inhibition of the signaling pathway.
Protocol: Western Blot for Phospho-Src
-
Cell Treatment and Lysis:
-
Seed a cancer cell line with high Src activity (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.
-
Treat the cells with increasing concentrations of CMPD-X or Dasatinib for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Src (Tyr416) and total Src.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Comparative Data: Cellular Activity
| Assay | Cell Line | CMPD-X (IC50, nM) | Dasatinib (IC50, nM) |
| NanoBRET™ Target Engagement | HEK293 (Src-NanoLuc®) | 25 | 15 |
| Phospho-Src (Tyr416) Inhibition | MDA-MB-231 | 50 | 30[14] |
| Cell Proliferation (MTS Assay) | MDA-MB-231 | 150 | 100 |
Interpretation: These hypothetical results would demonstrate that CMPD-X effectively engages Src in a cellular context, leading to the inhibition of its phosphorylation and a subsequent reduction in cancer cell proliferation. The potencies are in a reasonable range compared to Dasatinib, suggesting CMPD-X is a promising candidate for further development.
Pillar 3: In Vivo Validation of Anti-Tumor Efficacy
The final and most critical stage of preclinical validation is to assess the compound's efficacy in a living organism.[15] Animal models, such as xenografts in immunodeficient mice, are essential for evaluating the anti-tumor activity, pharmacokinetics, and pharmacodynamics of a novel drug candidate.[16][17]
Experimental Workflow: In Vivo Xenograft Study
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. dasatinib.co [dasatinib.co]
- 10. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazine Scaffold in Drug Discovery: A Head-to-Head Comparison
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Pyridazine Ring
In the vast landscape of heterocyclic chemistry, the pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a moiety of significant interest in modern drug discovery.[1][2] Its unique physicochemical properties distinguish it from its isomers, pyrimidine and pyrazine, as well as its mono-aza counterpart, pyridine.[3] This guide provides a comprehensive, head-to-head comparison of these critical scaffolds, offering experimental data and field-proven insights to inform rational drug design and lead optimization efforts.
The strategic incorporation of a pyridazine ring can profoundly influence a molecule's pharmacodynamic and pharmacokinetic profile. Its inherent high dipole moment, a consequence of the adjacent nitrogen atoms, can lead to enhanced polarity and improved aqueous solubility, key attributes for oral bioavailability.[3] Furthermore, the pyridazine nucleus can act as a versatile bioisostere for other aromatic systems, such as phenyl, pyridine, pyrimidine, and pyrazine rings, offering a valuable tool for medicinal chemists to modulate a compound's properties while maintaining or improving its biological activity.[4]
At a Glance: Physicochemical Properties of Pyridazine and Its Bioisosteres
The choice of a heterocyclic core is a critical decision in drug design, with subtle changes in structure leading to significant differences in a compound's behavior. The following table summarizes key physicochemical properties of pyridazine and its common bioisosteres.
| Property | Pyridazine | Pyrimidine | Pyrazine | Pyridine |
| Structure | 1,2-diazine | 1,3-diazine | 1,4-diazine | Azine |
| Dipole Moment (Debye) | ~3.9 D | ~2.3 D | ~0 D | ~2.2 D |
| pKa (of conjugate acid) | ~2.3 | ~1.3 | ~0.6 | ~5.2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 1 |
| General Characteristics | High polarity, good H-bond acceptor, electron-deficient | Good H-bond acceptor, electron-deficient | Non-polar (in unsubstituted form), good H-bond acceptor, electron-deficient | Moderately polar, good H-bond acceptor, weak base |
Data compiled from various sources.
The high dipole moment of pyridazine is a defining feature, making it the most polar of the diazines.[3] This polarity can be leveraged to improve solubility and modulate interactions with biological targets. Conversely, the symmetrical nature of pyrazine results in a zero dipole moment, rendering it non-polar. Pyrimidine and pyridine have intermediate polarities. In terms of basicity, pyridine is the most basic, while the diazines are significantly less basic due to the electron-withdrawing effect of the second nitrogen atom.
Head-to-Head Comparison: Experimental Evidence
The true value of a scaffold in drug discovery is determined by its performance in preclinical and clinical studies. Here, we present a head-to-head comparison of pyridazine and its bioisosteres, supported by experimental data from the literature.
Target Affinity and Selectivity
The choice of the heterocyclic core can have a profound impact on a compound's binding affinity for its target and its selectivity over other proteins.
A study on novel ligands for nicotinic acetylcholine receptors (nAChRs) provides a direct comparison of pyridine, pyridazine, and pyrimidine scaffolds. In this research, the bioisosteric replacement of the pyridine ring in a potent nAChR ligand with a pyridazine nucleus resulted in a 30-fold decrease in affinity for the α4β2 subtype. This suggests that for this particular target, the electronic and steric properties of the pyridine ring are more favorable for optimal binding.
In the realm of kinase inhibition, a review of pyrazine-based small molecule inhibitors highlights their prevalence and efficacy.[3] While direct side-by-side comparisons with pyridazine analogues are not always available, the extensive body of work on pyrazine- and pyridine-containing kinase inhibitors underscores their importance in this therapeutic area.[3][5] For instance, a comparative analysis of pyrazine and pyridine derivatives has demonstrated their potential as anticancer agents through the modulation of various signaling pathways, including protein kinase inhibition.[5] A separate study on CDK2 inhibitors compared imidazo[1,2-a]pyridines with their imidazo[1,2-b]pyridazine counterparts, providing valuable structure-activity relationship (SAR) insights.
Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. The choice of the heterocyclic scaffold can significantly influence its susceptibility to metabolism by cytochrome P450 enzymes.
While comprehensive head-to-head studies are limited, the general understanding is that the introduction of nitrogen atoms into an aromatic ring can alter its metabolic fate. The electron-deficient nature of diazines can make them less susceptible to oxidative metabolism compared to pyridine or a phenyl ring. However, the specific substitution pattern on the ring plays a crucial role.
hERG Inhibition
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias. Medicinal chemists often seek to mitigate hERG liability through structural modifications.
One study on human cytomegalovirus (HCMV) polymerase inhibitors based on a pyrido[2,3-b]pyrazine scaffold demonstrated that strategic modifications could significantly reduce hERG inhibition while maintaining antiviral potency. This highlights the potential to tune the properties of diazine-containing compounds to achieve a better safety profile. While this study did not directly compare pyridazine, it underscores the importance of scaffold selection and substitution in mitigating hERG risk.
Experimental Protocols
To provide a practical resource for researchers, this section details standard, step-by-step methodologies for key in vitro assays used to evaluate the drug-like properties of compounds containing pyridazine and other heterocyclic scaffolds.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of product formed or ATP consumed is quantified, and the inhibitory effect of the compound is determined.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and measure the signal using a detection reagent and a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Liver Microsome Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Principle: The compound is incubated with liver microsomes and a cofactor (NADPH), and the decrease in the concentration of the parent compound over time is measured.
Materials:
-
Human or animal liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The transport of the compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the test compound to either the apical (for A-B transport) or basolateral (for B-A transport) side of the monolayer.
-
At specified time points, collect samples from the receiver chamber.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
hERG Inhibition Assay
This assay evaluates the potential of a compound to inhibit the hERG potassium channel.
Principle: The assay measures the effect of the compound on the hERG channel current using electrophysiological techniques, typically the patch-clamp method.
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Intracellular and extracellular recording solutions
-
Test compound
Procedure:
-
Establish a whole-cell patch-clamp recording from a hERG-expressing cell.
-
Apply a voltage protocol to elicit hERG currents.
-
Record the baseline hERG current in the absence of the compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value for hERG inhibition.
Visualizing the Scaffolds and the Discovery Workflow
To better understand the structural relationships and the experimental process, the following diagrams are provided.
Structural Comparison of Diazines and Pyridine
Caption: Chemical structures of pyridazine, pyrimidine, pyrazine, and pyridine.
A Typical Drug Discovery Workflow for Scaffold Evaluation
Caption: A generalized workflow for the evaluation of different heterocyclic scaffolds in early drug discovery.
Conclusion and Future Perspectives
The pyridazine scaffold offers a unique and valuable set of physicochemical properties for the medicinal chemist's toolbox. Its high polarity and distinct electronic distribution set it apart from its bioisosteres, providing opportunities to fine-tune the properties of drug candidates. While direct head-to-head comparative data across a wide range of biological targets is still emerging, the available evidence suggests that the choice between pyridazine, pyrimidine, pyrazine, and pyridine is highly context-dependent, with the optimal scaffold being determined by the specific requirements of the target and the desired pharmacokinetic profile.
As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can expect to see the rational design and application of pyridazine-containing compounds expand into new and exciting therapeutic areas. The continued generation of high-quality, comparative data will be crucial in guiding these efforts and unlocking the full potential of this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-Chloro-4-methylpyridazin-3-amine
Introduction: The Imperative of Structural Certainty
In the landscape of pharmaceutical synthesis, the purity and structural integrity of building blocks are paramount. 6-Chloro-4-methylpyridazin-3-amine is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its precise molecular architecture dictates the outcome of subsequent reactions and the efficacy and safety of the final drug product. The presence of even minor isomeric impurities can lead to significant downstream challenges, including altered biological activity, increased toxicity, and complications in regulatory filings.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to unambiguously confirm the structure of this compound. We will move beyond rote procedural descriptions to explore the causal logic behind methodological choices, ensuring a self-validating and robust analytical workflow. Our primary comparative focus will be distinguishing the target molecule from its most probable process-related isomer, 6-Chloro-5-methylpyridazin-3-amine , a subtle structural variant with profoundly different implications in a synthetic pathway.
The Core Analytical Challenge: Isomer Differentiation
The synthesis of this compound can potentially yield its 5-methyl isomer.[1] While sharing the same molecular formula (C₅H₆ClN₃) and nominal mass (143.57 g/mol ), the placement of the methyl group fundamentally alters the molecule's electronic environment and symmetry.[3][4] This seemingly minor shift is the key to their analytical differentiation.
Caption: Target product vs. potential isomeric impurity.
Our analytical strategy must therefore be designed to probe these subtle structural differences with high fidelity. A multi-technique approach, where data from each method corroborates the others, is the only way to achieve absolute certainty.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Isomer Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and definitively distinguish between our target compound and its isomer.
¹H NMR Spectroscopy: A Positional Roadmap
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for two reasons. First, pyridazine amines have excellent solubility in DMSO. Second, and more importantly, the acidic amine protons (-NH₂) are readily observable in DMSO-d₆ as a broad singlet, whereas they often exchange too rapidly to be seen in other solvents. The chemical shifts of the remaining protons provide a clear fingerprint for each isomer.
-
Expected Spectrum for this compound:
-
Aromatic Proton (H5): The lone proton on the pyridazine ring is adjacent to the chlorine-bearing carbon (C6) and the methyl-bearing carbon (C4). We predict this proton to appear as a singlet (no adjacent protons to couple with) in the aromatic region, estimated around δ 7.0-7.5 ppm .
-
Methyl Protons (-CH₃): These three protons will appear as a sharp singlet, estimated around δ 2.2-2.5 ppm .
-
Amine Protons (-NH₂): These protons will appear as a broad singlet (due to quadrupole broadening from the nitrogen atom and chemical exchange), estimated around δ 6.0-6.5 ppm . The integration of this peak will correspond to two protons.
-
-
Comparative Spectrum for 6-Chloro-5-methylpyridazin-3-amine:
-
Aromatic Proton (H4): This proton is now adjacent to the amine-bearing carbon (C3) and the methyl-bearing carbon (C5). This different electronic environment would likely shift its resonance slightly, but it would still be a singlet.
-
The methyl and amine protons would also experience slight shifts, but the most definitive confirmation comes from 2D NMR techniques like NOESY, which would show through-space correlation between the methyl protons and the aromatic proton in the 5-methyl isomer, a correlation that is absent in the 4-methyl target.
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the TMS peak at 0.00 ppm. Integrate all peaks.
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
Expertise & Causality: ¹³C NMR provides direct evidence of the number of unique carbon environments. For both isomers, we expect five distinct signals in the proton-decoupled spectrum, corresponding to the five carbon atoms in the molecule.[5] The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents (Cl, NH₂, CH₃), allowing for clear differentiation.
-
Expected Spectrum for this compound:
-
C3 (Amine-bearing): Highly deshielded due to the adjacent electronegative nitrogen and the electron-donating amine group. Expected ~δ 155-160 ppm .
-
C6 (Chlorine-bearing): Deshielded by the electronegative chlorine and adjacent nitrogen. Expected ~δ 150-155 ppm .
-
C4 (Methyl-bearing): Its chemical shift will be influenced by the methyl group and adjacent nitrogens. Expected ~δ 135-140 ppm .
-
C5 (Aromatic CH): The only carbon attached to a proton. Expected ~δ 120-125 ppm .
-
Methyl Carbon: The most shielded carbon. Expected ~δ 15-20 ppm .
-
The key differentiator is that the relative positions of the methyl-substituted carbon and the protonated carbon signals will be unique for each isomer.
Mass Spectrometry (MS): Confirming Mass and Formula
Trustworthiness: While NMR excels at mapping connectivity, Mass Spectrometry provides orthogonal, definitive confirmation of the molecular weight and elemental composition. This protocol is self-validating; if the observed mass or isotopic pattern does not match the theoretical values for C₅H₆ClN₃, the sample is not the correct compound.
Caption: High-Resolution Mass Spectrometry workflow.
Key Data Points:
-
Molecular Ion Peak ([M+H]⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the molecule will be observed as its protonated form, [M+H]⁺. The expected monoisotopic mass is 144.0328 Da.
-
Isotopic Pattern: The presence of one chlorine atom creates a highly characteristic isotopic signature. The spectrum will show two major peaks:
-
The M+H peak (containing ³⁵Cl) at m/z 144.0328.
-
The M+2+H peak (containing ³⁷Cl) at m/z 146.0300.
-
The intensity ratio of these two peaks will be approximately 3:1 , which is a classic fingerprint for a monochlorinated compound.
-
Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Compare the measured mass and the observed isotopic pattern to the theoretical values for C₅H₆ClN₃. The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[6][7] While it may not definitively distinguish the 4-methyl and 5-methyl isomers on its own, it serves as an excellent quality control check and provides crucial data that must be consistent with the proposed structure.
Expected Vibrational Bands:
-
N-H Stretch: The primary amine will show two distinct, moderately sharp bands in the 3300-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.
-
C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹ (~3050-3150 cm⁻¹), while the methyl C-H stretching will be just below 3000 cm⁻¹ (~2850-2980 cm⁻¹).
-
C=N and C=C Stretch: The pyridazine ring stretches will result in several sharp absorptions in the 1550-1650 cm⁻¹ region.[8]
-
N-H Bend: The amine scissoring motion typically appears around 1600-1640 cm⁻¹ , often overlapping with the ring stretches.
-
C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹ .
Any significant deviation from this pattern, such as the absence of the dual N-H stretch, would immediately invalidate the proposed structure.
Comparative Data Summary
The table below summarizes the key expected data points for the target product and provides a direct comparison with the alternative isomer, highlighting the power of a multi-technique approach.
| Spectroscopic Technique | Parameter | Expected for this compound | Expected for 6-Chloro-5-methylpyridazin-3-amine (Alternative) |
| ¹H NMR | Aromatic Proton (Singlet) | ~ δ 7.0-7.5 ppm | Different chemical shift; still a singlet |
| Methyl Protons (Singlet) | ~ δ 2.2-2.5 ppm | Different chemical shift | |
| Amine Protons (Broad s) | ~ δ 6.0-6.5 ppm (2H) | Similar, with slight shift | |
| ¹³C NMR | Number of Signals | 5 | 5 |
| Key Signal Positions | C4 (methyl-bearing) ~135-140 ppm; C5 (CH) ~120-125 ppm | Positions of methyl-bearing and CH carbons would differ significantly | |
| HRMS | [M+H]⁺ (C₅H₇ClN₃⁺) | m/z 144.0328 (error < 5 ppm) | m/z 144.0328 (error < 5 ppm) |
| Isotopic Ratio ([M+H]⁺:[M+2+H]⁺) | ~ 3:1 | ~ 3:1 | |
| IR | N-H Stretch (Amine) | Two bands at ~3300-3450 cm⁻¹ | Two bands at ~3300-3450 cm⁻¹ |
| Ring Stretches (C=C, C=N) | ~ 1550-1650 cm⁻¹ | Similar pattern, minor shifts in fingerprint region |
Conclusion: An Integrated and Authoritative Approach
The structural confirmation of this compound cannot be reliably achieved with a single analytical technique. As demonstrated, while HRMS confirms the elemental formula for both isomers and IR confirms functional groups common to both, only NMR spectroscopy possesses the specificity to definitively elucidate the precise atomic connectivity and distinguish the target molecule from its process-related impurities.
By integrating these orthogonal techniques, a researcher can construct a self-validating dossier of evidence. The high-resolution mass and isotopic pattern from MS confirm the what (the formula), the characteristic functional group vibrations from IR provide corroborating evidence, and the specific chemical shifts and coupling patterns from NMR confirm the where (the precise atom placement). This rigorous, multi-faceted approach is the hallmark of sound analytical science and is essential for advancing drug development programs with confidence.
References
- 1. This compound | 64068-00-4 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 64068-00-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
The Strategic Advantage of 6-Chloro-4-methylpyridazin-3-amine in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, the pyridazine moiety has emerged as a privileged structure, offering a unique constellation of physicochemical properties. This guide provides an in-depth technical analysis of 6-Chloro-4-methylpyridazin-3-amine, a key building block, and compares its derivatives' performance with alternative scaffolds, supported by experimental data from peer-reviewed literature.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a unique set of characteristics to a molecule. These include a high dipole moment, the capacity for robust dual hydrogen bonding, and a lower basicity compared to other azines, all of which can be strategically exploited to enhance drug-target interactions and improve pharmacokinetic profiles.[1][2] this compound serves as a versatile starting material, providing multiple reaction sites for the synthesis of diverse compound libraries. Its most notable recent application is as a crucial intermediate in the synthesis of Risdiplam, a medication for the treatment of spinal muscular atrophy, highlighting its significance in contemporary medicinal chemistry.[3]
Comparative Analysis of Pyridazine-Based Inhibitors
The true value of a chemical scaffold is demonstrated through the biological activity of its derivatives. Below, we compare the performance of pyridazine-containing compounds against other heterocyclic inhibitors targeting various protein kinases, a key class of drug targets.
The Pyridazine Core: A Privileged Scaffold in Kinase Inhibition
Protein kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridazine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[4] Its unique electronic and steric properties allow for favorable interactions within the ATP-binding pocket of kinases.
A review of pyridazine-based kinase inhibitors highlights their ability to serve as effective isosteric replacements for phenyl rings, often leading to improved solubility and reduced lipophilicity, which are desirable drug-like properties.[5] Furthermore, the dual hydrogen bond accepting capability of the adjacent nitrogen atoms can be pivotal for anchoring a molecule to the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors.[1]
Case Study 1: Pyridazine-Based ALK5 Inhibitors
Activin-like kinase 5 (ALK5) is a transforming growth factor-β (TGF-β) type I receptor kinase and a target for anti-fibrotic therapies. A study on novel ALK5 inhibitors explored various heterocyclic cores, including pyridazine.[6] The research demonstrated that a 4,6-disubstituted pyridazine core could be optimized to yield potent inhibitors.
| Compound ID | Scaffold | Target | pKi | pIC50 (cellular) |
| 20 | Pyridazine | ALK5 | 9.29 | 6.82 |
| 23 | Pyridazine | ALK5 | - | 7.19 |
| 4 | Pyridine | ALK5 | - | 6.05 |
Data summarized from a study on pyridazine-based ALK5 inhibitors.[6]
The data indicates that the pyridazine-based compounds 20 and 23 exhibit significantly improved cellular potency compared to the pyridine-based starting point 4 . This enhancement is attributed to the favorable physicochemical properties imparted by the pyridazine core, which can lead to better cell permeability and target engagement.[6]
Case Study 2: Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold, which incorporates the pyridazine ring, has proven to be a fruitful starting point for the development of inhibitors for several kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK), and Transforming growth factor-β-activated kinase 1 (TAK1).[7][8][9]
In a study on TAK1 inhibitors for multiple myeloma, an imidazo[1,2-b]pyridazine derivative, compound 26 , demonstrated superior potency compared to the known TAK1 inhibitor, takinib.[9]
| Compound | Scaffold | Target | IC50 (nM) |
| 26 | Imidazo[1,2-b]pyridazine | TAK1 | 55 |
| Takinib | Quinoline | TAK1 | 187 |
Data from a study on imidazo[1,2-b]pyridazines as TAK1 inhibitors.[9]
This three-fold increase in potency highlights the potential of the imidazo[1,2-b]pyridazine scaffold in generating highly effective kinase inhibitors. The study suggests that the specific substitution pattern on the pyridazine ring is crucial for achieving high affinity and selectivity.[9]
Experimental Protocols
To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols for the synthesis of a key pyridazine intermediate and a general kinase inhibition assay are provided below.
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of this compound from 3,6-dichloro-4-methylpyridazine.[3]
Materials:
-
3,6-dichloro-4-methylpyridazine
-
Ethanol
-
Liquid ammonia
-
Sealed reaction tube
-
Ethyl acetate (for chromatography)
-
Silica gel for chromatography
Procedure:
-
Dissolve 200 mg of 3,6-dichloro-4-methylpyridazine in 3 mL of ethanol in a sealed reaction tube.
-
Carefully add 3 mL of liquid ammonia to the solution.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
After the reaction is complete, cool the tube to room temperature.
-
Carefully vent the tube and evaporate the ethanol and excess ammonia.
-
Purify the residue by flash chromatography on silica gel using ethyl acetate as the eluent to yield this compound.
Caption: Synthetic route to this compound.
General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a generalized procedure adapted from studies evaluating pyridazine-based kinase inhibitors.
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
Test compounds (e.g., pyridazine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for a kinase inhibition assay.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. The pyridazine scaffold, which it provides, offers distinct advantages in drug design, particularly for kinase inhibitors. As demonstrated by the comparative data, pyridazine and its fused derivatives can lead to compounds with superior potency and favorable drug-like properties when compared to other heterocyclic systems. The continued exploration of structure-activity relationships of this compound derivatives is a promising avenue for the discovery of novel therapeutics.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 64068-00-4 [m.chemicalbook.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-methylpyridazin-3-amine
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 6-Chloro-4-methylpyridazin-3-amine (CAS No. 64068-00-4). This chlorinated nitrogen-containing heterocycle is a valuable intermediate in pharmaceutical synthesis, but its chemical nature necessitates rigorous adherence to safety and disposal protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist to provide a self-validating system of protocols grounded in chemical principles.
Part 1: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's risks. This compound is a solid organic compound whose hazards are defined by its reactive functional groups: a chlorinated pyridazine ring and an amine substituent.[1][2] These features contribute to its toxicity and require specific handling considerations.
The primary risks associated with this compound are acute toxicity if ingested, inhaled, or absorbed through the skin, as well as severe irritation to the skin and eyes.[2][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
Expert Insight: The presence of a chlorinated heterocyclic ring is a key factor in its disposal pathway. Improper thermal treatment of chlorinated organic compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. Therefore, the disposal method must be chosen to ensure complete and controlled destruction.
Part 2: Personnel Protection and Safety Measures
Given the compound's hazard profile, a stringent personal protective equipment (PPE) regimen is mandatory. The causality is direct: the compound is harmful via multiple exposure routes, requiring a multi-layered defense.
-
Engineering Controls: All handling of this compound solid or its solutions must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Double-gloving is recommended during weighing and transfer operations.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[5]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill response), a NIOSH-approved respirator with organic vapor cartridges is required.
Part 3: Spill Management Protocol
In the event of a spill, the immediate priority is to isolate the area and prevent exposure.
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Don PPE: Before approaching the spill, don the full PPE ensemble described in Part 2.
-
Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep the contaminated material into a designated, sealable hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Store Waste: Tightly seal the waste container, label it clearly as "Hazardous Waste: this compound," and move it to the designated satellite accumulation area.
Part 4: Waste Management and Disposal Workflow
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The following workflow provides a logical sequence for managing waste from generation to final disposal, in accordance with U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste.[6]
References
- 1. This compound | 64068-00-4 [m.chemicalbook.com]
- 2. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 64068-00-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound 95% | CAS: 64068-00-4 | AChemBlock [achemblock.com]
- 5. southwestwater.co.uk [southwestwater.co.uk]
- 6. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-4-methylpyridazin-3-amine
This document provides essential, field-proven guidance for the safe handling of 6-Chloro-4-methylpyridazin-3-amine (CAS: 64068-00-4). As a crucial reagent in organic synthesis, notably in the preparation of pharmaceuticals like risdiplam, its proper management is paramount to ensuring laboratory safety and experimental integrity[1]. This guide moves beyond a simple checklist, delving into the causality behind each safety protocol to empower researchers with a deep, actionable understanding of risk mitigation.
Hazard Assessment: The "Why" Behind the Protection
Effective protection begins with a thorough understanding of the risks. This compound is a solid organic amine compound that presents multiple hazards[1][2]. The selection of appropriate Personal Protective Equipment (PPE) is directly dictated by its hazard profile, as defined by the Globally Harmonized System (GHS).
The primary hazards are summarized below:
| Hazard Class | GHS Hazard Statement | Practical Implication in the Lab |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[2][3][4]H312: Harmful in contact with skin[2]H332: Harmful if inhaled[2] | Accidental ingestion, skin contact, or inhalation of dust can lead to acute health effects. All routes of exposure must be blocked. |
| Skin Irritation | H315: Causes skin irritation[2][3][4] | Direct contact can cause redness, inflammation, or dermatitis. Impermeable gloves and body protection are mandatory. |
| Eye Irritation | H319: Causes serious eye irritation[2][3][4] | Airborne particles or splashes pose a significant risk of serious damage to the eyes. Sealed eye protection is essential. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3][4] | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. Handling must occur in a controlled-ventilation environment. |
The signal word for this chemical is "Warning," indicating a moderate level of hazard[2][3].
Engineering Controls: Your First and Best Line of Defense
PPE is the final barrier between a researcher and a chemical hazard. Before any personal equipment is worn, robust engineering and administrative controls must be in place.
-
Chemical Fume Hood: All weighing and manipulation of this compound solid must be performed inside a properly functioning chemical fume hood[5]. This is the primary method to control exposure by containing dust and preventing inhalation, addressing the H332 and H335 hazards[2].
-
Ventilation: Ensure the laboratory has adequate general ventilation[6][7]. This helps to dilute any fugitive emissions that may escape primary containment.
-
Emergency Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed[7]. All personnel should be trained on their location and operation before beginning work.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to address the compound's hazard profile. The following table outlines the minimum required PPE.
| Body Part | Specification | Rationale & Causality |
| Eyes/Face | Tightly-fitting safety goggles with side shields (conforming to EN 166 or NIOSH standards)[6][7]. | Addresses H319 (Serious eye irritation)[2][3] . Standard safety glasses are insufficient. Goggles provide a seal to protect against airborne dust and accidental splashes. |
| Hands | Chemical-resistant gloves (Nitrile, double-gloved)[5]. | Addresses H312 (Harmful in contact with skin) and H315 (Causes skin irritation)[2][3] . Nitrile provides good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection and allows for safe removal of the contaminated outer glove without exposing the skin. |
| Body | Long-sleeved lab coat and a chemical-resistant apron[8]. | Addresses H312 and H315 by minimizing skin contact[2][3] . The lab coat provides general protection, while the apron adds a layer of impermeable protection against spills during transfer or mixing. |
| Respiratory | Use only in a well-ventilated area or fume hood. A NIOSH-approved respirator is required if dust formation is unavoidable or ventilation is inadequate[6][7][9]. | Addresses H332 (Harmful if inhaled) and H335 (May cause respiratory irritation)[2][3] . The primary control is a fume hood. A respirator is a secondary measure for non-routine operations or emergencies. |
Procedural Workflow: Safe Handling from Start to Finish
Adherence to a strict, logical workflow is critical for safety. This includes the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Experimental Workflow Diagram
Caption: Workflow for safe handling, from preparation to decontamination.
Step-by-Step Protocol
A. PPE Donning Sequence (Putting On)
-
Body Protection: Don a long-sleeved lab coat, ensuring it is fully buttoned. If handling larger quantities, wear a chemical-resistant apron over the lab coat[8].
-
Eye Protection: Put on tightly-fitting safety goggles.
-
Hand Protection: Don the first (inner) pair of nitrile gloves. Pull the cuffs over the sleeves of your lab coat. Don the second (outer) pair of gloves over the first.
B. PPE Doffing Sequence (Taking Off) This sequence is designed to prevent contaminated PPE from touching your skin.
-
Outer Gloves: Before leaving the immediate work area, remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated solid waste container.
-
Body Protection: Unbutton the lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Remove the apron.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water[7].
Operational and Disposal Plans
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[6][7]. Some suppliers recommend storage in a dark place under an inert atmosphere at 2-8°C[3].
-
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[6][7]. Do not allow the chemical to enter drains[6].
-
Waste Disposal:
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste. This should be done through a licensed chemical destruction plant or via controlled incineration[6][7]. Do not discharge to sewer systems[6].
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of in a designated hazardous solid waste container. Reusable PPE, like lab coats, should be professionally laundered and decontaminated separately from personal clothing[10].
-
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- 1. This compound | 64068-00-4 [m.chemicalbook.com]
- 2. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 64068-00-4 [sigmaaldrich.com]
- 4. 64068-00-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
